molecular formula C48H54N5O9P B1338969 DMT-locMeC(bz) phosphoramidite

DMT-locMeC(bz) phosphoramidite

货号: B1338969
分子量: 875.9 g/mol
InChI 键: XHILZPWJJJDDDY-HXAWEXODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMT-locMeC(bz) phosphoramidite is a useful research compound. Its molecular formula is C48H54N5O9P and its molecular weight is 875.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILZPWJJJDDDY-HXAWEXODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-82-5
Record name (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for research and therapeutic applications. It details the molecule's structure, properties, and role in automated solid-phase oligonucleotide synthesis. Furthermore, it outlines experimental protocols for its use and discusses the applications of the resulting Locked Nucleic Acid (LNA)-modified oligonucleotides in modulating gene expression.

Introduction to DMT-locMeC(bz) Phosphoramidite

This compound is a chemically modified nucleoside monomer used in the synthesis of oligonucleotides.[1] It belongs to a class of compounds known as Locked Nucleic Acids (LNAs), which are characterized by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation confers unique structural and functional properties to the resulting oligonucleotide.

The nomenclature of this compound can be broken down as follows:

  • DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar.[2][3] It is crucial for the sequential and controlled addition of nucleosides during solid-phase synthesis and is removed at the beginning of each coupling cycle.

  • loc (Locked): Indicates the presence of the LNA modification, which increases the thermal stability and binding affinity of the oligonucleotide.[4]

  • MeC (5-methylcytidine): A modified version of the nucleobase cytosine, containing a methyl group at the 5th position. This modification is an important epigenetic marker in DNA and is used in LNA oligonucleotides to further enhance hybridization characteristics.[4][5]

  • bz (Benzoyl): A protecting group attached to the exocyclic amine of the cytidine (B196190) base to prevent unwanted side reactions during synthesis.[2]

  • Phosphoramidite: A reactive phosphite (B83602) group at the 3'-position of the ribose, which enables the formation of the phosphodiester linkage to the next nucleotide in the growing chain.[2]

The full chemical name for this compound is DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite.[4]

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the tables below. These values are critical for optimizing its use in oligonucleotide synthesis and for quality control.

Table 1: General Properties

PropertyValueReference
CAS Number 206055-82-5[4][]
Molecular Formula C48H54N5O9P[4][][7]
Molecular Weight 875.94 g/mol [4][][7]
Appearance White to off-white powder-
Storage Store in freezer, under -20°C, inert atmosphere[7]

Table 2: Quality Control Specifications

ParameterSpecificationReference
Purity (31P-NMR) ≥98.0%[5]
Purity (RP-HPLC) ≥98.0%[5]
Water Content (Karl Fischer) <0.4%[5]
Residual Solvent Content ≤3 wt. %[5]

Role in Oligonucleotide Synthesis

This compound is incorporated into synthetic oligonucleotides using automated solid-phase phosphoramidite chemistry.[7][8][9] The synthesis process is cyclical, with each cycle adding one nucleotide to the growing chain, and proceeds in the 3' to 5' direction.[7]

The workflow for automated oligonucleotide synthesis is depicted below.

G cluster_cycle Automated Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Removes 5'-DMT group, exposing 5'-OH for reaction Capping Step 3: Capping Coupling->Capping Activated phosphoramidite (e.g., DMT-locMeC(bz)) couples to 5'-OH Oxidation Step 4: Oxidation Capping->Oxidation Unreacted 5'-OH groups are acetylated to prevent 'n-1' sequence formation Oxidation->Deblocking Unstable phosphite triester is oxidized to stable phosphate triester Cleavage Final Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: Nucleoside on Solid Support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Gene Target Gene (DNA) mRNA Target mRNA Gene->mRNA Transcription Hybrid mRNA:ASO Hybrid mRNA->Hybrid mRNA_cyto mRNA_cyto mRNA->mRNA_cyto Export ASO LNA Antisense Oligonucleotide (ASO) ASO->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Degradation RNaseH->Degradation Cleavage of mRNA in hybrid NoProtein No Protein Translation Degradation->NoProtein mRNA_cyto->mRNA G cluster_normal Normal miRNA Function cluster_inhibition LNA-mediated Inhibition miRNA miRNA RISC RISC Complex miRNA->RISC TargetmRNA Target mRNA RISC->TargetmRNA Binds to 3' UTR Repression Translation Repression / mRNA Degradation TargetmRNA->Repression LNA_inhibitor LNA Inhibitor ('AntimiR') InactiveComplex Inactive Complex LNA_inhibitor->InactiveComplex miRNA_i miRNA miRNA_i->InactiveComplex High-affinity binding TargetmRNA_i Target mRNA Translation Protein Translation (Normal) TargetmRNA_i->Translation RISC cannot bind

References

DMT-locMeC(bz) phosphoramidite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-locMeC(bz) phosphoramidite (B1245037), a crucial building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical structure and properties, outlines experimental protocols for its use, and describes the biological signaling pathways influenced by the resulting LNA-modified oligonucleotides.

Chemical Structure and Properties

DMT-locMeC(bz) phosphoramidite, systematically named DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The "loc" designation indicates the presence of a locked nucleic acid modification, which confers unique structural and functional properties to the resulting oligonucleotide.

The key structural features include:

  • A 5-methylcytidine base, which is protected with a benzoyl (bz) group at the N4 position.

  • A Locked Nucleic Acid (LNA) modification, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in an N-type (C3'-endo) conformation, which is ideal for binding to complementary RNA.

  • A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, which is removed at each coupling cycle during synthesis.

  • A ß-cyanoethylphosphoramidite group at the 3'-position, which is the reactive moiety that enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.

A representative chemical structure is provided below:

Caption: Conceptual Diagram of this compound Structure.

Quantitative Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Chemical Formula C48H54N5O9P[1][]
Molecular Weight 875.94 g/mol [1][]
CAS Number 206055-82-5[1][]
Purity (by ³¹P-NMR) ≥98.0%[][]
Purity (by HPLC) ≥98.0%[][]
Water Content <0.4%[][]
Residual Solvent ≤3 wt. %[][]

Solubility and Handling

This compound is typically dissolved in anhydrous acetonitrile (B52724) for use in automated oligonucleotide synthesizers. However, unlike many other phosphoramidites, the 5-methyl-cytidine derivative can be less soluble and may require a co-solvent to prevent crystallization. A common practice is to use a mixture of 10-20% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) in acetonitrile to ensure complete dissolution.[1]

Experimental Protocols

Synthesis of LNA Phosphoramidites (General Protocol)

The synthesis of LNA phosphoramidites is a multi-step process that involves the chemical modification of a nucleoside to introduce the LNA scaffold, followed by protection of the functional groups and finally phosphitylation. A general, efficient method for the phosphitylation step has been described.[4][5]

Key Steps:

  • Preparation of the Protected LNA Nucleoside: This involves the synthesis of the bicyclic sugar moiety and its attachment to the appropriately protected 5-methylcytosine (B146107) base. The 5'-hydroxyl group is protected with a DMT group.

  • Phosphitylation: The 3'-hydroxyl group of the protected LNA nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI).[4][6] This reaction is typically carried out under anhydrous conditions to yield the final phosphoramidite.

Solid-Phase Synthesis of LNA-Containing Oligonucleotides

The synthesis of oligonucleotides containing LNA monomers follows the standard phosphoramidite solid-phase synthesis cycle.[7][8] However, due to the increased steric hindrance of the LNA monomers, some modifications to the standard protocol are required.[9]

The Synthesis Cycle:

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[10]

G Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of LNA Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Phosphite (B83602) triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Capped failures Oxidation->Deblocking Stable phosphate (B84403) triester (Next Cycle) G ASO LNA-ASO Hybrid LNA-ASO / mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H1 Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation NoProtein Inhibition of Protein Synthesis Degradation->NoProtein

References

A Technical Guide to the Synthesis and Purification of 5'-O-DMT-2'-O-Methyl-5-Methyl-N4-Benzoyl-Cytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the synthesis and purification of 5'-O-DMT-2'-O-methyl-5-methyl-N4-benzoyl-cytidine-3'-CE Phosphoramidite (B1245037), a critical building block for the production of modified oligonucleotides. The incorporation of 2'-O-methyl and 5-methyl modifications into oligonucleotides enhances their nuclease resistance, binding affinity, and thermal stability, making them invaluable for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3]

Overview of the Synthetic Pathway

The synthesis of the target phosphoramidite is a multi-step process that begins with a suitably protected nucleoside precursor. The pathway involves the sequential protection of reactive functional groups, followed by the final phosphitylation at the 3'-hydroxyl position. The key transformations are:

  • 5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the starting nucleoside is selectively protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group to ensure regioselective reactions in subsequent steps.[4]

  • N4-Amino Group Protection: The exocyclic amine on the cytidine (B196190) base is protected with a benzoyl (Bz) group to prevent unwanted side reactions during phosphitylation and oligonucleotide synthesis.[5]

  • 3'-Hydroxyl Phosphitylation: The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position, typically using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[4][6] This phosphitylation is the crucial step that makes the molecule ready for use in automated solid-phase oligonucleotide synthesis.[7]

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Synthesis Steps cluster_2 Purification & Final Product Start 2'-O-Methyl-5-Methylcytidine Step1 Step 1: 5'-O-DMT Protection Start->Step1 Step2 Step 2: N4-Benzoyl Protection Step1->Step2 Intermediate 1 (5'-DMT Protected) Step3 Step 3: 3'-O-Phosphitylation Step2->Step3 Intermediate 2 (Fully Protected Nucleoside) Purify Silica (B1680970) Gel Chromatography Step3->Purify Crude Product Final Final Phosphoramidite Product Purify->Final

Caption: High-level workflow for phosphoramidite synthesis.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for nucleoside chemistry.[4][6] All reactions involving anhydrous solvents must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 2.1: Synthesis of 5'-O-DMT-2'-O-methyl-5-methylcytidine
  • Materials: 2'-O-methyl-5-methylcytidine, Anhydrous Pyridine (B92270), 4,4'-Dimethoxytrityl chloride (DMT-Cl), Dichloromethane (DCM), Methanol.

  • Procedure:

    • Co-evaporate 2'-O-methyl-5-methylcytidine (1.0 eq) with anhydrous pyridine twice and dry under high vacuum for 2 hours.

    • Dissolve the dried nucleoside in anhydrous pyridine.

    • Add DMT-Cl (1.1 eq) portion-wise over 30 minutes while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is used in the next step without further purification.

Protocol 2.2: Synthesis of 5'-O-DMT-N4-benzoyl-2'-O-methyl-5-methylcytidine
  • Materials: Crude product from Protocol 2.1, Anhydrous Tetrahydrofuran (THF), Benzoic Anhydride (B1165640).

  • Procedure:

    • Dissolve the crude 5'-O-DMT-2'-O-methyl-5-methylcytidine (1.0 eq) in anhydrous THF under argon.[6]

    • Add benzoic anhydride (1.5 eq) to the solution.[6]

    • Heat the reaction mixture to 70 °C and stir for 2-3 hours, monitoring by TLC.[6]

    • After cooling to room temperature, dilute the mixture with DCM.

    • Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography.

Protocol 2.3: Synthesis of the Final Phosphoramidite
  • Materials: Purified product from Protocol 2.2, Anhydrous DCM, N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Procedure:

    • Dry the fully protected nucleoside from the previous step under high vacuum.

    • Dissolve the nucleoside (1.0 eq) in anhydrous DCM under argon.

    • Add DIPEA (3.0 eq) and cool the solution in an ice bath.[6]

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (2.0 eq) dropwise.[6]

    • Stir the reaction at room temperature for 1 hour, monitoring by TLC.[6]

    • Upon completion, quench the reaction by adding 5% aqueous sodium bicarbonate solution.

    • Extract the product with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate.

    • After filtration and concentration, the crude phosphoramidite is obtained and requires immediate purification.

Purification Protocol

Nucleoside phosphoramidites are sensitive to moisture and acid; therefore, purification must be performed promptly and carefully.[8] The standard method is flash column chromatography on silica gel.[8]

  • Column Preparation: Prepare a silica gel column in a suitable solvent system (e.g., Hexane (B92381)/Ethyl Acetate (B1210297)/Triethylamine). It is critical to pre-equilibrate the silica gel with an eluent containing 3-5% triethylamine (B128534) to neutralize acidic sites and prevent product degradation.[8]

  • Loading: Dissolve the crude phosphoramidite in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 20% to 50%), maintaining a constant percentage of triethylamine throughout the elution.

  • Fraction Collection: Collect fractions and monitor by TLC, staining with phosphomolybdic acid or another suitable stain. Pool the fractions containing the pure product.

  • Isolation: Evaporate the solvent from the pooled fractions under reduced pressure. Co-evaporate with anhydrous acetonitrile (B52724) to remove residual triethylamine. Dry the resulting product under high vacuum overnight to yield a crisp, white foam.

  • Storage: The final product must be stored under an inert atmosphere (argon) at -20 °C.[8]

Purification_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Final Isolation Crude Crude Phosphoramidite in DCM Load Load Sample Crude->Load Column Silica Column (Pre-treated with Et3N) Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect & Analyze Fractions (TLC) Elute->Collect Pool Pool Pure Fractions Collect->Pool Evap Evaporate Solvents Pool->Evap Dry Dry Under High Vacuum Evap->Dry Final Pure Product (White Foam) Dry->Final

Caption: Workflow for chromatographic purification of phosphoramidite.

Data Presentation

Table 1: Summary of Synthetic Yields
StepStarting MaterialAmount (mmol)Product Amount (mmol)Yield (%)
1. 5'-O-DMT Protection2'-O-Me-5-Me-Cytidine10.0~9.8~98 (Crude)
2. N4-Benzoyl Protection5'-O-DMT-2'-O-Me-5-Me-Cytidine9.88.587
3. 3'-O-Phosphitylation & PurificationFully Protected Nucleoside8.57.386
Overall Yield 2'-O-Me-5-Me-Cytidine 10.0 7.3 ~73

Yields are representative and may vary based on reaction scale and optimization.

Table 2: Quality Control Specifications
Analysis MethodSpecificationTypical Result
Appearance White to off-white foam or powderConforms
Identity (MS) Expected Molecular Weight [M+H]⁺Conforms
Purity (HPLC) ≥ 98.0%99.1%
³¹P NMR Two diastereomeric peaks at ~149-151 ppmTwo peaks observed at 149.8 and 150.5 ppm.[8]
³¹P NMR Absence of phosphite (B83602) triester impurity (~138-140 ppm)< 0.5% impurity detected.[8]
Water Content ≤ 0.2%0.05%

References

The Core Mechanism of Locked Nucleic Acid (LNA) Phosphoramidites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Locked Nucleic Acid (LNA) phosphoramidites represent a significant advancement in oligonucleotide-based therapeutics and diagnostics. Characterized by a methylene (B1212753) bridge that locks the ribose sugar in an N-type (RNA-like) conformation, LNA modifications confer unprecedented thermal stability, enhanced nuclease resistance, and superior target binding affinity to oligonucleotides. These properties translate into two primary mechanisms of action for LNA-based antisense oligonucleotides (ASOs): RNase H-dependent degradation of target RNA and steric hindrance of cellular processes such as translation and splicing. This guide provides a comprehensive overview of the core mechanisms of LNA technology, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding and application of LNA phosphoramidites in research and drug development.

The LNA Monomer: A Structural Marvel

The fundamental unit of LNA is a modified ribonucleoside where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2][3] This bicyclic structure effectively "locks" the sugar pucker in the N-type (C3'-endo) conformation, which is characteristic of A-form nucleic acid duplexes, such as those formed by RNA.[4][5] This pre-organized conformation minimizes the entropic penalty of hybridization, leading to a significant increase in the thermal stability of LNA-containing duplexes.[6]

Unprecedented Hybridization Affinity and Thermal Stability

The defining feature of LNA is its exceptional binding affinity for complementary DNA and RNA sequences. The incorporation of LNA monomers into an oligonucleotide dramatically increases its melting temperature (Tm), a measure of duplex stability.

Quantitative Data on Thermal Stability

The increase in Tm per LNA modification allows for the design of shorter oligonucleotides with high affinity, which is advantageous for specificity and cellular uptake.

Oligonucleotide TypeModificationΔTm per Modification (°C) vs. DNA/RNAReference
LNA/DNA mixmerLNA+2 to +10[7]
LNA/DNA gapmerLNA+1.5 to +4[7]
2'-O-methyl2'-OMe< +1[7]
PhosphorothioatePSNegative[7]
α-L-LNAα-L-LNA+4 to +5 (vs. RNA)[8]

Enhanced Nuclease Resistance

Oligonucleotides intended for in vivo applications must withstand degradation by cellular nucleases. LNA modifications provide significant protection against both endonucleases and exonucleases, thereby increasing the half-life of the oligonucleotide in biological fluids.

Comparative Nuclease Resistance

The enhanced stability of LNA-modified oligonucleotides translates to a longer duration of action in vivo.

Oligonucleotide TypeModification(s)Half-life in Human SerumReference
Unmodified DNANone~1.5 hours[7]
PhosphorothioatePS backbone~10 hours[7]
2'-O-methyl gapmer2'-OMe wings, PS backbone~12 hours[7]
LNA/DNA gapmerLNA wings (3 monomers each end)~15 hours[7]
Fully modified LNALNASignificantly increased[6][7]

Mechanisms of Action

LNA-modified antisense oligonucleotides primarily exert their effects through two distinct mechanisms, the choice of which is dictated by the design of the oligonucleotide.

RNase H-Dependent Degradation

Gapmer Design: This is the most common design for achieving RNase H-mediated cleavage of a target RNA. A "gapmer" consists of a central block of DNA monomers (the "gap") flanked by LNA-modified wings.

  • Binding: The high-affinity LNA wings facilitate the initial binding of the ASO to the target RNA.

  • RNase H Recruitment: The resulting LNA-RNA heteroduplex does not adopt a conformation that is a substrate for RNase H. However, the central DNA/RNA hybrid region is recognized and cleaved by RNase H1, an endogenous enzyme that specifically degrades the RNA strand of an RNA/DNA duplex.[9][10][11][12]

  • Target Degradation: Cleavage of the target RNA leads to its degradation and a subsequent reduction in protein expression.[9] The LNA ASO remains intact and can hybridize to and mediate the degradation of multiple target RNA molecules.[9]

RNase_H_Mechanism cluster_0 Cellular Environment ASO LNA Gapmer ASO Target_RNA Target mRNA ASO->Target_RNA Hybridization RNase_H RNase H1 Target_RNA->RNase_H Recruitment Degraded_RNA Degraded mRNA Fragments Target_RNA->Degraded_RNA RNase_H->Target_RNA Cleavage Protein Protein Synthesis Blocked Ribosome Ribosome

RNase H-dependent degradation of target mRNA by an LNA gapmer ASO.

Steric Hindrance

Mixmer and Fully Modified LNA Designs: When an LNA oligonucleotide is designed as a "mixmer" (alternating LNA and DNA/RNA monomers) or is fully composed of LNA monomers, it does not typically recruit RNase H.[13] Instead, its mechanism of action relies on steric hindrance.

  • High-Affinity Binding: The LNA oligonucleotide binds with very high affinity and specificity to its target RNA.

  • Blocking Cellular Machinery: This stable duplex physically obstructs the binding of cellular machinery involved in RNA processing and function. This can include:

    • Inhibition of Translation: Blocking the ribosome from scanning and translating the mRNA.[13]

    • Modulation of Splicing: Preventing the binding of splicing factors to pre-mRNA, thereby altering the final spliced mRNA product.[14][15]

    • Inhibition of microRNA function: Binding to a mature microRNA and preventing it from interacting with the RNA-induced silencing complex (RISC) and its target mRNAs.[16][17]

Steric_Hindrance_Mechanism cluster_1 Mechanism 1: Translation Inhibition cluster_2 Mechanism 2: Splicing Modulation ASO1 LNA Mixmer/Fully Modified ASO mRNA1 mRNA ASO1->mRNA1 Binds to 5' UTR or start codon Ribosome1 Ribosome mRNA1->Ribosome1 Blocks binding/progression ASO2 LNA Mixmer/Fully Modified ASO pre_mRNA pre-mRNA ASO2->pre_mRNA Binds to splice site Spliceosome Spliceosome pre_mRNA->Spliceosome Blocks access LNA_Workflow Target_ID Target Identification & Sequence Selection Oligo_Design Oligonucleotide Design (Gapmer, Mixmer, etc.) Target_ID->Oligo_Design Synthesis LNA Phosphoramidite Synthesis & Oligo Synthesis Oligo_Design->Synthesis In_Vitro_Char In Vitro Characterization Synthesis->In_Vitro_Char Tm_Analysis Thermal Melting (Tm) Analysis In_Vitro_Char->Tm_Analysis Nuclease_Stability Nuclease Stability Assay In_Vitro_Char->Nuclease_Stability RNase_H_Assay RNase H Cleavage Assay (for Gapmers) In_Vitro_Char->RNase_H_Assay Cell_Culture Cell-Based Assays In_Vitro_Char->Cell_Culture Uptake Cellular Uptake & Localization Cell_Culture->Uptake Activity Target Knockdown (qPCR, Western Blot) Cell_Culture->Activity Toxicity In Vitro Toxicity Assessment Cell_Culture->Toxicity In_Vivo In Vivo Studies Cell_Culture->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy Efficacy in Animal Models In_Vivo->Efficacy Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Oligo_Design LNA_Properties_Logic LNA_Structure LNA Monomer (2'-O, 4'-C Methylene Bridge) Locked_Conformation Locked N-type (C3'-endo) Sugar Conformation LNA_Structure->Locked_Conformation High_Affinity High Binding Affinity (↑Tm) Locked_Conformation->High_Affinity Nuclease_Resistance Increased Nuclease Resistance Locked_Conformation->Nuclease_Resistance RNase_H RNase H-Dependent Degradation (Gapmers) High_Affinity->RNase_H Steric_Block Steric Hindrance (Mixmers/Fully Modified) High_Affinity->Steric_Block Nuclease_Resistance->RNase_H Nuclease_Resistance->Steric_Block

References

An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphoramidite (B1245037) chemistry underpinning solid-phase oligonucleotide synthesis, the gold standard for creating custom oligonucleotides. We will delve into the core chemical principles, detail the experimental protocols for each stage of the synthesis cycle, present quantitative data to illustrate the importance of reaction efficiency, and visualize the intricate workflows involved.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis via the phosphoramidite method is a cyclical process that sequentially adds nucleotide building blocks to a growing chain tethered to a solid support, typically controlled pore glass (CPG).[1] This method, pioneered by Marvin Caruthers, proceeds in the 3' to 5' direction, opposite to biological DNA synthesis.[1]

The key to this methodology lies in the use of nucleoside phosphoramidites, which are protected nucleosides with a reactive phosphite (B83602) triester group. Protecting groups are crucial for preventing unwanted side reactions at various reactive sites on the nucleoside:

  • 5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group.[][3]

  • Exocyclic Amino Groups of Nucleobases (A, C, G): Protected by base-labile groups such as benzoyl (Bz) or isobutyryl (iBu).[4]

  • Phosphate (B84403) Group: Protected by a β-cyanoethyl group, which is removed by β-elimination.[][5]

The synthesis cycle consists of four primary chemical reactions for each nucleotide addition: deblocking (or detritylation), coupling, capping, and oxidation.[][6]

The Four-Step Synthesis Cycle: A Detailed Look

The automated solid-phase synthesis of oligonucleotides is a meticulously controlled process. The following diagram illustrates the logical flow of a single synthesis cycle.

Phosphoramidite Synthesis Cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Washing1 Washing Deblocking->Washing1 Removes DMT group Coupling 2. Coupling Washing2 Washing Coupling->Washing2 Adds next phosphoramidite Capping 3. Capping Washing3 Washing Capping->Washing3 Blocks unreacted 5'-OH groups Oxidation 4. Oxidation End End Cycle: Elongated Oligonucleotide (5'-DMT on) Oxidation->End Stabilizes phosphate linkage Washing1->Coupling Washing2->Capping Washing3->Oxidation Start Start Cycle: Growing Oligonucleotide on Solid Support (5'-DMT on) Start->Deblocking Cleavage and Deprotection Workflow Post-Synthesis Cleavage and Deprotection Workflow Start Synthesized Oligonucleotide on Solid Support Cleavage 1. Cleavage from Solid Support & Phosphate Deprotection Start->Cleavage e.g., Concentrated Ammonium Hydroxide or AMA BaseDeprotection 2. Base Deprotection Cleavage->BaseDeprotection Heating Purification 3. Purification (e.g., HPLC, PAGE) BaseDeprotection->Purification Crude Oligonucleotide FinalProduct Purified, Biologically Active Oligonucleotide Purification->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of 2’,4’-Constrained 2’-O-Methoxyethyl (cMOE) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2’,4’-constrained 2’-O-methoxyethyl (cMOE) modified oligonucleotides, a novel class of nucleic acid analogs with significant potential in therapeutic applications. This document, likely addressing interest in what may be colloquially termed "locMeC" modified oligonucleotides, delves into their synthesis, thermal stability, nuclease resistance, and binding affinity, offering a valuable resource for researchers in the field of oligonucleotide therapeutics.

Introduction to cMOE Modification

The 2’,4’-constrained 2’-O-methoxyethyl (cMOE) modification is a structural innovation in the field of antisense oligonucleotides (ASOs). It ingeniously combines the structural features of two well-established second-generation modifications: 2’-O-methoxyethyl (MOE) and Locked Nucleic Acid (LNA). This unique bicyclic structure, where the 2'-O-MOE substituent is tethered to the 4'-position of the furanose ring, pre-organizes the sugar moiety into a C3’-endo conformation, which is favorable for binding to target RNA.[1] This conformational constraint is the key to the enhanced properties of cMOE-modified oligonucleotides.

Physicochemical Properties: A Quantitative Overview

Oligonucleotides incorporating cMOE modifications exhibit a desirable combination of high binding affinity, exceptional nuclease resistance, and a favorable safety profile, making them attractive candidates for therapeutic development.

Thermal Stability

The conformational rigidity imparted by the cMOE modification leads to a significant increase in the thermal stability of duplexes formed with complementary RNA. This is a critical factor for in vivo efficacy, as a higher melting temperature (Tm) correlates with stronger binding to the target RNA. The increase in Tm per cMOE modification is comparable to that of LNA modifications.[2]

Table 1: Comparison of Thermal Stability (ΔTm) for Modified Oligonucleotides

ModificationΔTm per Modification (°C) vs. DNA/RNA Duplex
2'-O-Methoxyethyl (MOE)+1.5 to +2.0
Locked Nucleic Acid (LNA)+3 to +8
2’,4’-Constrained 2’-O-Methoxyethyl (cMOE) Similar to LNA

Note: ΔTm values are approximate and can vary depending on the sequence context and experimental conditions.

Nuclease Resistance

One of the most significant advantages of the cMOE modification is the exceptional resistance it confers against nuclease degradation. This enhanced stability translates to a longer half-life in biological fluids, a crucial parameter for therapeutic oligonucleotides. Studies have shown that cMOE and the closely related 2',4'-constrained 2'-O-ethyl (cEt) modifications provide substantially improved protection against nucleases compared to both MOE and LNA.[1] In a snake venom phosphodiesterase assay, cMOE and cEt modified oligonucleotides demonstrated a more than 100-fold increase in half-life.[1]

Table 2: Comparative Nuclease Resistance of Modified Oligonucleotides

ModificationRelative Half-Life in Nuclease Assay
Unmodified DNAVery Low
2'-O-Methoxyethyl (MOE)Moderate
Locked Nucleic Acid (LNA)High
2’,4’-Constrained 2’-O-Methoxyethyl (cMOE) Very High (>100-fold increase vs. MOE/LNA)

Note: Relative half-life is based on comparative studies and can vary depending on the specific nuclease and assay conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and characterization of cMOE modified oligonucleotides.

Synthesis of cMOE Phosphoramidites

The synthesis of cMOE nucleoside phosphoramidites is a multi-step process that has been efficiently accomplished starting from commercially available and inexpensive starting materials like diacetone allofuranose.[2][3] The process involves several key chemical transformations to construct the bicyclic sugar moiety and subsequently introduce the phosphoramidite (B1245037) group for automated oligonucleotide synthesis.

Below is a generalized workflow for the synthesis of a cMOE phosphoramidite.

start Diacetone Allofuranose step1 Introduction of 2'-O-Methoxyethyl Group start->step1 step2 Functionalization for Ring Closure step1->step2 step3 Intramolecular Ring Closure to form Bicyclic System step2->step3 step4 Introduction of Nucleobase step3->step4 step5 5'-O-DMT Protection step4->step5 step6 3'-O-Phosphitylation step5->step6 end cMOE Phosphoramidite step6->end

Caption: Generalized workflow for the synthesis of cMOE phosphoramidites.

Solid-Phase Oligonucleotide Synthesis

Once the cMOE phosphoramidites are synthesized, they can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation (or sulfurization for phosphorothioate (B77711) linkages).

cluster_cycle Synthesis Cycle (repeated n times) detritylation 1. Detritylation (Removal of 5'-DMT group) coupling 2. Coupling (Addition of cMOE phosphoramidite) detritylation->coupling capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation/Sulfurization (Stabilization of internucleotide linkage) capping->oxidation oxidation->detritylation end Full-length cMOE modified oligonucleotide oxidation->end After n cycles start Solid Support with first nucleoside start->detritylation

Caption: Standard solid-phase synthesis cycle for incorporating cMOE modifications.

Thermal Denaturation (Melting Temperature) Analysis

The thermal stability of cMOE-modified oligonucleotides is determined by measuring the change in UV absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated.

Protocol Overview:

  • Sample Preparation: Anneal the cMOE-modified oligonucleotide with its complementary RNA strand in a buffer solution (e.g., phosphate (B84403) buffer with NaCl).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement: Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1 °C/min).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined from the midpoint of the transition.

start Prepare Oligonucleotide Duplex (cMOE-Oligo + Complementary RNA) step1 Place sample in UV-Vis Spectrophotometer with temperature control start->step1 step2 Ramp temperature slowly (e.g., 1°C/min) and record A260 step1->step2 step3 Plot Absorbance vs. Temperature step2->step3 step4 Determine Tm from the melting curve (first derivative peak) step3->step4 end Thermal Stability Data (Tm) step4->end

Caption: Experimental workflow for thermal denaturation analysis.

Nuclease Stability Assay

The resistance of cMOE-modified oligonucleotides to nuclease degradation is typically assessed by incubating them in the presence of nucleases (e.g., in serum or with specific exonucleases) and monitoring the integrity of the oligonucleotide over time.

Protocol Overview:

  • Incubation: Incubate the cMOE-modified oligonucleotide in a solution containing nucleases (e.g., 10% fetal bovine serum) at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the integrity of the oligonucleotide in each aliquot using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point.

  • Half-Life Calculation: Determine the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time.

start Incubate cMOE-modified Oligonucleotide with Nuclease Source (e.g., Serum) step1 Collect Aliquots at Different Time Points start->step1 step2 Analyze Oligonucleotide Integrity (e.g., PAGE or HPLC) step1->step2 step3 Quantify Full-Length Oligonucleotide step2->step3 step4 Plot % Intact Oligonucleotide vs. Time step3->step4 end Nuclease Resistance Data (Half-life) step4->end

Caption: Workflow for a typical nuclease stability assay.

Mechanism of Action in Antisense Applications

cMOE-modified oligonucleotides are primarily utilized as antisense oligonucleotides (ASOs) to modulate gene expression. Their mechanism of action typically falls into two main categories: RNase H-mediated degradation or steric blocking.

  • RNase H-Mediated Degradation: When designed as "gapmers" with a central DNA-like gap flanked by cMOE-modified wings, the ASO-RNA heteroduplex can recruit RNase H, an enzyme that selectively cleaves the RNA strand. This leads to the degradation of the target mRNA and a subsequent reduction in protein expression.

  • Steric Blocking: Fully cMOE-modified oligonucleotides can bind to a target RNA and physically obstruct the binding of cellular machinery involved in translation or splicing, thereby inhibiting protein production or modulating the splicing pattern of the pre-mRNA.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing splicing_mod Splicing Modulation pre_mRNA->splicing_mod mRNA_cyto mRNA mRNA->mRNA_cyto Export ribosome Ribosome protein Protein ribosome->protein Translation mRNA_cyto->ribosome degradation mRNA Degradation mRNA_cyto->degradation translation_arrest Translation Arrest mRNA_cyto->translation_arrest ASO cMOE ASO ASO->pre_mRNA Steric block ASO->mRNA_cyto RNase H activation ASO->mRNA_cyto Steric block

Caption: General mechanisms of action for cMOE antisense oligonucleotides.

Conclusion

Oligonucleotides modified with 2’,4’-constrained 2’-O-methoxyethyl (cMOE) nucleosides represent a significant advancement in the field of therapeutic nucleic acids. Their unique combination of high binding affinity, exceptional nuclease stability, and a favorable safety profile makes them highly promising candidates for the development of next-generation antisense drugs. This technical guide provides a foundational understanding of their key physicochemical properties and the experimental methodologies used for their evaluation, serving as a valuable resource for researchers and drug developers in this exciting field.

References

Stability and Degradation Pathways of LNA Phosphoramidites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites are pivotal building blocks in the synthesis of modified oligonucleotides for a wide array of therapeutic and diagnostic applications. Their unique bicyclic structure confers enhanced thermal stability and binding affinity to the resulting oligonucleotides.[1][2][3] However, the chemical stability of the LNA phosphoramidite (B1245037) monomers themselves is a critical factor influencing the efficiency of oligonucleotide synthesis and the purity of the final product. This guide provides a comprehensive overview of the stability and degradation pathways of LNA phosphoramidites, offering insights into their handling, storage, and the analytical methodologies for their assessment.

General Stability of LNA Phosphoramidites

LNA phosphoramidites, like their DNA and RNA counterparts, are sensitive to moisture and oxidation.[4][5] However, studies have shown that LNA phosphoramidite monomers are notably stable when handled and stored under appropriate conditions.[6][7] They are typically supplied as a white powder and should be stored at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[5]

In solution, particularly in anhydrous acetonitrile (B52724), LNA phosphoramidites have demonstrated significant stability, which is advantageous for their use in automated oligonucleotide synthesizers.[6][7] While standard phosphoramidites in solution on a synthesizer can degrade over a few days, LNA phosphoramidites are reported to have a prolonged effective lifetime.[6][8] Despite this inherent stability, their steric hindrance compared to standard DNA phosphoramidites necessitates longer coupling times during oligonucleotide synthesis.[1][3] The oxidation step following coupling may also require a longer duration for LNA-containing oligonucleotides.[1][3]

Key Degradation Pathways

The primary degradation pathways for LNA phosphoramidites are hydrolysis and oxidation, which are common to all phosphoramidites used in oligonucleotide synthesis.

Hydrolysis

Exposure to water is a major cause of phosphoramidite degradation. The trivalent phosphorus (P(III)) atom is susceptible to hydrolysis, leading to the formation of the corresponding H-phosphonate and ultimately phosphonic acid derivatives, which are inactive in the coupling reaction. This process is autocatalytic in nature for some phosphoramidites, like dG.[9][10]

dot

Caption: General hydrolytic degradation pathway of LNA phosphoramidites.

Oxidation

The P(III) center in LNA phosphoramidites can be readily oxidized to the pentavalent phosphorus (P(V)) state. This oxidation can be caused by exposure to air (oxygen) or residual oxidants. The resulting phosphoramidate (B1195095) is unreactive in the coupling step of oligonucleotide synthesis, leading to failed sequences.[4]

dot

Caption: Oxidative degradation of LNA phosphoramidites.

Factors Influencing Stability

Several factors can impact the stability of LNA phosphoramidites, both in solid form and in solution.

FactorEffect on StabilityRecommendations
Water Content Accelerates hydrolysis, leading to the formation of inactive H-phosphonate.Use anhydrous solvents and maintain an inert atmosphere.[5]
Oxygen Exposure Promotes oxidation to the inactive P(V) species.Store under an inert gas (argon or nitrogen) and use fresh solutions.[5]
Temperature Higher temperatures accelerate degradation rates.Store as a dry powder at -20°C.[5] Solutions on the synthesizer should be kept at ambient temperature for the shortest practical time.
pH Both acidic and basic conditions can promote degradation, though phosphoramidites are generally more sensitive to acid.Maintain neutral conditions and avoid acidic contaminants.
Light Exposure While not a primary degradation pathway for the phosphoramidite moiety itself, some protecting groups on the nucleobases can be light-sensitive.Store in amber vials or protect from light.
Purity of Solvents Impurities in solvents (e.g., water, amines) can react with the phosphoramidite.Use high-purity, anhydrous solvents specifically designed for oligonucleotide synthesis.

Experimental Protocols for Stability Assessment

Assessing the stability of LNA phosphoramidites is crucial for quality control and ensuring efficient oligonucleotide synthesis. Forced degradation studies are often employed to identify potential degradation products and pathways.

Forced Degradation Study Protocol (General Framework)

This protocol outlines a general approach for conducting forced degradation studies on LNA phosphoramidites. Specific conditions may need to be optimized based on the specific LNA monomer.

Objective: To evaluate the stability of LNA phosphoramidites under various stress conditions and identify major degradation products.

Materials:

  • LNA phosphoramidite sample

  • Anhydrous acetonitrile

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity nitrogen or argon

  • HPLC or UHPLC system with UV and Mass Spectrometry (MS) detectors

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of the LNA phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Hydrolysis (Neutral): Mix the stock solution with a controlled amount of deionized water.

    • Acidic Hydrolysis: Mix the stock solution with a dilute HCl solution.

    • Basic Hydrolysis: Mix the stock solution with a dilute NaOH solution.

    • Oxidation: Mix the stock solution with a dilute H₂O₂ solution.

    • Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).[11][12]

    • Control: Keep a portion of the stock solution under normal storage conditions (-20°C, inert atmosphere).

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the stability of the specific amidite.

  • Analysis: Analyze the samples immediately by LC-UV-MS.

    • LC Separation: Use a suitable gradient elution to separate the parent phosphoramidite from its degradation products.

    • UV Detection: Monitor the chromatogram at a relevant wavelength (e.g., 260 nm) to quantify the remaining parent compound and detect chromophoric impurities.

    • MS Detection: Use mass spectrometry to identify the molecular weights of the degradation products, which helps in elucidating the degradation pathways.[4][13][14]

dot

References

The Unyielding Grip: A Technical Guide to the Conformational Restriction of LNA Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a cornerstone in the development of oligonucleotide therapeutics and advanced molecular diagnostics. Its remarkable properties, stemming from a simple yet profound structural modification, offer unprecedented control over the hybridization and stability of nucleic acid duplexes. This technical guide delves into the core principles of LNA's conformational restriction, providing a comprehensive overview of its impact on thermodynamic stability, structural characteristics, and its application in therapeutic contexts. Detailed experimental methodologies and quantitative data are presented to equip researchers with the knowledge to effectively harness the power of LNA technology.

The Genesis of Conformational Rigidity: The 2'-O, 4'-C Methylene (B1212753) Bridge

The defining feature of an LNA monomer is the covalent bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1] This methylene bridge effectively "locks" the furanose ring in a C3'-endo (North) conformation, which is the preferred sugar pucker for RNA in an A-form duplex.[1][2] In contrast, the flexible deoxyribose in DNA typically adopts a C2'-endo (South) conformation, characteristic of a B-form duplex. This seemingly minor alteration has profound consequences for the entire oligonucleotide, pre-organizing it for hybridization and imparting a significant entropic advantage.

Thermodynamic Consequences of Conformational Locking

The pre-organized C3'-endo conformation of LNA monomers leads to a dramatic increase in the thermal stability of LNA-containing duplexes when hybridized with complementary DNA or RNA strands. This enhanced stability is quantified by the change in melting temperature (ΔTm), which is the temperature at which half of the duplexes have dissociated. The incorporation of a single LNA monomer can increase the Tm by 2-8 °C.[3]

Quantitative Analysis of Thermal Stability

The thermodynamic benefits of LNA incorporation are not uniform and depend on the sequence context and the number of LNA modifications. The following tables summarize the thermodynamic parameters for LNA-DNA duplex formation, providing a quantitative basis for the design of LNA-modified oligonucleotides.

Table 1: Thermodynamic Parameters for Single LNA-T Modification in DNA/RNA Duplexes

Sequence Context (5' to 3')ΔG°37 (kcal/mol)ΔH° (kcal/mol)-TΔS°37 (kcal/mol)ΔTm (°C)
Natural DNA/RNA
A T C / U A G-11.6-89.919.666.8
A T G / U A C-12.2-85.216.069.2
T T A / A A U-10.9-78.916.964.6
LNA-modified DNA/RNA
A TL C / U A G-13.1-93.819.572.8
A TL G / U A C-13.7-92.217.075.6
T TL A / A A U-12.8-87.817.672.2
Stabilization Effect (ΔΔ)
A TL C-1.5-3.9-0.1+6.0
A TL G-1.5-7.0-1.0+6.4
T TL A-1.9-8.90.7+7.6

Data adapted from a study on the thermodynamic effects of a single LNA-T modification.[4] ΔΔ values are calculated as (LNA-modified) - (Natural). A negative ΔΔG°37 indicates stabilization.

Table 2: Nearest-Neighbor Thermodynamic Parameters for LNA-DNA Duplex Formation (ΔΔG°37 in kcal/mol)

Nearest Neighbor (5' to 3')LNA-ALNA-CLNA-GLNA-T
5'-XLN-3'
A-1.1-1.5-1.3-1.7
C-1.3-1.8-1.6-1.9
G-1.2-1.7-1.5-1.8
T-1.4-1.6-1.4-1.7
5'-MXL-3'
A-1.3-1.6-1.4-1.8
C-1.2-1.7-1.5-1.7
G-1.4-1.8-1.6-1.9
T-1.1-1.5-1.3-1.6

This table provides the change in Gibbs free energy (ΔΔG°37) upon introducing a single LNA nucleotide (XL) flanked by different DNA nucleotides (M and N).[1][5] These parameters are crucial for accurately predicting the stability of LNA-containing duplexes.

Structural Implications of Conformational Restriction

The locked C3'-endo sugar pucker of LNA monomers imposes a distinct A-form helical geometry on LNA-containing duplexes, even when hybridized to a DNA strand.[6] This structural mimicry of RNA is a key factor in the biological activity of LNA-based antisense oligonucleotides.

Table 3: Helical Parameters of LNA-containing Duplexes Compared to DNA and RNA

ParameterB-DNAA-RNALNA-DNA HybridAll-LNA Duplex
Helical Sense Right-handedRight-handedRight-handedRight-handed
Major Groove WideNarrowIntermediateWide
Minor Groove NarrowWideIntermediateNarrow
Base Pairs per Turn 10.511~1112-14
Helical Rise (Å) 3.42.6~2.8~2.8
Sugar Pucker C2'-endoC3'-endoC3'-endo (LNA), mixed (DNA)C3'-endo

This table highlights the shift towards an A-like geometry in LNA-containing duplexes.

Experimental Protocols for Characterizing LNA Monomers and Oligonucleotides

A variety of biophysical techniques are employed to characterize the conformational and thermodynamic properties of LNA-modified oligonucleotides.

UV Thermal Denaturation Analysis

This is the most common method for determining the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of duplexes.

Methodology:

  • Sample Preparation: Prepare solutions of the LNA-containing oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min).

  • Data Analysis: The melting curve (absorbance vs. temperature) is analyzed to determine the Tm, which is the temperature at the midpoint of the transition. Thermodynamic parameters can be derived by analyzing the shape of the melting curve and its concentration dependence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about LNA-containing oligonucleotides in solution.

Methodology:

  • Sample Preparation: Prepare a concentrated solution (0.5-2 mM) of the purified LNA oligonucleotide in a suitable buffer, often in D2O to suppress the water signal.

  • Data Acquisition: A suite of 2D NMR experiments, such as COSY, TOCSY, and NOESY, are performed on a high-field NMR spectrometer.

  • Spectral Assignment and Structural Calculation: Resonance assignments are made for the protons in the oligonucleotide. Distance restraints derived from NOESY spectra and torsion angle restraints from coupling constants are used to calculate a family of 3D structures consistent with the NMR data.[2][6][7]

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of LNA-containing duplexes in the solid state.

Methodology:

  • Crystallization: The purified LNA-containing oligonucleotide is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature).

  • Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[8][9][10]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the LNA duplex is built and refined.[8][9][10]

LNA in Action: Therapeutic Applications and Mechanisms

The unique properties of LNA make it a powerful tool for developing antisense oligonucleotides (ASOs), which can modulate the expression of disease-causing genes.

Mechanism of Action: RNase H-Mediated Cleavage

A common mechanism for LNA-based ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA hybrid. "Gapmer" ASOs, which consist of a central block of DNA monomers flanked by LNA "wings," are particularly effective at mediating this process. The LNA wings provide high binding affinity and nuclease resistance, while the DNA gap is recognized by RNase H.

G

Targeting Bcl-2 in Cancer Therapy

The anti-apoptotic protein Bcl-2 is overexpressed in many cancers, contributing to tumor survival and resistance to chemotherapy. LNA-based ASOs have been developed to target Bcl-2 mRNA, leading to its degradation and the induction of apoptosis in cancer cells.[11][12][13]

G

Targeting PCSK9 for Cholesterol Reduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of the LDL receptor, leading to higher levels of LDL ("bad") cholesterol. LNA ASOs targeting PCSK9 mRNA have been shown to effectively reduce PCSK9 levels, resulting in increased LDL receptor expression and a significant reduction in LDL cholesterol.[14][15][16][17]

Experimental Workflow for LNA Oligonucleotide Characterization

A systematic approach is essential for the thorough characterization of newly synthesized LNA oligonucleotides.

G

Conclusion

The conformational restriction of LNA monomers, achieved through the 2'-O, 4'-C methylene bridge, is the fundamental principle behind their exceptional properties. This guide has provided a detailed overview of the thermodynamic and structural consequences of this modification, supported by quantitative data and experimental protocols. The ability to rationally design LNA oligonucleotides with predictable and enhanced hybridization characteristics has solidified their role as indispensable tools in both basic research and the development of next-generation nucleic acid therapeutics. As our understanding of the nuanced effects of LNA on molecular recognition and biological activity continues to grow, so too will the scope of its applications in addressing a wide range of human diseases.

References

Unlocking the Potential of Nucleic Acid Research: A Technical Guide to LNA® Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) phosphoramidites have emerged as indispensable tools in nucleic acid research and development, offering unprecedented control over the properties of synthetic oligonucleotides. Their unique structural feature, a methylene (B1212753) bridge that locks the ribose sugar in an ideal conformation for Watson-Crick base pairing, bestows remarkable characteristics upon LNA-containing oligonucleotides. This technical guide provides an in-depth exploration of the core features of LNA phosphoramidites, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in harnessing the full potential of this powerful technology.

Core Features of LNA® Phosphoramidites: A Leap in Oligonucleotide Performance

The incorporation of LNA monomers into DNA or RNA oligonucleotides dramatically enhances their performance in a multitude of applications. The fundamental advantage stems from the pre-organized and rigid C3'-endo conformation of the LNA sugar moiety, which minimizes the entropic penalty of hybridization.[1] This leads to a cascade of beneficial properties that are critical for both research and therapeutic applications.

Enhanced Hybridization Affinity and Thermal Stability

A hallmark of LNA-modified oligonucleotides is their significantly increased binding affinity for complementary DNA and RNA targets.[2][3][][5] This translates to a substantial increase in the melting temperature (Tm) of the resulting duplexes. For each incorporated LNA monomer, the Tm can be elevated by 2-8°C, a significant improvement over traditional DNA or RNA oligonucleotides.[2][6] This enhanced thermal stability allows for the design of shorter probes and primers that maintain high affinity, which is particularly advantageous for targeting short nucleic acid sequences like microRNAs.[2]

Unparalleled Specificity and Mismatch Discrimination

The rigid conformation of LNA nucleotides enforces a stricter adherence to Watson-Crick base pairing rules. This results in superior specificity and an exceptional ability to discriminate between perfectly matched and mismatched targets.[2][3][][5] Even a single nucleotide mismatch in the target sequence leads to a significant destabilization of the LNA-containing duplex, making LNA-modified probes ideal for applications requiring high fidelity, such as single nucleotide polymorphism (SNP) genotyping and allele-specific PCR.[1][3]

Superior Nuclease Resistance

Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. The modified sugar-phosphate backbone of LNA confers a high degree of resistance to both exonucleases and endonucleases.[1][2][7] This intrinsic stability prolongs the in vitro and in vivo half-life of LNA-containing oligonucleotides, a crucial feature for antisense therapeutics and other in vivo applications.[1][2] Chimeric oligonucleotides with LNA modifications at the ends can exhibit a tenfold increase in stability in human serum compared to unmodified DNA.[8]

Excellent Solubility and Handling

Despite their modified nature, LNA oligonucleotides exhibit physical properties, such as water solubility, that are very similar to those of DNA and RNA.[2][3] This allows for their seamless integration into existing laboratory workflows and protocols with minimal adjustments.[2] They can be purified and analyzed using standard methods employed for DNA and RNA oligonucleotides.[3]

Quantitative Data Summary

To provide a clearer understanding of the impact of LNA modifications, the following tables summarize key quantitative data.

Table 1: Impact of LNA Incorporation on Duplex Melting Temperature (Tm)

Oligonucleotide Sequence (5' to 3')Complementary TargetNumber of LNA ModificationsΔTm per LNA (°C)Total Tm (°C)Reference
18-mer DNARNA0-(Baseline)[8]
18-mer with 5 isolated LNAsRNA52.4 - 4.0+12 to +20[8]
18-mer with LNA segmentsRNA(Varies)1.5 - 2.7(Varies)[8]
Short Oligo (<30 nt)DNA13 - 8(Varies)[7]

Note: ΔTm is dependent on the position and context of the LNA modification within the sequence.

Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides

Oligonucleotide DesignNuclease SourceHalf-life (t1/2)Improvement vs. Unmodified DNAReference
Unmodified OligodeoxynucleotideHuman Serum~1.5 hours-
Three LNAs at 3' and 5' endsHuman Serum~15 hours10-fold[8]
Phosphorothioate OligonucleotideHuman Serum10 hours~6.7-fold[8]
2'-O-methyl gapmerHuman Serum12 hours8-fold[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving LNA phosphoramidites.

Solid-Phase Synthesis of LNA-Containing Oligonucleotides

LNA oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry with some crucial modifications to the standard DNA synthesis cycle.[3]

Materials:

  • LNA phosphoramidites (A, C, G, T)

  • DNA phosphoramidites (A, C, G, T)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • Controlled pore glass (CPG) solid support

Protocol:

The synthesis is performed on an automated DNA synthesizer. The following steps constitute one synthesis cycle for the addition of a single LNA monomer:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The LNA phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The oxidation of the phosphite after LNA coupling is slower than for DNA, thus a longer oxidation time of at least 45 seconds is recommended.[3]

These steps are repeated for each subsequent monomer until the desired sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected by incubation in aqueous ammonia.

Melting Temperature (Tm) Analysis

Thermal denaturation analysis is performed to determine the Tm of LNA-containing duplexes.

Materials:

  • Purified LNA-modified oligonucleotide and its complementary DNA or RNA target

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Protocol:

  • Sample Preparation: The LNA oligonucleotide and its complementary strand are mixed in the annealing buffer to a final concentration of 1-5 µM for each strand.

  • Denaturation and Annealing: The sample is heated to 95°C for 5 minutes to ensure complete denaturation of any secondary structures and then slowly cooled to room temperature to allow for duplex formation.

  • Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the melting curve (absorbance vs. temperature) or the peak of the first derivative plot.

Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified oligonucleotides in the presence of nucleases.

Materials:

  • 5'-radiolabeled (e.g., with ³²P) LNA-modified oligonucleotide and an unmodified DNA control

  • Human serum or a specific nuclease solution

  • Incubation buffer (e.g., phosphate-buffered saline)

  • Stop solution (e.g., formamide (B127407) loading dye with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) equipment

Protocol:

  • Incubation: The radiolabeled oligonucleotides are incubated in human serum or the nuclease solution at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding the stop solution.

  • Gel Electrophoresis: The samples are denatured by heating and then loaded onto a denaturing polyacrylamide gel.

  • Analysis: The gel is exposed to a phosphor screen, and the bands are visualized using a phosphorimager. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life of the oligonucleotide.

Visualizations

The following diagrams illustrate key concepts related to LNA phosphoramidites.

Caption: Comparison of DNA and LNA monomer structures.

The key structural difference in an LNA monomer is the methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "lock" pre-organizes the sugar into the C3'-endo conformation, which is optimal for duplex formation.

Oligo_Synthesis_Workflow start Start with Solid Support (CPG with first nucleoside) deblocking 1. Deblocking (Remove DMT group) start->deblocking coupling 2. Coupling (Add LNA Phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for each subsequent monomer oxidation->repeat repeat->deblocking Next Cycle cleavage Cleavage from Support & Deprotection repeat->cleavage Synthesis Complete purification Purification of LNA Oligonucleotide cleavage->purification end Final LNA Oligonucleotide purification->end

Caption: Solid-phase synthesis workflow for LNA oligonucleotides.

This diagram outlines the cyclical process of phosphoramidite chemistry used to synthesize LNA-containing oligonucleotides on a solid support.

LNA_Applications cluster_diagnostics Diagnostics cluster_therapeutics Therapeutics cluster_research Research Tools lna LNA Phosphoramidites qPCR qPCR Probes lna->qPCR FISH FISH Probes lna->FISH SNP SNP Genotyping lna->SNP Antisense Antisense Oligonucleotides lna->Antisense siRNA siRNA Stabilization lna->siRNA Antagomirs Antagomirs lna->Antagomirs Microarray Microarray Probes lna->Microarray PCR Allele-Specific PCR lna->PCR Capture Target Capture Probes lna->Capture

Caption: Key application areas for LNA phosphoramidites.

The superior properties of LNA oligonucleotides make them highly valuable across a wide range of applications in diagnostics, therapeutics, and basic research.

References

The Cornerstone of Genetic Medicine: A Technical Guide to Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize specific sequences of nucleic acids has been a cornerstone of modern molecular biology and has paved the way for revolutionary advancements in diagnostics, research, and therapeutics. From PCR primers and gene sequencing to the development of antisense therapies and siRNA drugs, the precise construction of oligonucleotides is a critical enabling technology. This in-depth technical guide provides a comprehensive overview of the core principles of solid-phase oligonucleotide synthesis, focusing on the universally adopted phosphoramidite (B1245037) chemistry.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis, a method that earned Bruce Merrifield the Nobel Prize in Chemistry in 1984 for its application in peptide synthesis, involves the stepwise addition of nucleotide units to a growing chain that is covalently attached to an insoluble solid support.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simplified removal of unreacted reagents and byproducts by simple washing and filtration steps.[2][3]

The synthesis proceeds in the 3' to 5' direction, which is the opposite of the natural enzymatic synthesis in living organisms.[4][5] The process relies on specially modified and protected nucleotide building blocks called nucleoside phosphoramidites. These monomers have key protecting groups to prevent unwanted side reactions at various reactive sites on the nucleoside:

  • 5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed to allow for chain elongation.[6]

  • Exocyclic Amino Groups: The amino groups on the nucleobases (adenine, guanine, and cytosine) are protected with acyl groups (e.g., benzoyl or isobutyryl) to prevent side reactions during the synthesis cycle.[7]

  • Phosphorus Atom: The phosphoramidite moiety itself contains a protecting group, typically a β-cyanoethyl group, which is stable throughout the synthesis cycles but can be removed at the end.[1]

The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing oligonucleotide chain.[7][8]

The Solid Support

The choice of solid support is crucial for successful oligonucleotide synthesis. The ideal support should be inert to the reagents and solvents used in the synthesis, be mechanically stable, and allow for efficient diffusion of reagents to the growing oligonucleotide chains. The two most commonly used solid supports are controlled pore glass (CPG) and polystyrene.[1][2]

Support MaterialTypical Pore Size (Å)Recommended Oligo Length (bases)Loading Capacity (µmol/g)Characteristics
Controlled Pore Glass (CPG) 500< 4020-30Mechanically robust, non-swelling.[1][2]
1000up to 10020-30Suitable for longer oligonucleotides.[1]
2000> 10020-30For very long oligonucleotides.[1]
Polystyrene (PS) N/AVariableup to 350Good moisture exclusion, efficient for small-scale synthesis.[1]

The Four-Step Synthesis Cycle

The automated, stepwise addition of each nucleotide is the heart of solid-phase oligonucleotide synthesis. Each cycle can be broken down into four distinct chemical reactions.

Synthesis_Cycle Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Next_Cycle Repeat for Next Nucleotide Oxidation->Next_Cycle Stabilizes to P(V) Next_Cycle->Detritylation Start new cycle

Figure 1: The four-step phosphoramidite synthesis cycle.
Step 1: Detritylation (Deblocking)

The first step in each cycle is the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing chain attached to the solid support.[6] This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

Experimental Protocol: Detritylation

  • Reagent: 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8]

  • Procedure:

    • The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724) to ensure a dry environment.

    • The deblocking solution (e.g., 3% TCA in DCM) is passed through the column for a specific duration (typically 30-60 seconds).[1]

    • The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[1][4]

Step 2: Coupling

This is the most critical step where the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[] The phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, which protonates the diisopropylamino group, making it a good leaving group.[1] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.[10]

Experimental Protocol: Coupling

  • Reagents:

    • Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).[1]

    • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[4]

  • Procedure:

    • The appropriate nucleoside phosphoramidite and activator solutions are mixed and delivered to the synthesis column. A significant molar excess of both reagents is used to drive the reaction to completion.[1]

    • The reaction is allowed to proceed for a specific coupling time, which is typically short for standard deoxynucleotides (around 20-30 seconds) but may be longer for modified or RNA phosphoramidites (5-15 minutes).[8][10]

    • Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

Step 3: Capping

Despite the high efficiency of the coupling reaction (typically >99%), a small percentage of the 5'-hydroxyl groups may remain unreacted.[10] To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutations, they are permanently blocked in the capping step.[6] This is achieved by acetylating the unreacted 5'-hydroxyl groups.

Experimental Protocol: Capping

  • Reagents:

  • Procedure:

    • The two capping solutions are mixed immediately before being delivered to the synthesis column.

    • The capping mixture is allowed to react with the solid support for approximately 30 seconds, acetylating any free 5'-hydroxyl groups.[1]

    • The column is then washed with anhydrous acetonitrile to remove excess capping reagents and byproducts.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[1] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which mirrors the natural phosphate backbone of DNA and RNA.[3]

Experimental Protocol: Oxidation

  • Reagent: A solution of iodine (typically 0.02 M to 0.1 M) in a mixture of THF, pyridine, and water.[1][11]

  • Procedure:

    • The oxidizing solution is delivered to the synthesis column.

    • The oxidation reaction is rapid and is typically complete within 30-45 seconds.[1]

    • The column is washed with anhydrous acetonitrile to remove the oxidizing reagent and prepare for the next synthesis cycle.

    • On some synthesizers, a second capping step is performed after oxidation to ensure the support is completely dry before the next detritylation step.[1]

Quantitative Data on Synthesis Parameters

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step. The following tables summarize key quantitative data.

Table 1: Typical Reagent Concentrations and Reaction Times

StepReagentTypical ConcentrationSolventTypical Time
Detritylation Trichloroacetic Acid (TCA)3% (w/v)Dichloromethane (DCM)30-60 seconds[1]
Dichloroacetic Acid (DCA)3% (w/v)Dichloromethane (DCM)30-60 seconds[8]
Coupling Phosphoramidite0.1 MAnhydrous Acetonitrile20-30 seconds (DNA)[10]
Activator (ETT)0.25 MAnhydrous Acetonitrile5-15 minutes (RNA/modified)[10]
Capping Acetic Anhydride10% (v/v)THF/Pyridine30 seconds[1]
N-Methylimidazole16% (v/v)THF30 seconds[1]
Oxidation Iodine0.02 - 0.1 MTHF/Pyridine/Water30-45 seconds[1][11]

Table 2: Impact of Coupling Efficiency on Overall Yield

The stepwise coupling efficiency has a multiplicative effect on the final yield of the full-length oligonucleotide. Even a small decrease in efficiency can significantly reduce the yield of longer oligonucleotides.[5]

Oligonucleotide LengthYield at 98.5% Coupling EfficiencyYield at 99.0% Coupling EfficiencyYield at 99.5% Coupling Efficiency
20-mer 76.0%82.6%89.8%
50-mer 48.0%61.0%78.2%
100-mer 23.0%37.2%61.1%
150-mer 11.0%22.7%47.6%

Post-Synthesis: Cleavage, Deprotection, and Purification

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups must be removed. Finally, the full-length product is purified from truncated sequences and other impurities.

Post_Synthesis_Workflow Start Completed Synthesis (on solid support) Cleavage Cleavage from Support & Base Deprotection Start->Cleavage Ammonium (B1175870) Hydroxide (B78521) Phosphate_Deprotection Phosphate Deprotection Cleavage->Phosphate_Deprotection Simultaneous with cleavage Purification Purification Phosphate_Deprotection->Purification Crude Oligonucleotide Final_Product Pure Full-Length Oligonucleotide Purification->Final_Product e.g., RP-HPLC

Figure 2: Post-synthesis processing workflow.
Cleavage and Deprotection

This is typically a one-step process where the solid support with the synthesized oligonucleotide is treated with a strong base, most commonly concentrated ammonium hydroxide.[3] This treatment achieves three things simultaneously:

  • Cleavage: The ester linkage connecting the 3'-end of the oligonucleotide to the solid support is hydrolyzed, releasing the oligonucleotide into solution.[5]

  • Base Deprotection: The acyl protecting groups on the exocyclic amines of adenine, guanine, and cytosine are removed.[1]

  • Phosphate Deprotection: The β-cyanoethyl protecting groups on the phosphate backbone are removed via β-elimination.[1]

Experimental Protocol: Cleavage and Deprotection

  • Reagent: Concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • The solid support is transferred from the synthesis column to a sealed vial.

    • Concentrated ammonium hydroxide is added to the vial.

    • The vial is heated at a specific temperature (e.g., 55°C) for a defined period (typically 5-17 hours, depending on the base protecting groups used).[1][12] For more labile protecting groups, this can be significantly shorter.

    • After cooling, the solid support is filtered off, and the ammoniacal solution containing the crude oligonucleotide is collected.

    • The solution is then typically dried down in a vacuum centrifuge.

Purification

The crude oligonucleotide solution contains the desired full-length product, as well as truncated sequences from incomplete coupling or capping, and small molecule impurities from the synthesis and deprotection steps.[13] Purification is essential to isolate the full-length oligonucleotide. Several methods are available, with the choice depending on the length of the oligonucleotide and the required purity.

Common Purification Methods

MethodPrinciplePurityRecommended For
Desalting Size exclusion chromatography to remove small molecules.ModerateShort oligos (<36 bases) for non-critical applications like PCR.[2]
Reverse-Phase Cartridge Hydrophobic interaction chromatography, separating the DMT-on full-length product from failure sequences.Good (70-90%)Unlabeled oligos up to 50 bases.[2]
Reverse-Phase HPLC (RP-HPLC) High-resolution hydrophobic interaction chromatography.High (90-99%)Labeled oligos, longer oligos (up to 80 bases), and applications requiring high purity.[2]
Anion-Exchange HPLC (AEX-HPLC) Separation based on the negative charge of the phosphate backbone.High (90-99%)Oligos up to 40 bases, especially those with secondary structures.[2]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.Very High (>95-99%)Long oligos and applications demanding the highest purity.[2]

Experimental Protocol: Reverse-Phase HPLC Purification (DMT-on)

  • Principle: The hydrophobic DMT group is left on the 5'-end of the full-length oligonucleotide (DMT-on synthesis). This allows for excellent separation from failure sequences, which lack the DMT group, on a reverse-phase column.

  • Procedure:

    • The crude, dried oligonucleotide is redissolved in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) bicarbonate).[11]

    • The sample is injected onto a reverse-phase HPLC column (e.g., C8 or C18).

    • A gradient of an organic solvent (e.g., acetonitrile) is used to elute the oligonucleotides. The DMT-on full-length product, being more hydrophobic, will have a longer retention time.

    • Fractions corresponding to the major peak (the DMT-on product) are collected.

    • The collected fractions are pooled, and the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).[8]

    • The final purified and detritylated oligonucleotide is desalted and lyophilized.

Conclusion

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a robust and highly optimized process that has become indispensable in the life sciences. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and rigorous quality control are paramount to achieving the synthesis of high-purity oligonucleotides for a wide array of applications, from basic research to the development of next-generation nucleic acid-based therapeutics.

References

The Role of the Benzoyl (Bz) Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the precise world of synthetic nucleic acid chemistry, the success of multi-step processes like phosphoramidite-based oligonucleotide synthesis hinges on the strategic use of protecting groups. These chemical moieties temporarily block reactive functional groups, preventing unwanted side reactions and ensuring that the desired chemical transformations occur with high fidelity. Among the most crucial of these are the protecting groups for the exocyclic amines of the nucleobases. The benzoyl (Bz) group has long been a cornerstone for this purpose, particularly for safeguarding the amino groups of adenine (B156593) and cytosine. This technical guide provides a comprehensive overview of the role of the benzoyl protecting group, detailing its application, mechanism, and significance for researchers, scientists, and professionals in drug development.

The Core Function of Benzoyl Protection

The primary role of the benzoyl group in phosphoramidite (B1245037) chemistry is to protect the nucleophilic N⁶-amino group of adenine and the N⁴-amino group of cytosine.[1][2] Without this protection, these exocyclic amines would be susceptible to undesirable reactions with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis. Such side reactions would lead to the formation of branched oligonucleotide chains and other impurities, severely compromising the yield and purity of the final product.[1]

The benzoyl group offers a robust shield that is stable throughout the iterative cycles of solid-phase oligonucleotide synthesis, which include:

  • Acidic Detritylation: Removal of the 5'-hydroxyl protecting group (typically dimethoxytrityl, DMT).[1]

  • Coupling: Formation of the phosphite (B83602) triester linkage.

  • Capping: Acetylation of unreacted 5'-hydroxyl groups.

  • Oxidation: Conversion of the phosphite triester to the more stable phosphate (B84403) triester.

Chemical Application and Mechanism

The application of the benzoyl group involves a two-part process: the initial protection of the nucleoside monomer and the final deprotection of the completed oligonucleotide.

2.1. Protection of Nucleosides

The exocyclic amines of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC) are protected via benzoylation. This is typically achieved by reacting the nucleoside with benzoyl chloride in the presence of a base, such as pyridine. To prevent unwanted reactions at the hydroxyl groups of the deoxyribose sugar, they are often transiently protected with trimethylsilyl (B98337) (TMS) groups, which are subsequently removed during the aqueous work-up.

reagent reagent intermediate intermediate product product start start dA 2'-Deoxyadenosine silylated_dA Persilylated Deoxyadenosine dA->silylated_dA Transient OH Protection silylation 1. TMSCl, Pyridine benzoylation 2. Benzoyl Chloride hydrolysis 3. H₂O / NH₄OH protected_intermediate N⁶-Benzoyl-Persilyl-dA silylated_dA->protected_intermediate Benzoylation of N⁶ final_product N⁶-Benzoyl-2'-Deoxyadenosine protected_intermediate->final_product Silyl Group Removal

Diagram 1: Benzoylation of 2'-Deoxyadenosine.

2.2. Stability During Oligonucleotide Synthesis

Once incorporated into a phosphoramidite building block, the N-benzoyl group remains intact throughout the automated solid-phase synthesis cycle. The amide linkage of the benzoyl group is resistant to the acidic conditions used for detritylation and does not react with the reagents used in the coupling, capping, or oxidation steps.

cycle_step cycle_step reagent reagent note note start Oligonucleotide on Solid Support deblock 1. Deblocking (Detritylation) start->deblock coupling 2. Coupling deblock->coupling deblock_reagent Reagent: Dichloroacetic Acid Bz Group is Stable capping 3. Capping coupling->capping coupling_reagent Reagent: Phosphoramidite + Activator Bz Group Prevents Side Reactions oxidation 4. Oxidation capping->oxidation end_cycle Elongated Chain oxidation->end_cycle oxidation_reagent Reagent: Iodine/H₂O Bz Group is Stable repeat Repeat Cycle (n-1) times end_cycle->repeat repeat->deblock

Diagram 2: Stability in the Oligonucleotide Synthesis Cycle.

2.3. Deprotection of Oligonucleotides

Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The benzoyl groups are hydrolyzed under basic conditions. The standard method involves heating the solid support in concentrated aqueous ammonium (B1175870) hydroxide.[4] This process simultaneously cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the N-benzoyl groups from the nucleobases.[1]

start_node start_node process_node process_node product_node product_node condition_node condition_node start Fully Protected Oligonucleotide on Solid Support deprotection Cleavage & Deprotection start->deprotection final_oligo Crude, Deprotected Oligonucleotide in Solution deprotection->final_oligo conditions Reagent: Conc. NH₄OH Temp: 55 °C Time: 8-12 hours deprotection->conditions purification Purification (e.g., HPLC) final_oligo->purification final_product Pure Oligonucleotide purification->final_product decision decision group_choice group_choice condition condition start Select Exocyclic Amine Protecting Group is_sensitive Oligo contains sensitive labels? start->is_sensitive use_bz Use Standard Groups: - Bz for dA, dC - iBu for dG is_sensitive->use_bz No use_labile Use Labile Groups: - Pac for dA, dG - Ac for dC is_sensitive->use_labile Yes standard_oligo Standard DNA/RNA Oligo modified_oligo Sensitive Modified Oligo use_bz->standard_oligo use_labile->modified_oligo

References

Unveiling the Hydrophobic Character of DMT-locMeC(bz) Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrophobicity of N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-L-locked nucleic acid C-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-locMeC(bz) phosphoramidite (B1245037). This modified nucleoside phosphoramidite is a crucial building block in the synthesis of therapeutic oligonucleotides, and its hydrophobic nature significantly influences its handling, synthesis, and purification.

The Impact of Structural Modifications on Hydrophobicity

DMT-locMeC(bz) phosphoramidite belongs to the class of Locked Nucleic Acid (LNA) phosphoramidites, which are characterized by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose in a C3'-endo conformation, leading to enhanced hybridization affinity and nuclease resistance of the resulting oligonucleotide. However, these modifications also contribute to an overall increase in the hydrophobicity of the molecule compared to standard deoxynucleoside phosphoramidites.

The primary contributors to the hydrophobicity of this compound are:

  • 4,4'-Dimethoxytrityl (DMT) Group: This bulky, aromatic protecting group on the 5'-hydroxyl function is highly nonpolar and is the most significant contributor to the molecule's hydrophobicity. The DMT group is essential for solid-phase oligonucleotide synthesis, enabling the stepwise addition of monomers and providing a means for spectrophotometric monitoring of coupling efficiency.[1][2][3]

  • Benzoyl (Bz) Group: Protecting the exocyclic amine of cytosine, the benzoyl group is another aromatic moiety that increases the nonpolar character of the nucleobase.

  • LNA Moiety: The bicyclic structure of the LNA sugar itself contributes to a more rigid and slightly more hydrophobic core compared to the more flexible deoxyribose in standard DNA phosphoramidites.

  • Diisopropylamino and Cyanoethyl Groups: These protecting groups on the phosphite (B83602) moiety also contribute to the overall nonpolar nature of the molecule.

This increased hydrophobicity has practical implications for the use of this compound. Notably, it has lower solubility in the standard oligonucleotide synthesis solvent, acetonitrile (B52724), often requiring the use of a co-solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) to ensure complete dissolution and prevent precipitation during synthesis.[4]

Quantitative Assessment of Hydrophobicity

Table 1: Qualitative Comparison of Phosphoramidite Hydrophobicity

Phosphoramidite TypeKey Hydrophobic MoietiesRelative HydrophobicityExpected RP-HPLC Retention Time
Standard dC(bz) PhosphoramiditeDMT, BenzoylHighShorter
This compound DMT, Benzoyl, LNA structure Very High Longer
Standard dA(bz) PhosphoramiditeDMT, BenzoylHighShorter
Standard dG(ibu) PhosphoramiditeDMT, IsobutyrylModerateShorter
Standard T PhosphoramiditeDMTModerateShortest

Note: This table provides a qualitative comparison. Actual retention times will vary based on the specific RP-HPLC conditions.

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound purity and the assessment of its hydrophobicity relative to other phosphoramidites.

Objective: To determine the purity of this compound and to obtain its retention time as an indicator of its hydrophobicity.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade, anhydrous)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Handle the solution with care to minimize exposure to moisture, which can cause hydrolysis of the phosphoramidite.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 50
      25 95
      30 95
      31 50

      | 40 | 50 |

  • Data Analysis:

    • Record the chromatogram. The this compound will typically appear as a pair of diastereomers.

    • The retention time of the major peaks is a direct measure of the compound's hydrophobicity under these specific conditions.

    • Purity is calculated based on the area of the main peaks relative to the total peak area in the chromatogram.

Visualizing the Workflow: Oligonucleotide Synthesis

The following diagram illustrates the standard solid-phase oligonucleotide synthesis cycle where this compound is utilized. This process is a cyclical four-step chemical reaction that results in the addition of a single nucleotide to the growing oligonucleotide chain.[][6]

Oligonucleotide_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removal of DMT group from the 5'-hydroxyl of the growing chain. Coupling 2. Coupling Activation of this compound and coupling to the free 5'-hydroxyl. Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. Coupling->Capping Chain elongation Oxidation 4. Oxidation Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester. Capping->Oxidation Prevents side products Oxidation->Deblocking Stabilizes backbone Ready for next cycle End Cleavage and Deprotection Release of the full-length oligonucleotide from the solid support and removal of all protecting groups. Oxidation->End After final cycle Start Start with solid support-bound nucleoside Start->Deblocking

Oligonucleotide synthesis cycle using phosphoramidite chemistry.

Conclusion

The hydrophobicity of this compound is a key characteristic that stems from its unique chemical structure, including the DMT protecting group, the benzoyl protecting group, and the LNA modification. This property necessitates careful consideration of solvent systems for oligonucleotide synthesis and is a primary determinant of its behavior in reversed-phase chromatography. Understanding and quantifying this hydrophobicity through techniques like RP-HPLC are essential for the efficient and reliable synthesis of modified oligonucleotides for research and therapeutic applications.

References

Solubility Profile of DMT-locMeC(bz) Phosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering critical data and protocols to ensure successful experimental outcomes.

Introduction

DMT-locMeC(bz) phosphoramidite, a benzoyl-protected 5'-O-DMT-LNA-cytidine phosphoramidite, is instrumental in the synthesis of modified oligonucleotides with enhanced hybridization properties and nuclease resistance. Achieving complete and stable dissolution of this phosphoramidite is paramount for efficient coupling during solid-phase oligonucleotide synthesis. This guide summarizes the available solubility data, provides recommended solvent systems, and outlines a general protocol for solubility determination.

Solubility Data

The solubility of this compound has been primarily characterized in acetonitrile (B52724), the standard solvent for oligonucleotide synthesis. However, due to its modified structure, co-solvents are often necessary to maintain solubility and prevent crystallization, particularly for use in automated synthesizers. The available quantitative data is summarized below.

Solvent SystemConcentrationObservationsSource
Acetonitrile0.2 MClear, colorless solution[1]
Acetonitrile with 10-20% Dichloromethane (B109758)Not SpecifiedPrevents crystallization on synthesizer[2]
Acetonitrile with Tetrahydrofuran (THF)Not SpecifiedCo-solvent to completely dissolve the phosphoramidite[2]

It is crucial to note that all solvents must be anhydrous (water content < 30 ppm) to prevent hydrolysis of the phosphoramidite.[3]

Recommended Solvent Systems for Synthesis

Based on available data and general practice with LNA phosphoramidites, the following solvent systems are recommended for the dissolution of this compound for use in automated oligonucleotide synthesizers:

  • Acetonitrile: Suitable for initial dissolution, but may require the addition of a co-solvent for stability.[1][2]

  • Acetonitrile and Dichloromethane Mixture: A common choice to enhance the solubility of more lipophilic phosphoramidites. A concentration of 10-20% dichloromethane in acetonitrile is often effective.

  • Acetonitrile and Tetrahydrofuran (THF) Mixture: An alternative to dichloromethane, THF can also serve as an effective co-solvent to ensure complete dissolution.[2]

The selection of the solvent system may also depend on the specific synthesizer being used, and it is advisable to consult the instrument manufacturer's recommendations.[3]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given organic solvent. This procedure should be performed under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Small, dry glass vials with screw caps (B75204) or septa

  • Magnetic stirrer and stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for solvent transfer

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Weighing: Accurately weigh a small amount of this compound into a pre-dried vial.

  • Solvent Addition: Under an inert atmosphere, add a known volume of the anhydrous organic solvent to the vial using a syringe.

  • Dissolution: Add a small, dry magnetic stir bar to the vial and seal it. Stir the mixture at room temperature.

  • Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the phosphoramidite is soluble at that concentration.

  • Incremental Addition: If the solid does not dissolve, add small, known volumes of the solvent incrementally, stirring thoroughly after each addition, until the solid is completely dissolved.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the phosphoramidite. Express the solubility in Molarity (mol/L) or mg/mL.

  • Stability Check: After dissolution, let the solution stand for a period (e.g., 24 hours) at room temperature and under an inert atmosphere to check for any precipitation or crystallization.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_vial Dry Vial weigh_amidite Weigh Phosphoramidite prep_vial->weigh_amidite add_solvent Add Anhydrous Solvent weigh_amidite->add_solvent stir Stir at RT add_solvent->stir observe Observe for Dissolution stir->observe calculate Calculate Solubility observe->calculate stability Check Stability (24h) calculate->stability

Caption: Experimental workflow for determining phosphoramidite solubility.

signaling_pathway start Start: Solid Phosphoramidite solvent Select Anhydrous Solvent (e.g., Acetonitrile) start->solvent cosolvent Consider Co-solvent? (e.g., DCM or THF) solvent->cosolvent dissolve Dissolution (Stirring under Inert Gas) cosolvent->dissolve Yes cosolvent->dissolve No stable_solution Stable Solution for Synthesis dissolve->stable_solution crystallization Crystallization/ Precipitation dissolve->crystallization

Caption: Decision pathway for dissolving this compound.

References

Methodological & Application

Standard Operating Procedure for the Use of DMT-locMeC(bz) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

DMT-locMeC(bz) phosphoramidite (B1245037) is a Locked Nucleic Acid (LNA) building block used in the chemical synthesis of modified oligonucleotides. LNA modifications are bicyclic nucleic acid analogues in which the ribose ring is "locked" in a C3'-endo conformation. This conformational rigidity significantly increases the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets. The incorporation of DMT-locMeC(bz) phosphoramidite is particularly valuable in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, as well as in various diagnostic applications.

The 5-methylcytosine (B146107) modification in this phosphoramidite can further enhance thermal stability and modulate the immunological properties of the resulting oligonucleotide. The benzoyl (Bz) protecting group on the exocyclic amine of the cytosine base is a standard protecting group compatible with conventional oligonucleotide synthesis and deprotection protocols.

Due to the sterically hindered nature of LNA phosphoramidites, modifications to standard oligonucleotide synthesis protocols are required to achieve high coupling efficiencies. Specifically, a longer coupling time is necessary. Additionally, this particular phosphoramidite requires the use of a co-solvent to ensure its solubility and prevent crystallization on the synthesizer.

Experimental Protocols

Phosphoramidite Preparation

Proper handling and preparation of the this compound are critical for successful oligonucleotide synthesis.

  • Storage: Store the phosphoramidite under argon or nitrogen at 2-8°C.

  • Dissolution: To prevent crystallization, dissolve the this compound in a mixture of anhydrous acetonitrile (B52724) and a co-solvent. A recommended solvent mixture is 10-25% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) in anhydrous acetonitrile.[1] The final concentration should be as per the synthesizer manufacturer's recommendation (typically 0.1 M).

  • Anhydrous Conditions: Ensure all solvents are anhydrous and that the dissolution is performed under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the phosphoramidite.

Automated Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry, with modifications to the synthesis cycle to accommodate the LNA monomer. The following protocol is based on typical ABI and Expedite synthesizers.

Table 1: Recommended Synthesizer Cycle Parameters for this compound Incorporation

StepReagent/SolventTime (ABI Synthesizer)Time (Expedite Synthesizer)Purpose
Detritylation3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 seconds60-120 secondsRemoval of the 5'-DMT protecting group.
CouplingThis compound + Activator (e.g., ETT)180 seconds[1]250 seconds[1]Formation of the phosphite (B83602) triester linkage.
CappingCapping Reagents (Cap A and Cap B)20-30 seconds20-30 secondsAcetylation of unreacted 5'-hydroxyl groups.
Oxidation0.02 M Iodine in THF/Pyridine/Water45 seconds[1]45 seconds[1]Oxidation of the phosphite triester to a stable phosphate (B84403) triester.
Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and phosphate backbone are removed. The choice of deprotection method depends on the presence of other sensitive modifications in the oligonucleotide.

Protocol 3.1: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

This method is suitable for oligonucleotides containing only standard protecting groups.

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly and heat at 55-65°C for 8-12 hours.

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

Protocol 3.2: Rapid Deprotection with AMA

AMA (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) allows for significantly faster deprotection.

Caution: The use of AMA with benzoyl-protected cytosine (like in this phosphoramidite) can lead to a low level of N4-methyl-cytosine formation. If this is a concern, use the standard ammonium hydroxide deprotection or acetyl-protected cytidine (B196190) phosphoramidites for other cytosine bases in the sequence.[3][4]

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA solution.

  • Seal the vial tightly and heat at 65°C for 10-15 minutes.[5]

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Dry the oligonucleotide solution.

Purification and Analysis

The crude deprotected oligonucleotide should be purified to remove truncated sequences and other impurities.

  • Purification: DMT-on reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purifying the full-length product. The hydrophobic DMT group allows for strong retention of the desired oligonucleotide on the column while shorter, uncapped sequences are washed away.[6] After collection of the DMT-on peak, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

  • Analysis: The purity of the final oligonucleotide can be assessed by analytical RP-HPLC or Ion-Exchange (IEX) HPLC.[6][7] The identity of the oligonucleotide should be confirmed by mass spectrometry.

Visualizations

Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (LNA Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Post-Synthesis Workflow

Post_Synthesis_Workflow Synthesis Completed Synthesis on Solid Support Cleavage Cleavage and Deprotection (e.g., NH4OH or AMA) Synthesis->Cleavage Purification DMT-on RP-HPLC Purification Cleavage->Purification Detritylation Post-Purification Detritylation (Acetic Acid) Purification->Detritylation Desalting Desalting Detritylation->Desalting Analysis QC Analysis (HPLC, Mass Spec) Desalting->Analysis FinalProduct Purified LNA Oligonucleotide Analysis->FinalProduct

Caption: Workflow for oligonucleotide processing after synthesis.

References

Application Notes and Protocols for the Incorporation of 2'-O-Methoxyethyl-Modified Cytidine (2'-MOE-C) into Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) targets through Watson-Crick base pairing.[1][2][3] This binding can modulate gene expression by various mechanisms, most commonly by inducing the degradation of the target mRNA by RNase H.[4][5][6] To be effective as therapeutic agents, ASOs require chemical modifications to enhance their drug-like properties, such as increased nuclease resistance, improved binding affinity to the target RNA, and favorable pharmacokinetic profiles.[1][5]

One of the most successful chemical modifications in ASO therapeutics is the 2'-O-methoxyethyl (2'-MOE) modification of the ribose sugar.[5][7] This modification, particularly when applied to cytidine (B196190) (forming 2'-MOE-C), significantly increases the binding affinity of the ASO to its RNA target and confers excellent nuclease resistance.[5][7] ASOs incorporating 2'-MOE modifications typically employ a "gapmer" design, where the central region consists of unmodified DNA to support RNase H activity, flanked by 2'-MOE-modified nucleotides in the "wings" to provide stability and affinity.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'-MOE-C into ASOs using standard phosphoramidite (B1245037) solid-phase synthesis, followed by their purification, characterization, and evaluation.

Chemical Synthesis and Purification

The synthesis of 2'-MOE-C modified ASOs is achieved through automated solid-phase phosphoramidite chemistry.[8][9][10][11] The process involves the sequential addition of nucleotide phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[9][11]

Solid-Phase Synthesis Workflow

The synthesis cycle for each nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation or sulfurization.

G cluster_cycle Oligonucleotide Synthesis Cycle start Start Cycle detritylation 1. Detritylation (Removal of 5'-DMT group) start->detritylation coupling 2. Coupling (Addition of 2'-MOE-C Phosphoramidite) detritylation->coupling capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation/Sulfurization (Stabilization of phosphate (B84403) linkage) capping->oxidation next Next Nucleotide? oxidation->next next->detritylation Yes end_cycle End Synthesis next->end_cycle No G cluster_workflow In Vitro ASO Activity Workflow cell_culture 1. Cell Culture (Plate cells to desired confluency) transfection 2. ASO Transfection (Deliver ASO into cells using a transfection reagent) cell_culture->transfection incubation 3. Incubation (Allow time for ASO to act on target mRNA) transfection->incubation rna_isolation 4. RNA Isolation (Extract total RNA from cells) incubation->rna_isolation rt_qpcr 5. RT-qPCR (Quantify target mRNA levels) rna_isolation->rt_qpcr analysis 6. Data Analysis (Calculate % knockdown relative to controls) rt_qpcr->analysis G cluster_moa RNase H-Mediated mRNA Degradation aso 2'-MOE Gapmer ASO duplex ASO:mRNA Duplex aso->duplex Binds to mrna Target mRNA mrna->duplex rnaseh RNase H1 duplex->rnaseh Recruits cleavage mRNA Cleavage rnaseh->cleavage Catalyzes degradation Gene Silencing cleavage->degradation Leads to

References

Application of locMeC modified probes in quantitative PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of molecular biology and diagnostics, quantitative PCR (qPCR) is a cornerstone technology for the sensitive and specific quantification of nucleic acids.[1] The specificity of qPCR can be significantly enhanced through the use of modified oligonucleotide probes. Among these, probes incorporating Locked Nucleic Acid (LNA) monomers have emerged as a powerful tool for applications demanding high specificity and thermal stability.

It is presumed that the query "locMeC" may be a typographical variation of "LNA," a widely recognized modification in qPCR probes. LNA are bicyclic nucleotide analogues in which a methylene (B1212753) bridge connects the 2'-oxygen of the ribose with the 4'-carbon. This "locked" conformation confers unique properties to the oligonucleotide, including a higher binding affinity for complementary DNA and RNA strands. This increased affinity allows for the use of shorter probes with higher melting temperatures (Tm), which is particularly advantageous for distinguishing between closely related sequences, such as single nucleotide polymorphisms (SNPs).[2]

These application notes provide a comprehensive overview of the use of LNA-modified probes in qPCR, including detailed protocols and data interpretation guidelines for researchers and professionals in drug development.

Principle of LNA-Modified Probes in qPCR

LNA-modified probes operate on the principle of hydrolysis-based detection, similar to standard TaqMan® probes.[3] The probe is a short oligonucleotide complementary to the target sequence, labeled with a fluorophore at its 5' end and a quencher at its 3' end. The spatial proximity of the fluorophore and quencher results in the suppression of fluorescence through Förster Resonance Energy Transfer (FRET).

The inclusion of LNA bases within the probe sequence significantly increases its thermal stability and hybridization specificity.[4] During the annealing step of qPCR, the LNA-modified probe binds with high affinity to its target sequence. In the subsequent extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher.[3] This separation leads to an increase in fluorescence that is directly proportional to the amount of amplified product.[5]

Key Applications

The enhanced specificity and binding affinity of LNA-modified probes make them ideal for a range of demanding qPCR applications:

  • Single Nucleotide Polymorphism (SNP) Genotyping: The high degree of thermal stability allows for the design of probes that can effectively discriminate between alleles differing by a single base.[2]

  • Gene Expression Analysis: Accurate quantification of low-abundance transcripts is facilitated by the high signal-to-noise ratio afforded by LNA probes.

  • Pathogen Detection: The ability to distinguish between closely related microbial strains is critical in infectious disease diagnostics.

  • miRNA Quantification: Mature microRNAs are short, and LNA-modified probes provide the necessary affinity and specificity for their reliable detection and quantification.

  • Allelic Discrimination Assays: Crucial for cancer research and companion diagnostics to detect mutations in specific genes.

Experimental Protocols

I. LNA-Modified Probe qPCR Assay Design
  • Target Sequence Selection: Identify a unique region within the gene of interest. For SNP genotyping, the SNP site should be centrally located within the probe sequence.

  • Primer and Probe Design:

    • Use a primer design software, such as the free PrimerQuest™ Tool, to design primers and LNA-modified probes.[4]

    • Aim for a probe length of 15-25 nucleotides.

    • Incorporate 2-4 LNA bases to achieve the desired melting temperature (Tm). Strategically place LNA bases to enhance mismatch discrimination.

    • The probe Tm should be 5-10°C higher than the primer Tm.

    • Ensure the amplicon length is between 70 and 150 base pairs.

    • Select appropriate fluorophore and quencher pairs.

II. qPCR Reaction Setup
  • Prepare the Reaction Mix: On ice, prepare a master mix for the desired number of reactions, including a 10% excess for pipetting inaccuracies.[6] The final reaction volume is typically 20 µL.

ComponentFinal Concentration
2x qPCR Master Mix1x
Forward Primer300 - 900 nM
Reverse Primer300 - 900 nM
LNA-Modified Probe100 - 250 nM
Template DNA/cDNA1 - 100 ng
Nuclease-Free WaterUp to final volume
  • Aliquot Master Mix: Dispense the master mix into qPCR tubes or wells of a 96-well plate.

  • Add Template: Add the template DNA or cDNA to each reaction. Include no-template controls (NTCs) to check for contamination.

  • Seal and Centrifuge: Seal the tubes or plate and briefly centrifuge to collect the contents at the bottom.

III. Thermal Cycling Protocol

The following is a typical thermal cycling protocol. Optimization may be required based on the specific master mix and primer/probe sets.

StepTemperatureTimeCycles
Polymerase Activation95°C2 - 10 minutes1
Denaturation95°C15 seconds40-50
Annealing/Extension60°C60 seconds

Data acquisition is performed during the annealing/extension step.

Data Analysis and Interpretation

The primary result of a qPCR experiment is the quantification cycle (Cq), also known as the threshold cycle (Ct). This is the cycle number at which the fluorescence signal crosses a predetermined threshold.[7] A lower Cq value indicates a higher initial amount of the target nucleic acid.

Quantitative Data Summary

The performance of an LNA-modified probe qPCR assay should be validated by assessing its efficiency, linearity, and sensitivity.[6]

ParameterAcceptance CriteriaDescription
Amplification Efficiency 90 - 110%Determined from the slope of the standard curve (Efficiency = (10^(-1/slope) - 1) * 100).[6]
Linearity (R²) > 0.990The coefficient of determination of the standard curve, indicating the linearity of the assay.
Sensitivity (LOD) Detects low copy numbersThe lowest concentration of the target that can be reliably detected.[6]
Reproducibility (CV) < 15%The coefficient of variation for replicate Cq values.

Visualizing the Workflow and Mechanism

LNA-Modified Probe qPCR Workflow

The following diagram illustrates the key steps in performing a qPCR experiment using LNA-modified probes.

G LNA-Modified Probe qPCR Workflow cluster_prep Assay Preparation cluster_exec Experiment Execution cluster_analysis Data Analysis A 1. Target Selection & Primer/Probe Design B 2. Synthesize LNA-Modified Probe & Primers A->B C 3. Prepare qPCR Master Mix B->C D 4. Add Template DNA/cDNA C->D E 5. Perform Thermal Cycling (qPCR) D->E F 6. Real-Time Fluorescence Detection E->F G 7. Generate Amplification Plot F->G H 8. Determine Cq Values G->H I 9. Quantitative Analysis H->I

Caption: A flowchart of the LNA-modified probe qPCR experiment.

Mechanism of LNA-Modified Probe Action in qPCR

This diagram illustrates the molecular mechanism of an LNA-modified hydrolysis probe during a qPCR cycle.

G Mechanism of LNA-Modified Probe Action cluster_denaturation 1. Denaturation (95°C) cluster_annealing 2. Annealing (60°C) cluster_extension 3. Extension (60°C) dsDNA Double-stranded DNA ssDNA1 Single-stranded DNA dsDNA->ssDNA1 Heat ssDNA2 Single-stranded DNA dsDNA->ssDNA2 Heat Annealed Primers and LNA probe anneal Extension DNA polymerase extends primer Annealed->Extension ssDNA1_copy ssDNA1_copy->Annealed Cleavage Polymerase cleaves probe Extension->Cleavage Fluorescence Signal Cleavage->Fluorescence

Caption: The molecular steps of LNA probe hydrolysis in qPCR.

Conclusion

LNA-modified probes represent a significant advancement in qPCR technology, offering enhanced specificity and thermal stability that are critical for challenging applications. By following well-designed protocols and understanding the principles of data analysis, researchers and drug development professionals can leverage the power of LNA-modified probes to obtain highly accurate and reproducible quantitative results. The superior performance of these probes in discriminating single base mismatches and quantifying low-abundance targets makes them an invaluable tool in modern molecular research and diagnostics.

References

Application Notes and Protocols for DMT-locMeC(bz) Phosphoramidite in Fluorescence In Situ Hybridization (FISH) Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. The specificity and sensitivity of FISH are critically dependent on the design and chemical properties of the oligonucleotide probes. The incorporation of modified nucleotides, such as Locked Nucleic Acid (LNA), has been shown to significantly enhance probe performance.

DMT-locMeC(bz) phosphoramidite (B1245037) is a benzoyl-protected, 5-methyl-locked C-nucleoside phosphoramidite. As an LNA monomer, it confers exceptional thermal stability to oligonucleotide probes when incorporated.[1] This increased stability, characterized by a higher melting temperature (Tm), allows for more stringent hybridization and wash conditions, leading to a higher signal-to-noise ratio and improved specificity.[2] Probes containing LNA modifications, such as DMT-locMeC(bz), exhibit high binding affinity to their target sequences, enabling the use of shorter probes and reducing hybridization times.[1]

These application notes provide detailed protocols for the synthesis of oligonucleotide probes incorporating DMT-locMeC(bz) phosphoramidite and their subsequent use in FISH applications.

Key Features and Benefits of DMT-locMeC(bz) in FISH Probes

  • Enhanced Thermal Stability: The locked structure of the LNA monomer significantly increases the melting temperature (Tm) of the probe-target duplex, allowing for higher hybridization and wash temperatures. This increased stringency reduces non-specific binding and background noise.

  • Improved Signal Intensity and Signal-to-Noise Ratio: The high binding affinity of LNA-containing probes results in brighter signals and a clearer distinction from background fluorescence.[2][3]

  • Shorter Hybridization Times: The enhanced binding kinetics of LNA probes can reduce the required hybridization time compared to traditional DNA probes.[1]

  • Increased Specificity: The high thermal stability allows for better discrimination between perfectly matched and mismatched target sequences.

  • Flexibility in Probe Design: The ability to use shorter probes facilitates the targeting of sequences that may be inaccessible to longer probes due to secondary structures.

Quantitative Data Presentation

The incorporation of LNA monomers like DMT-locMeC(bz) has a predictable and significant impact on the thermal stability of oligonucleotide probes. The following table summarizes the approximate increase in melting temperature (Tm) per LNA modification.

Modification TypeAverage Tm Increase per LNA Monomer (°C)Reference
LNA modification2 - 10[2][4]

Note: The exact Tm increase can vary depending on the sequence context and the position of the LNA monomer within the oligonucleotide.

Experimental Protocols

I. Synthesis of Oligonucleotide Probes with this compound

A. Overview

The synthesis of oligonucleotides containing DMT-locMeC(bz) is performed on an automated solid-phase DNA/RNA synthesizer using standard phosphoramidite chemistry. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

B. Materials and Reagents

  • This compound

  • Standard DNA/RNA phosphoramidites (dA, dG, dC, T)

  • Controlled Pore Glass (CPG) solid support

  • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

  • Activator solution (e.g., 1H-Tetrazole or a derivative)

  • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

C. Synthesis Cycle

The following diagram illustrates the standard phosphoramidite synthesis cycle.

Oligo_Synthesis_Workflow start Start with CPG Solid Support deblock Deblocking: Remove 5'-DMT group start->deblock couple Coupling: Add DMT-locMeC(bz) or other phosphoramidite deblock->couple cap Capping: Block unreacted 5'-OH groups couple->cap oxidize Oxidation: Stabilize phosphite (B83602) triester linkage cap->oxidize repeat Repeat Cycle for Desired Sequence Length oxidize->repeat repeat->deblock Next cycle cleave Cleavage and Deprotection: Release oligonucleotide from support and remove protecting groups repeat->cleave Synthesis complete end Purified LNA-FISH Probe cleave->end

Caption: Workflow for oligonucleotide synthesis using phosphoramidite chemistry.

D. Detailed Protocol Steps

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration.

    • Install the phosphoramidite solutions, solid support, and all necessary reagents on the automated synthesizer.

  • Automated Synthesis:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: The this compound (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain. Note: A longer coupling time (typically 5-10 minutes) is recommended for LNA phosphoramidites compared to standard DNA phosphoramidites (typically 30 seconds) to ensure high coupling efficiency.[5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester.

    • The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support and the protecting groups (including the benzoyl group on the locMeC) are removed.

    • This is typically achieved by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours. The exact time and temperature will depend on the other protecting groups used in the synthesis.

  • Purification:

    • The crude oligonucleotide probe is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.

II. Fluorescence In Situ Hybridization (FISH) Protocol for Cultured Cells

A. Overview

This protocol describes the use of LNA-modified oligonucleotide probes for the detection of specific DNA or RNA sequences in cultured cells.

B. Materials and Reagents

  • LNA-modified FISH probe (labeled with a fluorophore)

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (see recipe below)

  • Wash Buffers (see recipes below)

  • DAPI counterstain

  • Antifade mounting medium

C. Hybridization and Wash Buffer Recipes

BufferComponentsFinal Concentration
Hybridization Buffer Formamide50% (v/v)
20x SSC2x
Dextran sulfate10% (w/v)
Denhardt's solution1x
Yeast tRNA20 µg/mL
Sheared salmon sperm DNA20 µg/mL
Sodium phosphate, pH 7.050 mM
Post-Hybridization Wash Buffer 1 Formamide50% (v/v)
20x SSC2x
Tween-200.1% (v/v)
Post-Hybridization Wash Buffer 2 20x SSC0.1x
Tween-200.1% (v/v)

D. FISH Workflow

FISH_Workflow start Cultured Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.5% Triton X-100) fix->permeabilize hybridize Hybridization with LNA-FISH Probe permeabilize->hybridize wash1 Post-Hybridization Wash 1 (High Stringency) hybridize->wash1 wash2 Post-Hybridization Wash 2 (Low Stringency) wash1->wash2 counterstain Counterstain (e.g., DAPI) wash2->counterstain mount Mounting (Antifade Medium) counterstain->mount image Fluorescence Microscopy mount->image

References

Design and Application of Therapeutic LNA Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the design and experimental validation of Locked Nucleic Acid (LNA) oligonucleotides for therapeutic applications. Detailed protocols for key experiments are included to facilitate the development and characterization of novel LNA-based therapies.

I. Design Guidelines for Therapeutic LNA Oligonucleotides

The design of LNA oligonucleotides is critical for achieving potent and specific gene silencing while maintaining a favorable safety profile. Key design considerations include the choice of oligonucleotide architecture, length, sequence selection, and chemical modifications.

1. LNA Oligonucleotide Architectures:

  • LNA Gapmers: These are chimeric oligonucleotides typically 16 nucleotides in length, consisting of a central "gap" of DNA monomers flanked by LNA-modified nucleotides. This design leverages the high binding affinity and nuclease resistance conferred by the LNA wings, while the DNA gap is essential for recruiting RNase H, an enzyme that cleaves the target RNA strand of the DNA-RNA hybrid.[1][2] For efficient RNase H activation, a DNA gap of at least seven to eight nucleotides is generally required.[1]

  • LNA Mixmers: These oligonucleotides contain a mixture of LNA and DNA or other modified nucleotides interspersed throughout the sequence. LNA mixmers do not typically activate RNase H and are suitable for steric-blocking applications where the goal is to inhibit translation or modulate splicing without degrading the target RNA.[2][3]

2. Length and Sequence Selection:

  • Length: Therapeutic LNA oligonucleotides are typically shorter than traditional DNA or RNA oligonucleotides due to the high binding affinity of LNA.[4] Common lengths range from 15 to 27 nucleotides.[4] Shorter oligonucleotides (e.g., 13-mers) have been shown to be effective.[5]

  • Sequence Selection: The target sequence should be carefully chosen to ensure specificity and avoid off-target effects. Design tools that perform sequence alignments against relevant transcriptomes are recommended to minimize potential off-target binding.[6] The GC content should ideally be between 30-60%.[7] Palindromic sequences and stretches of more than three G's or C's should be avoided to prevent self-complementarity and secondary structure formation.[4][7]

3. LNA Placement and Content:

  • The incorporation of LNA monomers significantly increases the melting temperature (Tm) of the oligonucleotide, with each LNA substitution raising the Tm by approximately 2-8°C.[4][]

  • For gapmers, placing three LNA modifications at each end of the oligonucleotide is often sufficient to enhance stability in human serum significantly.[1]

  • It is advisable to avoid stretches of more than four consecutive LNA bases, as this can lead to excessively tight hybridization.[7][9] Additionally, placing blocks of LNA near the 3'-end should be avoided.[7][10]

4. Chemical Modifications:

  • Phosphorothioate (B77711) (PS) Backbone: Replacing the non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom creates a phosphorothioate linkage. This modification significantly increases nuclease resistance. LNA oligonucleotides for therapeutic use often incorporate a full PS backbone.

  • Other Modifications: While LNA provides significant stability, other chemical modifications to the sugar, base, or backbone can be explored to further enhance properties like cellular uptake, biodistribution, and reduction of toxicity.[11]

5. Delivery Strategies:

Effective in vivo delivery remains a major challenge for oligonucleotide therapeutics.[12] Strategies to improve delivery include:

  • Conjugation: Attaching targeting ligands such as N-acetylgalactosamine (GalNAc) can facilitate uptake by specific cell types, particularly hepatocytes.[11]

  • Formulation: Encapsulating LNA oligonucleotides in lipid nanoparticles (LNPs) or other nanocarriers can protect them from degradation and improve their pharmacokinetic properties.[13]

II. Quantitative Data on LNA Oligonucleotide Design and Performance

The following tables summarize key quantitative parameters for the design and performance of therapeutic LNA oligonucleotides based on published data.

ParameterGuideline/RangeRationale
Oligonucleotide Length 15-27 nucleotidesBalances specificity and cellular uptake; LNA's high affinity allows for shorter designs.[4]
GC Content 30-60%Promotes stable hybridization without excessive secondary structure.[7]
LNA Content (Gapmers) 2-5 LNAs per flankProvides a balance of high affinity, nuclease resistance, and RNase H activity.[1]
DNA Gap Size (Gapmers) 7-10 nucleotidesEssential for efficient RNase H recruitment and cleavage of the target RNA.[1][14]
Melting Temperature (Tm) 60-90°C (under low salt)Ensures stable target binding under physiological conditions.[5] A Tm below 55°C may reduce hepatotoxicity.[15]
LNA Design FeatureImpact on Performance
LNA Incorporation Increases Tm by 2-8°C per LNA monomer, enhancing binding affinity.[]
Phosphorothioate Backbone Increases resistance to nuclease degradation, improving in vivo stability.
LNA Flanks (Gapmers) Protect against exonuclease degradation and increase target affinity.[16]
DNA Gap (Gapmers) Enables RNase H-mediated degradation of the target RNA.[1][2]
Mixmer Design Suitable for steric-blocking mechanisms without RNA degradation.[3]

III. Experimental Protocols

Detailed methodologies for key experiments to characterize therapeutic LNA oligonucleotides are provided below.

Protocol 1: Synthesis and Purification of LNA Oligonucleotides

LNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[2]

Materials:

  • LNA and DNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing/thiolating agent, deblocking solution)

  • Ammonia/methylamine solution for cleavage and deprotection

  • HPLC system (ion-exchange or reverse-phase) for purification[17]

  • Mass spectrometer for quality control

Procedure:

  • Automated Synthesis: The oligonucleotide is synthesized on an automated DNA/RNA synthesizer according to the desired sequence and modification pattern.[2]

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected using an ammonia/methylamine solution.[18]

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC). Anion-exchange HPLC is often recommended for phosphorothioate-modified oligonucleotides.[17]

  • Desalting: The purified oligonucleotide is desalted using a suitable method, such as size-exclusion chromatography.

  • Quality Control: The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.[19]

Protocol 2: Determination of Melting Temperature (Tm)

The Tm is a critical parameter for assessing the binding affinity of an LNA oligonucleotide to its target.

Materials:

  • Purified LNA oligonucleotide and complementary RNA or DNA target

  • Annealing buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Annealing: Combine the LNA oligonucleotide and its complementary target in a 1:1 molar ratio in annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.[20]

  • Tm Measurement:

    • Place the annealed duplex in a quartz cuvette in the spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C) at a controlled rate (e.g., 1°C/minute).[21]

    • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.

Protocol 3: Serum Stability Assay

This assay evaluates the resistance of LNA oligonucleotides to nuclease degradation in serum.

Materials:

  • Purified LNA oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Incubator at 37°C

  • RNA loading dye

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Incubation: Incubate a known amount of the LNA oligonucleotide (e.g., 50 pmol) in 50% FBS at 37°C.[20]

  • Time Points: At various time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), take an aliquot of the reaction mixture.[20]

  • Quenching: Stop the degradation by adding RNA loading dye and storing the sample at -20°C.[20]

  • Analysis: Analyze the samples by PAGE to visualize the integrity of the oligonucleotide over time. The disappearance of the full-length oligonucleotide band indicates degradation.

Protocol 4: In Vitro Activity Assay (LNA Gapmer)

This protocol assesses the ability of an LNA gapmer to knockdown a target RNA in cultured cells.

Materials:

  • Cultured cells expressing the target RNA

  • LNA gapmer and a negative control oligonucleotide

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • Cell culture medium and supplements

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.[12]

  • Transfection: Transfect the cells with the LNA gapmer at various concentrations (e.g., 1-50 nM) using a suitable transfection reagent or electroporation.[1][12] Include a negative control oligonucleotide and an untreated control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for target RNA knockdown.[16]

  • RNA Analysis:

    • Harvest the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target RNA relative to a housekeeping gene.

    • Calculate the percentage of target RNA knockdown compared to the negative control.

Protocol 5: Cell Viability Assay

This assay is performed to assess the potential cytotoxicity of the LNA oligonucleotide.

Materials:

  • Cultured cells

  • LNA oligonucleotide

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)[22][23]

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the LNA oligonucleotide.[22]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).[24]

  • Assay: Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding a reagent that is converted into a detectable product by viable cells.

  • Measurement: Measure the signal (absorbance or luminescence) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control.

Protocol 6: In Vivo Efficacy and Biodistribution Study in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo activity and distribution of a therapeutic LNA oligonucleotide. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Animal model (e.g., mice) relevant to the disease of interest[25]

  • Sterile LNA oligonucleotide formulation in saline or PBS

  • Surgical and injection equipment

  • Tissue homogenization equipment

  • Reagents for oligonucleotide quantification (e.g., LC-MS) and target RNA analysis (qRT-PCR)[3]

Procedure:

  • Administration: Administer the LNA oligonucleotide to the animals via a relevant route (e.g., subcutaneous or intravenous injection). Doses can range from 1 to 15 mg/kg.[13][25] Include a control group receiving vehicle only.

  • Monitoring: Monitor the animals for any signs of toxicity or adverse effects.

  • Tissue Collection: At predetermined time points, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor) and blood.[3]

  • Biodistribution Analysis:

    • Homogenize the collected tissues.

    • Extract the oligonucleotide and quantify its concentration using a sensitive method like liquid chromatography-mass spectrometry (LC-MS).[26]

  • Efficacy Analysis:

    • Extract total RNA from the target tissue.

    • Perform qRT-PCR to measure the level of the target RNA and assess the extent of knockdown.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to therapeutic LNA oligonucleotides.

LNA_Gapmer_Mechanism cluster_0 Cellular Environment LNA_Gapmer LNA Gapmer 5'-LNA Flank DNA Gap 3'-LNA Flank Target_mRNA Target mRNA LNA_Gapmer->Target_mRNA Hybridization RNase_H RNase H Target_mRNA->RNase_H Recruitment Cleaved_mRNA Cleaved mRNA Fragments RNase_H->Target_mRNA Cleavage Translation_Inhibition Translation Inhibition

Caption: Mechanism of action of an LNA gapmer antisense oligonucleotide.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Design LNA Oligo Design Synthesis Synthesis & Purification Design->Synthesis Tm_Assay Tm Measurement Synthesis->Tm_Assay Stability_Assay Serum Stability Synthesis->Stability_Assay Activity_Assay In Vitro Activity (RNA Knockdown) Synthesis->Activity_Assay Toxicity_Assay Cell Viability Activity_Assay->Toxicity_Assay Animal_Model Animal Model Studies Toxicity_Assay->Animal_Model Efficacy Efficacy Assessment Animal_Model->Efficacy Biodistribution Biodistribution Animal_Model->Biodistribution Toxicity_InVivo In Vivo Toxicity Animal_Model->Toxicity_InVivo

Caption: Experimental workflow for the development of therapeutic LNA oligonucleotides.

Design_Considerations cluster_structure Structural Properties cluster_sequence Sequence Properties cluster_chemistry Chemical Modifications center Therapeutic LNA Oligonucleotide Design Architecture Architecture (Gapmer vs. Mixmer) center->Architecture Length Oligonucleotide Length center->Length LNA_Content LNA Content & Position center->LNA_Content Target_Selection Target Sequence Selection center->Target_Selection GC_Content GC Content center->GC_Content Off_Target Off-Target Analysis center->Off_Target Backbone Backbone Chemistry (e.g., Phosphorothioate) center->Backbone Conjugation Conjugation for Delivery center->Conjugation

Caption: Key design considerations for therapeutic LNA oligonucleotides.

References

Synthesis of LNA Gapmers Using DMT-locMeC(bz) Phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Locked Nucleic Acid (LNA) gapmers utilizing DMT-locMeC(bz) phosphoramidite (B1245037). LNA gapmers are a powerful class of antisense oligonucleotides (ASOs) designed to efficiently and specifically silence target RNA molecules, making them valuable tools in research and therapeutic development. The inclusion of LNA modifications enhances the binding affinity and nuclease resistance of the oligonucleotide, while the central DNA "gap" facilitates the degradation of the target RNA by RNase H.[1][2][3] The use of 5-methylcytosine (B146107) LNA analogues, such as DMT-locMeC(bz), can further improve binding affinity and reduce immunogenicity.

Data Presentation

The synthesis of high-quality LNA gapmers is dependent on optimizing several key parameters. The following tables summarize critical quantitative data related to the synthesis process.

Table 1: Phosphoramidite Coupling Efficiency

Phosphoramidite TypeRecommended Coupling TimeTypical Stepwise Coupling EfficiencyReference
Standard DNA2 minutes>98%[4]
LNA (general)6 - 15 minutes≥99%[4]
DMT-locMeC(bz)10 - 15 minutes≥99% (expected)[5]

Note: Longer coupling times are essential for LNA phosphoramidites to achieve high coupling efficiencies due to their increased steric bulk compared to standard DNA phosphoramidites.[4][5]

Table 2: LNA Gapmer Synthesis Yield and Purity

Synthesis ScaleTypical Crude PurityPurification MethodFinal PurityTypical Final Yield (OD)Reference
1 µmol50-70%RP-HPLC>90%5-15[6][7]
1 µmol50-70%AEX-HPLC>95%5-15[8]

Note: The final yield can vary depending on the length and sequence of the oligonucleotide. HPLC purification is crucial for removing truncated sequences and other impurities.[6][7][9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, deprotection, and purification of LNA gapmers using DMT-locMeC(bz) phosphoramidite on an automated solid-phase oligonucleotide synthesizer.

Solid-Phase Synthesis of LNA Gapmers

This protocol outlines the standard phosphoramidite cycle for incorporating DNA and LNA monomers, including DMT-locMeC(bz).

Materials:

  • DNA phosphoramidites (dA(bz), dG(ib), dC(ac), T)

  • LNA phosphoramidites (e.g., LNA-A(bz), LNA-G(ib), LNA-T)

  • This compound

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping Solution A (Acetic Anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing Solution (Iodine in THF/Water/Pyridine)

  • Deblocking Solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous Acetonitrile

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

Procedure:

The synthesis is performed on an automated DNA synthesizer following a series of repeated cycles for each monomer addition.[10][]

  • De-blocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The phosphoramidite monomer (DNA, LNA, or DMT-locMeC(bz)) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • For DNA phosphoramidites: A coupling time of 2 minutes is typically sufficient.

    • For LNA phosphoramidites (including DMT-locMeC(bz)): Extend the coupling time to 10-15 minutes to ensure high coupling efficiency.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[10]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: Steps 1-4 are repeated for each subsequent monomer until the desired full-length LNA gapmer is synthesized.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized LNA gapmer from the solid support and the removal of protecting groups.

Materials:

Procedure:

  • Transfer the solid support containing the synthesized LNA gapmer to a sealed reaction vessel.

  • Add concentrated ammonium hydroxide to the solid support.

  • Incubate the vessel at 55°C for 8-12 hours.[12][13] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • After incubation, cool the vessel to room temperature and carefully transfer the supernatant containing the cleaved and deprotected LNA gapmer to a new tube.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

Purification

This protocol outlines the purification of the crude LNA gapmer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile

  • Desalting columns

Procedure:

  • Re-suspend the dried crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the C18 RP-HPLC column.

  • Elute the LNA gapmer using a linear gradient of Mobile Phase B. The DMT-on full-length product will have a longer retention time due to the hydrophobicity of the DMT group.

  • Collect the fractions corresponding to the major peak of the full-length product.

  • Treat the collected fractions with 80% acetic acid for 30 minutes to remove the 5'-DMT group.

  • Neutralize the solution with a suitable base (e.g., triethylamine).

  • Desalt the purified LNA gapmer using a desalting column to remove salts and other small molecules.

  • Lyophilize the final product to obtain a purified LNA gapmer powder.

  • Verify the purity and identity of the final product by analytical HPLC and mass spectrometry.

Visualizations

Signaling Pathway: LNA Gapmer Mechanism of Action

LNA gapmers primarily function through an RNase H-mediated degradation pathway. The gapmer binds to the target mRNA, and the DNA-RNA hybrid formed in the gap region is recognized and cleaved by RNase H, leading to gene silencing.[1][3][14]

LNA_Gapmer_Mechanism cluster_cell Cell LNA_Gapmer LNA Gapmer Hybrid LNA Gapmer / mRNA Hybrid LNA_Gapmer->Hybrid Target_mRNA Target mRNA Target_mRNA->Hybrid RNase_H RNase H Hybrid->RNase_H Recruitment Cleaved_mRNA Cleaved mRNA Fragments Hybrid->Cleaved_mRNA Translation_Blocked Translation Blocked Hybrid->Translation_Blocked RNase_H->Hybrid Cleavage of mRNA Degradation mRNA Degradation Cleaved_mRNA->Degradation No_Protein No Protein Synthesis Degradation->No_Protein Translation_Blocked->No_Protein

Caption: Mechanism of LNA gapmer-mediated gene silencing.

Experimental Workflow: LNA Gapmer Synthesis and Purification

The overall workflow for producing a purified LNA gapmer involves several key stages, from initial synthesis to final quality control.

Synthesis_Workflow Start Start: Sequence Design Synthesis Solid-Phase Synthesis Start->Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification QC Quality Control (HPLC/MS) Purification->QC Final_Product Final Purified LNA Gapmer QC->Final_Product

Caption: Workflow for LNA gapmer synthesis and purification.

Logical Relationship: Solid-Phase Synthesis Cycle

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleotide monomer to the growing chain.

Synthesis_Cycle node_cycle Start Cycle 1. Detritylation (De-blocking) 2. Coupling 3. Capping 4. Oxidation End Cycle node_cycle:f1->node_cycle:f2 Add Activated Monomer node_cycle:f2->node_cycle:f3 Block Unreacted Sites node_cycle:f3->node_cycle:f4 Stabilize Linkage node_cycle:f4->node_cycle:f1 Repeat for Next Monomer

Caption: The four main steps of the phosphoramidite synthesis cycle.

References

Application Notes and Protocols for Fluorophore Labeling of locMeC-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (MOE) modifications are pivotal in the development of therapeutic oligonucleotides, enhancing their binding affinity, nuclease resistance, and overall in vivo stability. The term "locMeC" in the context of this document refers to oligonucleotides containing such modifications, specifically on cytosine bases, and more broadly to oligonucleotides incorporating constrained 2'-O-Methoxyethyl (cMOE) and other LNA variants. The ability to fluorescently label these modified oligonucleotides is crucial for a variety of research and development applications, including cellular uptake studies, in vivo imaging, and high-throughput screening assays.

This document provides detailed protocols and application notes for the most common and effective methods for labeling locMeC-containing oligonucleotides with fluorophores. It is designed to guide researchers in selecting the optimal labeling strategy for their specific needs and to provide practical, step-by-step instructions for successful conjugation and purification.

Labeling Strategies Overview

There are three primary strategies for labeling locMeC-containing oligonucleotides with fluorophores:

  • On-Synthesis Labeling: This method involves the direct incorporation of a fluorophore-conjugated phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis. It is a straightforward approach for 5'-end labeling.

  • Post-Synthetic Labeling: This is the most common and versatile approach. A reactive functional group (e.g., an amine or thiol) is introduced at a specific position in the oligonucleotide during synthesis. Following synthesis and deprotection, the oligonucleotide is reacted with a fluorophore that has a complementary reactive group (e.g., an NHS ester or maleimide). This method allows for labeling at the 5'-end, 3'-end, or internally.

  • Enzymatic Labeling: This technique utilizes enzymes, such as Terminal Deoxynucleotidyl Transferase (TdT), to add a fluorophore-labeled nucleotide to the 3'-end of an oligonucleotide.

The choice of labeling strategy depends on several factors, including the desired position of the label, the scale of the synthesis, the stability of the fluorophore to oligonucleotide synthesis and deprotection conditions, and the required purity of the final product.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different labeling methods. It is important to note that labeling efficiencies and yields can vary depending on the specific oligonucleotide sequence, the nature of the locMeC modification, the fluorophore, and the reaction conditions.

Labeling MethodReactive GroupsTypical Labeling EfficiencyTypical Overall YieldAdvantagesDisadvantages
Post-Synthetic: Amine-NHS Ester Oligo-Amine + Fluorophore-NHS Ester70-95%40-70%Wide variety of NHS-ester fluorophores available; reliable chemistry.NHS esters are moisture-sensitive; potential for side reactions.
Post-Synthetic: Thiol-Maleimide Oligo-Thiol + Fluorophore-Maleimide80-98%50-80%Highly specific reaction; stable thioether bond formation.Thiolated oligos can form disulfides; maleimides can hydrolyze at high pH.
Post-Synthetic: Click Chemistry (CuAAC) Oligo-Alkyne + Fluorophore-Azide>95%60-90%High efficiency and specificity (bioorthogonal); mild reaction conditions.Requires a copper catalyst which must be removed.
On-Synthesis Labeling Fluorophore-Phosphoramidite>98% (coupling efficiency)30-60%Simple procedure integrated into synthesis; good for 5'-labeling.Limited availability of internal and 3'-fluorophore amidites; potential for dye degradation.
Enzymatic Labeling (TdT) 3'-OH + Labeled Nucleotide60-90%40-70%Mild reaction conditions; good for 3'-end labeling of existing oligos.Can be difficult to control the number of added labels; requires enzymatic cleanup.
FluorophoreExcitation (nm)Emission (nm)Quantum Yield (approx.)PhotostabilityCommon Labeling Chemistries
Fluorescein (FITC, FAM) 4945180.9ModerateNHS Ester, Maleimide
Cy3 5505700.15GoodNHS Ester, Maleimide, Azide
Cy5 6496700.2GoodNHS Ester, Maleimide, Azide
Alexa Fluor 488 4955190.92HighNHS Ester, Maleimide, Azide
Alexa Fluor 647 6506680.33HighNHS Ester, Maleimide, Azide
ATTO 550 5545760.8HighNHS Ester, Maleimide, Azide
ATTO 647N 6446690.65Very HighNHS Ester, Maleimide, Azide

Experimental Protocols

Protocol 1: Post-Synthetic Labeling of Amino-Modified locMeC Oligonucleotides with NHS-Ester Fluorophores

This protocol describes the labeling of a 5'- or 3'-amino-modified locMeC-containing oligonucleotide with an N-hydroxysuccinimide (NHS) ester-activated fluorophore.

Materials:

  • Amino-modified locMeC-containing oligonucleotide, HPLC-purified (100 nmol)

  • Amine-reactive fluorophore (NHS ester), e.g., Cy5-NHS ester (1 µmol)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.2 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Size-exclusion chromatography columns (e.g., NAP-10)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Oligonucleotide Preparation: Dissolve 100 nmol of the lyophilized amino-modified oligonucleotide in 100 µL of 0.2 M sodium bicarbonate buffer, pH 8.5.

  • Fluorophore Preparation: Immediately before use, dissolve 1 µmol of the NHS-ester fluorophore in 20 µL of anhydrous DMF or DMSO.

  • Labeling Reaction: To the oligonucleotide solution, add the dissolved fluorophore solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification:

    • Initial Cleanup: Purify the reaction mixture using a size-exclusion column (e.g., NAP-10) according to the manufacturer's instructions to remove the majority of the unconjugated fluorophore.

    • HPLC Purification: For high purity applications, further purify the labeled oligonucleotide by RP-HPLC. Use a C18 column and a gradient of acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer. Monitor the elution at 260 nm (oligonucleotide) and the excitation maximum of the fluorophore.

  • Quantification: Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm. The degree of labeling can be calculated from the absorbance of the fluorophore at its maximum absorption wavelength.

  • Storage: Store the purified, lyophilized fluorescently labeled oligonucleotide at -20°C, protected from light.

Amine_NHS_Ester_Labeling cluster_workflow Amine-NHS Ester Labeling Workflow Oligo Amino-modified locMeC Oligo Reaction Labeling Reaction (pH 8.5, RT, 2-4h) Oligo->Reaction Dye Fluorophore-NHS Ester Dye->Reaction Purification1 Size-Exclusion Chromatography Reaction->Purification1 Purification2 RP-HPLC Purification Purification1->Purification2 FinalProduct Purified Labeled Oligo Purification2->FinalProduct

Amine-NHS Ester Labeling Workflow
Protocol 2: Post-Synthetic Labeling of Thiol-Modified locMeC Oligonucleotides with Maleimide-Fluorophores

This protocol outlines the labeling of a thiol-modified locMeC-containing oligonucleotide with a maleimide-activated fluorophore.

Materials:

  • Thiol-modified locMeC-containing oligonucleotide, HPLC-purified (100 nmol)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated fluorophore (1 µmol)

  • Anhydrous DMF or DMSO

  • Phosphate (B84403) buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Nuclease-free water

  • Size-exclusion chromatography columns

  • RP-HPLC system

Procedure:

  • Reduction of Thiol Group: Dissolve 100 nmol of the thiol-modified oligonucleotide in 90 µL of phosphate buffer. Add 10 µL of 10 mM TCEP solution and incubate for 1 hour at room temperature to reduce any disulfide bonds.

  • Fluorophore Preparation: Immediately before use, dissolve 1 µmol of the maleimide-fluorophore in 20 µL of anhydrous DMF or DMSO.

  • Labeling Reaction: Add the dissolved fluorophore solution to the reduced oligonucleotide solution. Vortex briefly.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide as described in Protocol 1 (steps 5a and 5b).

  • Quantification and Storage: Quantify and store the labeled oligonucleotide as described in Protocol 1 (steps 6 and 7).

Thiol_Maleimide_Labeling cluster_workflow Thiol-Maleimide Labeling Workflow Oligo Thiol-modified locMeC Oligo Reduction Reduction with TCEP Oligo->Reduction Reaction Labeling Reaction (pH 7.2, RT, 2-4h) Reduction->Reaction Dye Fluorophore-Maleimide Dye->Reaction Purification Purification (SEC & RP-HPLC) Reaction->Purification FinalProduct Purified Labeled Oligo Purification->FinalProduct

Thiol-Maleimide Labeling Workflow
Protocol 3: Post-Synthetic Labeling of Alkyne-Modified locMeC Oligonucleotides via Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol details the highly efficient labeling of an alkyne-modified locMeC-containing oligonucleotide with an azide-functionalized fluorophore.

Materials:

  • Alkyne-modified locMeC-containing oligonucleotide, HPLC-purified (100 nmol)

  • Azide-functionalized fluorophore (150 nmol)

  • Anhydrous DMSO

  • Nuclease-free water

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)

  • Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)

  • Ethanol

  • 3 M Sodium Acetate, pH 5.2

  • RP-HPLC system

Procedure:

  • Oligonucleotide and Fluorophore Preparation:

    • Dissolve 100 nmol of the alkyne-modified oligonucleotide in 50 µL of nuclease-free water.

    • Dissolve 150 nmol of the azide-functionalized fluorophore in 15 µL of DMSO.

  • Catalyst Preparation: In a separate tube, mix 5 µL of 10 mM CuSO₄ solution with 5 µL of 10 mM TBTA solution.

  • Click Reaction:

    • To the oligonucleotide solution, add the dissolved fluorophore-azide.

    • Add 10 µL of freshly prepared 50 mM sodium ascorbate solution.

    • Add the pre-mixed CuSO₄/TBTA solution to the reaction mixture.

    • Adjust the final volume to 100 µL with nuclease-free water.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification:

    • Ethanol Precipitation: Add 10 µL of 3 M sodium acetate and 300 µL of cold absolute ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed for 30 minutes, discard the supernatant, and wash the pellet with 70% ethanol.

    • HPLC Purification: Resuspend the dried pellet in water and purify by RP-HPLC as described in Protocol 1 (step 5b).

  • Quantification and Storage: Quantify and store the labeled oligonucleotide as described in Protocol 1 (steps 6 and 7).

Click_Chemistry_Labeling cluster_workflow Click Chemistry (CuAAC) Labeling Workflow Oligo Alkyne-modified locMeC Oligo Reaction Click Reaction (RT, 1-2h) Oligo->Reaction Dye Fluorophore-Azide Dye->Reaction Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + TBTA) Catalyst->Reaction Purification Purification (Precipitation & RP-HPLC) Reaction->Purification FinalProduct Purified Labeled Oligo Purification->FinalProduct

Click Chemistry (CuAAC) Labeling Workflow

Conclusion

The methods described in these application notes provide robust and reliable strategies for the fluorescent labeling of locMeC-containing oligonucleotides. The choice of the optimal method will depend on the specific experimental requirements. Post-synthetic labeling methods, particularly click chemistry, offer high efficiency and versatility for a wide range of fluorophores. Careful purification of the labeled oligonucleotide is critical to ensure the accuracy and reliability of downstream applications. By following these detailed protocols, researchers can successfully generate high-quality fluorescently labeled locMeC oligonucleotides for their studies in drug development and molecular biology.

Application of LNA Oligonucleotides in miRNA Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool for the detection and quantification of microRNAs (miRNAs), short non-coding RNA molecules that play a crucial role in gene regulation. The unique conformational "lock" in the ribose sugar of LNA monomers significantly increases the binding affinity and specificity of LNA probes to their complementary miRNA targets.[1][2] This enhanced affinity allows for the design of shorter probes with higher melting temperatures (Tm), making them ideal for distinguishing between closely related miRNA family members that may differ by only a single nucleotide.[3][4] These properties have led to the development of highly sensitive and specific assays for miRNA analysis, including quantitative PCR (qPCR), in situ hybridization (ISH), and Northern blotting.

This document provides detailed application notes and protocols for the use of LNA oligonucleotides in various miRNA detection and quantification methods, tailored for researchers, scientists, and professionals in drug development.

Key Advantages of LNA Oligonucleotides in miRNA Analysis

  • Unprecedented Sensitivity: LNA-enhanced primers and probes enable the detection of very low levels of miRNA, often eliminating the need for pre-amplification steps.[3][5] For instance, LNA-based qPCR can detect miRNA from as little as 1 pg of starting total RNA.[3]

  • Exceptional Specificity: The high binding affinity of LNA probes allows for the discrimination of single-nucleotide differences between miRNAs, ensuring a high degree of specificity and minimizing false-positive signals.[3][4]

  • Improved Thermal Stability: The incorporation of LNA monomers increases the melting temperature (Tm) of the probe-target duplex by 2–8°C per LNA modification, allowing for more stringent hybridization conditions.[1][2]

  • Versatility: LNA technology is applicable across a range of platforms for miRNA analysis, including qPCR, in situ hybridization, Northern blotting, and microarrays.[1][3][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of LNA-based miRNA detection methods based on published data.

Method Parameter Performance with LNA Probes Comparison with Traditional DNA Probes Reference
Northern Blot SensitivityAt least 10-fold increased sensitivity.Significantly lower sensitivity, requiring larger amounts of total RNA.[1][7]
SpecificityHigh, capable of discriminating single and double mismatches.Lower specificity, prone to unspecific hybridization.[1][7]
qPCR SensitivityDetection from as low as 1 pg of total RNA.Generally less sensitive, often requiring pre-amplification.[3]
SpecificityCan distinguish single-nucleotide differences.Lower discriminatory power for closely related miRNAs.[3]
Dynamic RangeSpans over several orders of magnitude.More limited dynamic range.[8]
In Situ Hybridization SensitivitySuperior performance in detecting low-copy number miRNAs.Lower sensitivity, may fail to detect low-abundance miRNAs.[9]
Signal-to-Noise RatioRemarkable signal-to-noise ratios.Lower signal-to-noise ratios.[4][9]

Experimental Protocols

LNA-based miRNA Quantitative PCR (qPCR)

This protocol outlines the steps for miRNA quantification using a universal reverse transcription system followed by LNA-enhanced qPCR.

Workflow Diagram:

LNA_qPCR_Workflow cluster_RT Reverse Transcription (Universal) cluster_qPCR Quantitative PCR RT_1 Polyadenylation of mature miRNA RT_2 cDNA synthesis with Poly(T) primer containing a universal tag RT_1->RT_2 qPCR_1 Amplification with LNA-enhanced forward and reverse primers RT_2->qPCR_1 cDNA template qPCR_2 Detection (SYBR Green or probe-based) qPCR_1->qPCR_2

Caption: Workflow for LNA-based miRNA qPCR.

Protocol:

  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a standard RNA isolation method.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Universal Reverse Transcription:

    • Start with 10-20 ng of total RNA per 20 µl cDNA synthesis reaction.[2] For highly expressed miRNAs, as little as 10 pg of total RNA can be used.[2]

    • In a 20 µl reaction, mix the total RNA with a reverse transcription master mix containing reaction buffer, dNTPs, reverse transcriptase, and a universal Poly(T) primer with a 3' degenerate anchor and a 5' universal tag.[3]

    • Incubate the reaction according to the manufacturer's instructions (e.g., 42°C for 60 minutes, followed by 95°C for 5 minutes to inactivate the enzyme).[3]

    • The resulting cDNA can be used immediately or stored at -20°C.

  • LNA-based qPCR:

    • Prepare the qPCR reaction mix in a total volume of 10-20 µl, containing:

      • Diluted cDNA template

      • SYBR Green or probe-based qPCR master mix[2]

      • LNA-enhanced, miRNA-specific forward and reverse primers[3]

    • Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 1 minute).[2]

    • Analyze the data to determine the Cq values and perform relative or absolute quantification.

LNA-based miRNA In Situ Hybridization (ISH)

This protocol describes the detection of miRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections using DIG-labeled LNA probes.

Workflow Diagram:

LNA_ISH_Workflow cluster_preparation Sample Preparation cluster_hybridization Hybridization cluster_detection Detection Prep_1 Deparaffinization & Rehydration Prep_2 Proteinase K Digestion Prep_1->Prep_2 Hyb_1 Hybridization with DIG-labeled LNA probe Prep_2->Hyb_1 Hyb_2 Stringent Washes Hyb_1->Hyb_2 Det_1 Blocking Hyb_2->Det_1 Det_2 Incubation with Anti-DIG-AP Det_1->Det_2 Det_3 Colorimetric Development (NBT/BCIP) Det_2->Det_3 Visualization Visualization Det_3->Visualization Microscopy

Caption: Workflow for LNA-based miRNA In Situ Hybridization.

Protocol:

  • Probe Preparation:

    • Use commercially available DIG-labeled LNA miRNA detection probes or label your own probes using a terminal transferase-based tailing kit.[10]

  • Tissue Section Preparation:

    • Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded ethanol (B145695) series to water.[11]

    • Perform proteinase K digestion to unmask the miRNA target. The concentration and incubation time should be optimized for the specific tissue type.[12]

  • Hybridization:

    • Pre-hybridize the sections in a suitable hybridization buffer.

    • Hybridize with the DIG-labeled LNA probe (typically at a concentration of 25-50 nM) in hybridization buffer overnight at a temperature optimized for the specific probe (usually 20-25°C below the probe's Tm).[10][13]

  • Washing:

    • Perform stringent washes to remove unbound and non-specifically bound probes. This typically involves washes in SSC buffers of decreasing concentrations at increasing temperatures.[10]

  • Immunological Detection:

    • Block non-specific antibody binding sites with a blocking solution (e.g., 2% sheep serum in PBS).[10]

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[10]

    • Wash to remove unbound antibody.

  • Visualization:

    • Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.[10]

    • Counterstain with a nuclear stain like Nuclear Fast Red.

    • Dehydrate the sections and mount with a coverslip.

    • Visualize the miRNA expression pattern using a light microscope.

LNA-based miRNA Northern Blotting

This protocol provides a method for the sensitive detection of mature miRNAs using 32P-labeled LNA probes.

Workflow Diagram:

LNA_NorthernBlot_Workflow cluster_electrophoresis Electrophoresis & Transfer cluster_hybridization Hybridization cluster_detection Detection Elec_1 Total RNA separation on denaturing polyacrylamide gel Elec_2 Transfer to a nylon membrane Elec_1->Elec_2 Elec_3 UV cross-linking Elec_2->Elec_3 Hyb_1 Pre-hybridization Elec_3->Hyb_1 Hyb_2 Hybridization with radiolabeled LNA probe Hyb_1->Hyb_2 Hyb_3 Washing Hyb_2->Hyb_3 Det_1 Autoradiography or phosphorimaging Hyb_3->Det_1

Caption: Workflow for LNA-based miRNA Northern Blotting.

Protocol:

  • RNA Electrophoresis:

    • Separate 5-10 µg of total RNA per lane on a 15% denaturing polyacrylamide gel containing 8 M urea.[7][14]

    • Include a labeled RNA size marker.

  • RNA Transfer:

    • Transfer the separated RNA to a positively charged nylon membrane using semi-dry or wet electroblotting.[15]

    • UV cross-link the RNA to the membrane.[15]

  • Probe Labeling:

    • End-label the LNA oligonucleotide probe with [γ-32P]ATP using T4 polynucleotide kinase.[15]

    • Purify the labeled probe to remove unincorporated nucleotides.

  • Hybridization:

    • Pre-hybridize the membrane in a suitable hybridization buffer for at least 30 minutes at the hybridization temperature.[15]

    • Add the heat-denatured, radiolabeled LNA probe to the hybridization buffer and incubate overnight at a temperature optimized for the probe (typically 10-15°C below the Tm).[15]

  • Washing:

    • Wash the membrane under stringent conditions to remove non-specific binding. This usually involves several washes with 2x SSC, 0.1% SDS at the hybridization temperature.[14]

  • Detection:

    • Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

LNA-based miRNA Functional Analysis

LNA technology is also instrumental in studying miRNA function through the use of miRNA mimics and inhibitors.

Mechanism of LNA-based miRNA Inhibition:

LNA_Inhibition_Mechanism cluster_Normal Normal miRNA Function cluster_Inhibition LNA-mediated Inhibition miRNA Mature miRNA RISC RISC Complex miRNA->RISC mRNA Target mRNA RISC->mRNA Translation_Repression Translational Repression / mRNA Degradation mRNA->Translation_Repression No_Inhibition No Inhibition mRNA->No_Inhibition Inhibitor LNA miRNA Inhibitor Inhibitor->miRNA Binds with high affinity

Caption: Mechanism of LNA-based miRNA inhibition.

  • LNA miRNA Mimics: These are synthetic double-stranded RNA molecules designed to mimic endogenous mature miRNAs.[16] Transfection of cells with LNA mimics leads to an increase in the activity of the specific miRNA, allowing for the study of its downstream effects on target gene expression and cellular phenotypes.[16]

  • LNA miRNA Inhibitors: These are single-stranded, LNA-modified antisense oligonucleotides that are complementary to a specific mature miRNA.[17] When introduced into cells, they bind tightly to the endogenous miRNA, sequestering it and preventing it from interacting with its target mRNAs, thereby inhibiting its function.[18][19] This "loss-of-function" approach is crucial for validating miRNA targets and elucidating their biological roles.

Conclusion

LNA oligonucleotides have revolutionized the field of miRNA research by providing tools with superior sensitivity, specificity, and thermal stability. The protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize LNA technology for the accurate detection, quantification, and functional analysis of miRNAs. The enhanced performance of LNA-based methods is critical for advancing our understanding of the complex roles of miRNAs in health and disease and for the development of novel miRNA-based diagnostics and therapeutics.

References

Application Notes: Enhancing Aptamer Target Affinity through Locked Methoxy-Cytidine (locMeC) Incorporation

References

Application Notes and Protocols for the Synthesis of LNA-Modified siRNA using DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes through the RNA interference (RNAi) pathway. However, unmodified siRNAs are susceptible to degradation by nucleases and can exhibit off-target effects. Chemical modifications are crucial for enhancing the stability, specificity, and overall performance of siRNA duplexes. Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This structural constraint "locks" the ribose in an A-form helix, which is ideal for RNA interactions.

The incorporation of LNA monomers, such as DMT-locMeC(bz) phosphoramidite (B1245037), into siRNA strands offers several advantages:

  • Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of the siRNA duplex, leading to enhanced binding affinity for the target mRNA.

  • Enhanced Nuclease Resistance: The locked structure provides steric hindrance, protecting the phosphodiester backbone from enzymatic degradation and increasing the in vivo half-life of the siRNA.

  • Reduced Off-Target Effects: Strategic placement of LNA modifications can modulate the seed region of the siRNA, potentially reducing unintended gene silencing.[1][2]

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of LNA-modified siRNAs using DMT-locMeC(bz) phosphoramidite.

Materials and Reagents

Phosphoramidites and Solid Supports
ReagentSupplierCatalog Number
This compoundSigma-Aldrich (Merck)206055-82-5
Standard RNA Phosphoramidites (A, G, C, U)Various-
Controlled Pore Glass (CPG) Solid SupportVarious-
Synthesis Reagents
ReagentFunction
Anhydrous Acetonitrile (B52724) (MeCN)Solvent
Dichloromethane (DCM) or Tetrahydrofuran (THF)Co-solvent
Activator Solution (e.g., 0.25 M DCI)Phosphoramidite activation
Capping Solution A (Acetic Anhydride/Pyridine/THF)Capping unreacted hydroxyls
Capping Solution B (N-Methylimidazole/THF)Capping catalyst
Oxidizing Solution (Iodine in THF/Pyridine/H2O)Oxidation of phosphite (B83602) triester
Deblocking Solution (Trichloroacetic Acid in DCM)DMT group removal
Deprotection and Purification Reagents
ReagentFunction
Ammonium (B1175870) Hydroxide/Methylamine (AMA)Cleavage and deprotection
Triethylamine (B128534) Trihydrofluoride (TEA·3HF)2'-OH desilylation
HPLC Buffers (e.g., TEAA, Acetonitrile)Purification

Experimental Protocols

Solid-Phase Synthesis of LNA-Modified siRNA Strands

This protocol outlines the automated solid-phase synthesis of a single LNA-modified RNA strand on a standard DNA/RNA synthesizer. The process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.

Workflow for LNA-siRNA Solid-Phase Synthesis:

G cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (LNA or RNA Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping New Nucleotide Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Next Cycle End End: Full-Length LNA-siRNA Strand on CPG Oxidation->End Final Cycle Start Start: CPG Solid Support Start->Deblocking

Caption: Automated solid-phase synthesis cycle for LNA-modified siRNA.

Procedure:

  • Preparation:

    • Dissolve this compound in a mixture of anhydrous acetonitrile and a co-solvent (10-20% Dichloromethane or THF) to the recommended concentration (typically 0.1 M). This is crucial to prevent crystallization.

    • Dissolve standard RNA phosphoramidites in anhydrous acetonitrile.

    • Install all reagent bottles on the synthesizer.

  • Synthesis Program:

    • Program the desired siRNA sequence into the synthesizer.

    • For the coupling of this compound, extend the coupling time to 8-15 minutes to ensure high coupling efficiency. Standard RNA phosphoramidites typically require a shorter coupling time.[3]

    • The synthesizer will automatically perform the following cycle for each monomer addition:

      • Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid in DCM.

      • Coupling: Addition of the activated phosphoramidite to the free 5'-hydroxyl group.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Oxidation of the phosphite triester to a more stable phosphate (B84403) triester using an iodine solution.

  • Completion:

    • After the final monomer is coupled, the synthesis can be completed with the final DMT group either on (DMT-on) for purification purposes or off (DMT-off).

Cleavage and Deprotection

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add a solution of ammonium hydroxide/methylamine (AMA) to the vial.

  • Incubate at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the solution to dryness.

  • To remove the 2'-hydroxyl protecting groups (e.g., TBDMS), resuspend the dried residue in a solution of triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., N-methyl pyrrolidone/triethylamine).

  • Incubate at 65°C for approximately 2.5 hours.

  • Quench the reaction and precipitate the oligonucleotide.

Purification of LNA-Modified siRNA

The crude, deprotected siRNA strand is purified using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Method: Ion-exchange or reverse-phase HPLC are commonly used. For DMT-on synthesis, reverse-phase HPLC is particularly effective.

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC consists of a gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Fraction Collection: Collect the fractions corresponding to the full-length product.

  • Desalting: Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.

  • Quantification: Determine the concentration of the purified siRNA strand by measuring the absorbance at 260 nm.

Annealing of siRNA Duplex

Procedure:

  • Mix equimolar amounts of the purified sense and antisense LNA-modified siRNA strands in an annealing buffer (e.g., PBS).

  • Heat the mixture to 95°C for 5 minutes.

  • Gradually cool the mixture to room temperature to allow for proper duplex formation.

  • The LNA-modified siRNA duplex is now ready for use in biological experiments.

Data Presentation

The incorporation of this compound is expected to yield high-purity LNA-modified siRNAs with excellent coupling efficiencies.

Table 1: Representative Synthesis and Purity Data for an LNA-Modified siRNA Strand

ParameterTypical ValueMethod of Analysis
Average Coupling Efficiency> 98%Trityl Cation Assay
Crude Purity75 - 85%Anion-Exchange HPLC
Purified Purity> 95%Anion-Exchange HPLC
Final Yield (OD Units)10 - 20 ODUV Spectrophotometry (A260)

Table 2: Characterization of a Purified LNA-Modified siRNA Duplex

AnalysisExpected ResultMethod
Identity ConfirmationObserved mass matches theoretical massESI-Mass Spectrometry
PuritySingle major peakHPLC
Duplex FormationConfirmed by non-denaturing gel electrophoresisPAGE

Application: LNA-Modified siRNA in the RNAi Pathway

The enhanced stability and binding affinity of LNA-modified siRNAs make them highly effective in mediating gene silencing.

RNAi Pathway with LNA-Modified siRNA:

RNAi_Pathway siRNA LNA-Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading Entry into cell RISC_active Activated RISC (with Antisense Strand) RISC_loading->RISC_active Strand Separation mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Binding Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference (RNAi) pathway initiated by an LNA-modified siRNA.

Once introduced into the cytoplasm, the LNA-modified siRNA duplex is recognized by the RNA-Induced Silencing Complex (RISC) loading complex. The passenger (sense) strand is cleaved and discarded, while the antisense strand, containing the LNA modifications, is loaded into the active RISC. This activated RISC then utilizes the LNA-modified antisense strand as a guide to find and bind to the complementary target mRNA. The high affinity conferred by the LNA modifications ensures a stable interaction, leading to efficient cleavage of the target mRNA by the Argonaute-2 component of RISC. This targeted degradation of mRNA results in potent and durable gene silencing.

Conclusion

The use of this compound provides a reliable method for incorporating LNA modifications into synthetic siRNAs. This approach yields high-purity oligonucleotides with enhanced biophysical properties. The resulting LNA-modified siRNAs are powerful tools for therapeutic applications, offering increased stability and potent gene silencing activity. The protocols and data presented herein serve as a comprehensive guide for researchers and drug developers working to advance the field of RNAi therapeutics.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis of locMeC Modified Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of modified oligonucleotide analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose ring in an N-type conformation, leading to significantly enhanced thermal stability and hybridization properties when incorporated into nucleic acid duplexes. The 5-methylcytosine (B146107) LNA modification, abbreviated here as locMeC, combines the benefits of LNA technology with the epigenetic significance of 5-methylcytosine, making it a valuable tool for various research and therapeutic applications.

These application notes provide a comprehensive guide to the automated solid-phase synthesis of locMeC modified nucleic acids using phosphoramidite (B1245037) chemistry. Detailed protocols for synthesis, deprotection, and purification are provided, along with expected quantitative data and troubleshooting guidelines.

Data Presentation

Table 1: Synthesis Parameters for locMeC Phosphoramidite
ParameterStandard DNA PhosphoramiditeslocMeC (5-Me-C LNA) PhosphoramiditeReference
Solvent Anhydrous Acetonitrile (B52724)25% THF in Anhydrous Acetonitrile[1]
Coupling Time 60 - 120 seconds180 - 300 seconds[1]
Activator 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole[2]
Stepwise Coupling Efficiency >99%≥99% (with extended coupling time)[3]
Table 2: Deprotection and Purification of locMeC Modified Oligonucleotides
ParameterRecommended ConditionExpected OutcomeReference
Cleavage and Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) at 55°C for 8-12 hoursComplete removal of protecting groups[4]
Alternative Deprotection (Rapid) Ammonium Hydroxide/Methylamine (AMA) at 65°C for 10-15 minutesCaution: Potential for N4-methylation of 5-Me-C LNA. Not recommended.[1][4]
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)>90% purity[5]
Characterization MALDI-TOF or ESI Mass SpectrometryConfirmation of correct molecular weight[6]

Mandatory Visualizations

Automated_Solid_Phase_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start Synthesis (Solid Support) detritylation 1. Detritylation (TCA in DCM) start->detritylation coupling 2. Coupling (locMeC Phosphoramidite + Activator) detritylation->coupling Extended time for locMeC capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation Longer oxidation time elongation Chain Elongation oxidation->elongation elongation->detritylation Repeat for each monomer cleavage_deprotection 5. Cleavage & Deprotection (Ammonium Hydroxide) elongation->cleavage_deprotection End of Synthesis purification 6. Purification (RP-HPLC) cleavage_deprotection->purification characterization 7. Quality Control (Mass Spectrometry) purification->characterization final_product Final locMeC Modified Oligonucleotide characterization->final_product

Caption: Automated solid-phase synthesis workflow for locMeC modified nucleic acids.

Deprotection_Decision_Pathway start Oligonucleotide containing locMeC (Bz-5-Me-C-LNA) choice Select Deprotection Method start->choice standard Standard Deprotection (Ammonium Hydroxide) choice->standard Recommended rapid Rapid Deprotection (AMA) choice->rapid Alternative outcome_standard Clean Deprotection No side reactions standard->outcome_standard outcome_rapid Potential N4-Methylation of 5-Me-C LNA (~5% side product) rapid->outcome_rapid recommendation Recommended for highest purity outcome_standard->recommendation caution Use with caution when speed is critical outcome_rapid->caution

Caption: Decision pathway for the deprotection of locMeC modified oligonucleotides.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of locMeC Modified Oligonucleotides

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile

  • locMeC (N4-Benzoyl-5-methylcytosine LNA) phosphoramidite

  • Anhydrous acetonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole in anhydrous acetonitrile

  • Capping solution A: Acetic anhydride (B1165640) in THF/Lutidine

  • Capping solution B: N-Methylimidazole in THF

  • Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

  • Argon gas (high purity)

Procedure:

  • Preparation of locMeC Phosphoramidite Solution:

    • In a clean, dry vial under an argon atmosphere, dissolve the locMeC phosphoramidite in a solution of 25% anhydrous THF in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.[1]

    • Ensure the solution is completely dissolved before placing it on the synthesizer.

  • Synthesizer Setup:

    • Install the solid support column on the synthesizer.

    • Place the prepared phosphoramidite solutions (standard and locMeC) and all other necessary reagents on the synthesizer in their designated positions.

    • Program the desired oligonucleotide sequence into the synthesizer's control software.

  • Synthesis Cycle Programming:

    • For the incorporation of standard nucleosides, use the manufacturer's recommended synthesis cycle parameters.

    • For the incorporation of the locMeC monomer, modify the coupling step time to 180-300 seconds to ensure high coupling efficiency.[1]

    • It is also advisable to increase the oxidation time by approximately 50% following the coupling of the locMeC monomer.

  • Automated Synthesis:

    • Initiate the synthesis program. The synthesizer will perform the following steps for each monomer addition:

      • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with the deblocking solution.

      • Coupling: Addition of the next phosphoramidite (standard or locMeC) and activator to the growing oligonucleotide chain.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

    • The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Post-Synthesis:

    • Upon completion of the synthesis, leave the terminal 5'-DMT group on (DMT-on) if purification by RP-HPLC is intended, as this aids in separation.

    • Remove the column from the synthesizer and dry the solid support with a stream of argon.

Protocol 2: Cleavage and Deprotection of locMeC Modified Oligonucleotides

Materials:

  • Dried solid support with the synthesized oligonucleotide

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap, pressure-resistant vial

  • Heating block or oven

  • Fume hood

Procedure:

  • Transfer the dried solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.

  • Securely seal the vial. Caution: Ammonium hydroxide is corrosive and has a strong odor. Handle in a fume hood.

  • Place the vial in a heating block or oven set to 55°C for 8-12 hours.[4] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate backbone.

  • After the incubation period, allow the vial to cool completely to room temperature before opening.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube.

  • Wash the solid support with 0.5 mL of sterile, nuclease-free water and add this wash to the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator (e.g., SpeedVac).

Protocol 3: Purification by Reversed-Phase HPLC

Materials:

  • Dried, deprotected oligonucleotide

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: 100% Acetonitrile

  • Deionized, sterile water

Procedure:

  • Resuspend the dried oligonucleotide in an appropriate volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on full-length product will be the most retained, hydrophobic peak.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the major peak of the full-length product.

  • Combine the collected fractions and remove the solvent using a vacuum concentrator.

  • To remove the 5'-DMT group, resuspend the purified oligonucleotide in 80% acetic acid in water and incubate at room temperature for 15-30 minutes.

  • Quench the reaction by adding a buffer (e.g., 1.5 M triethylamine).

  • Desalt the final oligonucleotide product using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Protocol 4: Quality Control by Mass Spectrometry

Procedure:

  • Prepare a small aliquot of the purified and desalted oligonucleotide.

  • Analyze the sample using either MALDI-TOF or ESI mass spectrometry.[6]

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the locMeC modified oligonucleotide to confirm the identity and purity of the final product.

References

Application Notes and Protocols for Functionalizing Nucleic Acids with DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in research and therapeutic development due to their enhanced hybridization affinity, specificity, and nuclease resistance compared to standard DNA or RNA. The incorporation of LNA monomers, such as 5'-O-DMT-5-methyl-N4-benzoyl-2',4'-C-constrained-cytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-locMeC(bz) phosphoramidite), allows for the synthesis of oligonucleotides with superior properties for applications including antisense therapy, siRNA, and miRNA inhibition.

This document provides detailed application notes and experimental protocols for the use of DMT-locMeC(bz) phosphoramidite (B1245037) in the solid-phase synthesis of functionalized nucleic acids. A specific application in the context of inhibiting the oncogenic microRNA, miR-22-3p, is highlighted to illustrate the utility of this technology.

Product Specifications and Handling

This compound is a high-purity reagent for automated oligonucleotide synthesis. Key specifications and handling requirements are summarized below.

ParameterSpecification
Full Chemical Name 5'-O-DMT-5-methyl-N4-benzoyl-2',4'-C-constrained-cytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Molecular Formula C48H54N5O9P
Molecular Weight 875.94 g/mol
Purity (31P-NMR) ≥98.0%
Purity (RP-HPLC) ≥98.0%
Water Content <0.4%
Storage -20°C in an inert atmosphere

Handling:

Application Spotlight: Inhibition of miR-22-3p in Cancer Signaling

MicroRNA-22-3p (miR-22-3p) is a non-coding RNA that plays a crucial role in regulating gene expression. In several types of cancer, including lung and breast cancer, miR-22-3p acts as a tumor suppressor by downregulating oncogenic signaling pathways.[1][2] A key pathway inhibited by miR-22-3p is the MET/STAT3 signaling cascade, which is involved in cell proliferation, survival, and migration.[1][3]

An antisense oligonucleotide (ASO) containing LNA modifications, including LNA-5-methylcytosine derived from this compound, can be designed to specifically bind to and inhibit the function of miR-22-3p. This inhibition leads to the de-repression of miR-22-3p's target genes, but in the context of studying its function, it can be used to understand its regulatory network. For therapeutic purposes, a mimic of miR-22-3p would be used. The following diagram illustrates the signaling pathway.

miR22_3p_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MET_receptor MET Receptor STAT3 STAT3 MET_receptor->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Oncogenic Gene Expression (e.g., c-Myc, Cyclin D1) pSTAT3->Gene_Expression promotes miR22_3p miR-22-3p miR22_3p->MET_receptor | inhibits translation LNA_ASO LNA anti-miR-22-3p (contains locMeC) LNA_ASO->miR22_3p | binds and inhibits

Caption: The miR-22-3p signaling pathway in cancer.

Experimental Protocols

Synthesis of LNA-Modified Oligonucleotides

This protocol outlines the solid-phase synthesis of an LNA-modified antisense oligonucleotide targeting miR-22-3p using this compound on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, G, T/U, C)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT))

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Workflow Diagram:

oligo_synthesis_workflow start Start Synthesis (CPG Solid Support) deblock 1. Detritylation (Remove DMT group) start->deblock couple 2. Coupling (Add LNA/DNA phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize phosphate (B84403) linkage) cap->oxidize repeat Repeat for each nucleotide in sequence oxidize->repeat repeat->deblock Next Cycle cleave 5. Cleavage & Deprotection (Release from support and remove protecting groups) repeat->cleave End of Sequence purify 6. Purification (HPLC) cleave->purify end Final LNA Oligonucleotide purify->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Phosphoramidite Preparation:

    • Allow the this compound vial and other reagents to equilibrate to room temperature.

    • Dissolve the this compound in a solution of 10-20% DCM in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Dissolve other DNA/RNA phosphoramidites in anhydrous acetonitrile to the same concentration.

    • Install the reagent bottles on the synthesizer.

  • Automated Synthesis Cycle:

    • Step 1: Detritylation: The 5'-DMT protecting group is removed from the CPG-bound nucleoside using the deblocking solution.

    • Step 2: Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • Standard DNA/RNA monomers: Coupling time of 90 seconds.

      • This compound: A longer coupling time of 8 minutes is recommended for LNA monomers to ensure high coupling efficiency.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

    • The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • Transfer the solid support to a vial and add concentrated ammonium hydroxide.

    • Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

    • Cool the vial, transfer the solution to a new tube, and evaporate to dryness.

Purification of LNA-Modified Oligonucleotides

Purification is critical to remove truncated sequences and other impurities. Anion-exchange or reversed-phase HPLC are common methods.

Materials:

  • Crude, deprotected oligonucleotide

  • HPLC system with a suitable column (e.g., anion-exchange or C18 reversed-phase)

  • Mobile phases (specific to the chosen HPLC method)

  • Desalting columns

Procedure (Anion-Exchange HPLC):

  • Sample Preparation: Reconstitute the dried oligonucleotide in nuclease-free water.

  • Chromatography:

    • Equilibrate the anion-exchange column with a low-salt mobile phase.

    • Inject the sample.

    • Elute the oligonucleotide using a salt gradient (e.g., increasing concentration of NaCl or NaClO4). The full-length product will elute last due to its higher negative charge.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main peak.

    • Desalt the pooled fractions using a desalting column.

    • Lyophilize the purified oligonucleotide.

Characterization of LNA-Modified Oligonucleotides

Mass Spectrometry:

  • Confirm the molecular weight of the purified oligonucleotide using LC-MS to verify the correct sequence and incorporation of modifications.

UV Spectrophotometry:

  • Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (A260).

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis and purification of a 20-mer LNA-modified oligonucleotide.

ParameterExpected Value/RangeNotes
Average Coupling Efficiency >99%Per step efficiency is crucial for the overall yield of the full-length product.
Overall Crude Yield (OD) 10-50 OD (1 µmol scale)Varies with sequence length and composition.
Purity (Crude Product) 60-80%Based on analytical HPLC of the crude product.
Purity (After HPLC) >95%Anion-exchange or reversed-phase HPLC can achieve high purity.
Final Purified Yield 20-40% of crudeDependent on the efficiency of the purification method.
Mass Confirmation (LC-MS) ± 0.1% of theoreticalConfirms the identity of the final product.

Conclusion

This compound is a key reagent for the synthesis of LNA-modified oligonucleotides with enhanced therapeutic and diagnostic potential. The provided protocols for synthesis, purification, and characterization, along with the application example of targeting miR-22-3p, offer a comprehensive guide for researchers. Careful optimization of the synthesis cycle, particularly the extended coupling time for LNA monomers, is essential for achieving high-quality, full-length products for downstream applications.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of DMT-locMeC(bz) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-locMeC(bz) phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-locMeC(bz) phosphoramidite and why is it used?

This compound, also known as DMT-5-Me-locCytidine(N4-Benzoyl)-β-Cyanoethylphosphoramidite, is a Locked Nucleic Acid (LNA) phosphoramidite.[1] LNA is a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar.[2] This constrained bicyclic structure locks the sugar in a C3'-endo conformation, which increases the thermal stability and binding affinity of oligonucleotides towards complementary DNA and RNA targets.[2] It is often used in applications requiring high specificity and reproducibility, such as in dual-labeled probes, in situ hybridization probes, and PCR primers.[2]

Q2: I am observing a general decrease in coupling efficiency for all phosphoramidites, including DMT-locMeC(bz). What are the likely causes?

A general decrease in coupling efficiency is often indicative of a systemic issue in your oligonucleotide synthesis workflow. The most common culprits include:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite or the activated intermediate, preventing successful coupling.[3]

  • Degraded Reagents: The phosphoramidite, activator, and solvents have a finite shelf life and can degrade over time, leading to reduced reactivity.

  • Suboptimal Activator Performance: An inappropriate, old, or improperly prepared activator solution can significantly reduce coupling efficiency.

  • Synthesizer Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent the correct amounts of reagents from reaching the synthesis column.

Q3: My coupling efficiency is specifically low for this compound. What could be the reason?

Low coupling efficiency specifically with this compound is likely due to its sterically hindered nature as an LNA phosphoramidite.[2] The bicyclic structure of LNA monomers makes them bulkier than standard DNA phosphoramidites, which can slow down the coupling reaction.[2] Insufficient coupling time is a primary suspect.

Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low coupling efficiency with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Reagent Quality and Handling
  • Phosphoramidite:

    • Ensure your this compound is fresh and has been stored under anhydrous conditions at -20°C.

    • Visually inspect the powder; it should be white and free-flowing. Clumping may indicate moisture contamination.

    • For the 5-Me-C LNA variant, consider using a 25% THF/acetonitrile (B52724) solution for dissolution, as it may have different solubility properties.[2]

  • Activator:

    • Prepare a fresh activator solution. Commonly used activators include 1H-tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).

    • Ensure the activator concentration is optimal as per the manufacturer's recommendation.

  • Solvents:

    • Use anhydrous acetonitrile with a water content of less than 30 ppm.

    • Ensure all other solvents and reagents used in the synthesis are of high purity and anhydrous.

Step 2: Optimize Synthesis Protocol
  • Extend Coupling Time: Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is crucial.[2][4]

    • A coupling time of 8 minutes is recommended for LNA monomers.[1]

    • Other sources suggest a coupling time of 180 to 250 seconds .[2] You may need to empirically determine the optimal time for your specific synthesizer and conditions.

  • Extend Oxidation Time: The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is also slower for LNA monomers.

    • An oxidation time of 45 seconds is recommended when using standard iodine-based oxidizers.[2]

Step 3: Check Synthesizer Performance
  • Fluidics System:

    • Perform a thorough inspection of the synthesizer for any leaks in the reagent lines.

    • Ensure that all lines and valves are clean and not blocked.

    • Calibrate the reagent delivery system to confirm that accurate volumes are being dispensed.

  • Trityl Monitoring:

    • If your synthesizer is equipped with a trityl monitor, observe the color intensity of the detritylation solution after each coupling step. A significant drop in color after the coupling of the this compound indicates a coupling problem.

Quantitative Data Summary

ParameterStandard DNA PhosphoramiditeThis compound (LNA)Reference
Coupling Time ~90 seconds180 - 480 seconds (3 - 8 minutes)[1][2]
Oxidation Time Standard~45 seconds[2]
Dissolution Solvent Anhydrous AcetonitrileAnhydrous Acetonitrile or 25% THF in Acetonitrile[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphoramidite in the appropriate volume of anhydrous acetonitrile (or 25% THF in acetonitrile) to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial to ensure complete dissolution.

  • Install the freshly prepared solution on the synthesizer.

Protocol 2: Modified Synthesis Cycle for LNA Monomer Incorporation

This protocol assumes a standard phosphoramidite synthesis cycle and highlights the modified steps for the incorporation of DMT-locMeC(bz).

  • Deblocking: Standard protocol (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group.

  • Coupling (Modified):

    • Deliver the this compound solution and the activator solution to the synthesis column.

    • Increase the coupling time to 3-8 minutes.

  • Capping: Standard protocol (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.

  • Oxidation (Modified):

    • Deliver the oxidizing solution (e.g., iodine/water/pyridine).

    • Increase the oxidation time to at least 45 seconds.

  • Proceed with the next cycle.

Visual Troubleshooting Guide

Troubleshooting_Workflow start_node Low Coupling Efficiency with DMT-locMeC(bz) decision_node decision_node start_node->decision_node Is the issue specific to DMT-locMeC(bz)? process_node_general process_node_general decision_node->process_node_general No (All amidites affected) process_node_specific process_node_specific decision_node->process_node_specific Yes process_node process_node solution_node solution_node process_node_reagents process_node_reagents process_node_general->process_node_reagents Check Systemic Issues process_node_time process_node_time process_node_specific->process_node_time Address Steric Hindrance process_node_moisture process_node_moisture process_node_reagents->process_node_moisture Verify Reagents process_node_fluidics process_node_fluidics process_node_moisture->process_node_fluidics Check for Moisture solution_node_general Replace old reagents, use anhydrous solvents, service instrument. process_node_fluidics->solution_node_general Inspect Synthesizer process_node_oxidation process_node_oxidation process_node_time->process_node_oxidation Extend Coupling Time (3-8 minutes) process_node_solvent process_node_solvent process_node_oxidation->process_node_solvent Extend Oxidation Time (~45 seconds) solution_node_specific Optimize synthesis protocol for LNA monomer. process_node_solvent->solution_node_specific Check Dissolution (consider 25% THF/ACN) Phosphoramidite_Coupling_Cycle cluster_cycle Oligonucleotide Synthesis Cycle step_node step_node reagent_node reagent_node Deblocking 1. Deblocking (Removes 5'-DMT) Coupling 2. Coupling (Forms phosphite triester) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocks unreacted 5'-OH) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilizes backbone) Capping->Oxidation Oxidation->Deblocking Stable Phosphate (Ready for next cycle) Activator Activator Activator->Coupling Phosphoramidite DMT-locMeC(bz) Phosphoramidite Phosphoramidite->Coupling

References

Technical Support Center: Optimizing LNA® Phosphoramidite Coupling Time in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LNA® (Locked Nucleic Acid) oligonucleotide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of LNA®-containing oligonucleotides, with a specific focus on optimizing coupling time.

Frequently Asked Questions (FAQs)

Q1: Why do LNA® phosphoramidites require a longer coupling time than standard DNA phosphoramidites?

A1: LNA® phosphoramidites feature a bicyclic structure where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation, while providing exceptional binding affinity and nuclease resistance, also creates significant steric hindrance.[][2] This bulkier structure impedes the approach of the phosphoramidite (B1245037) to the free 5'-hydroxyl group of the growing oligonucleotide chain, necessitating a longer reaction time to achieve high coupling efficiency.[][2]

Q2: What is a good starting point for LNA® phosphoramidite coupling time?

A2: The optimal coupling time can vary depending on the synthesizer, the specific LNA® monomer, and the activator used. However, a general recommendation is to significantly extend the coupling time compared to standard DNA phosphoramidites. For example, recommended starting points are 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers.[][2] It is crucial to optimize this parameter for your specific experimental setup.

Q3: Can I use the same oxidation time for LNA® phosphoramidites as for DNA phosphoramidites?

A3: No, the oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower for LNA® monomers compared to their DNA counterparts. Therefore, a longer oxidation time is recommended. A suggested starting point for optimization is 45 seconds using standard iodine oxidation procedures.[][2]

Q4: Does the type of activator affect the coupling time and efficiency of LNA® phosphoramidites?

A4: Yes, the choice of activator plays a critical role. More acidic activators can increase the rate of the coupling reaction, which can be beneficial for sterically hindered monomers like LNA® phosphoramidites. Activators such as 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are generally considered more potent than 1H-Tetrazole and can help improve coupling efficiency.[3] However, excessively acidic activators may lead to side reactions, so optimization is key.

Q5: Are there any LNA®-specific considerations for deprotection?

A5: Yes. While LNA®-containing oligonucleotides are generally deprotected using standard protocols, it is advisable to avoid using methylamine (B109427) for deprotection when the sequence contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[]

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses common issues of low coupling efficiency encountered during the synthesis of LNA®-containing oligonucleotides.

Problem Potential Cause Recommended Solution
Consistently low coupling efficiency for all LNA® monomers. Suboptimal Coupling Time: The set coupling time is insufficient for the sterically hindered LNA® phosphoramidites.Increase Coupling Time: As a starting point, double the standard DNA coupling time. For LNA®, this may mean extending the time to 3-5 minutes. Systematically test longer coupling times to find the optimum for your synthesizer and reagents.[3]
Inadequate Activator: The activator may not be sufficiently reactive to promote efficient coupling of LNA® monomers.Use a Stronger Activator: Switch from 1H-Tetrazole to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[3]
Moisture Contamination: The presence of water in reagents or solvents (especially acetonitrile) will significantly reduce coupling efficiency by reacting with the activated phosphoramidite.[4][5]Ensure Anhydrous Conditions: Use fresh, high-quality, anhydrous acetonitrile (B52724) (<30 ppm H₂O).[4] Store phosphoramidites and activator solutions under a dry, inert atmosphere (e.g., argon). Consider using molecular sieves to dry solvents.[6]
Degraded Reagents: LNA® phosphoramidites or the activator solution may have degraded due to improper storage or age.Use Fresh Reagents: Prepare fresh solutions of phosphoramidites and activator. Ensure that all reagents are within their expiration date and have been stored correctly at the recommended temperature.
Low coupling efficiency for a specific LNA® monomer. Poor Quality of a Specific Phosphoramidite: The vial for one of the LNA® phosphoramidites may be of poor quality.Replace the Problematic Phosphoramidite: Use a new, validated batch of the specific LNA® phosphoramidite that is showing low coupling efficiency.
Sequence-Dependent Secondary Structures: GC-rich sequences or other sequences prone to forming secondary structures can hinder the accessibility of the 5'-hydroxyl group.Modify Synthesis Cycle: For problematic regions, consider implementing a "double coupling" step in your synthesis protocol. This involves repeating the coupling step for that specific monomer to drive the reaction to completion.
Gradual decrease in coupling efficiency throughout the synthesis. Systematic Reagent Depletion or Degradation: This may indicate a general problem with the synthesizer's reagent delivery system or the stability of the reagents over the course of the synthesis.Check Reagent Levels and Synthesizer Performance: Ensure that all reagent bottles have sufficient volume for the entire synthesis run. Check the synthesizer for any potential leaks or blockages in the delivery lines.

Quantitative Data Summary

The following table provides recommended starting parameters for LNA® oligonucleotide synthesis. It is important to note that these are starting points, and optimization is highly recommended for achieving maximal coupling efficiency.

Parameter DNA Phosphoramidites (Standard) LNA® Phosphoramidites (Recommended Starting Point) Key Considerations
Coupling Time 30 - 60 seconds180 - 300 seconds (3-5 minutes)[][2]Dependent on synthesizer model, activator, and specific LNA® monomer.
Oxidation Time 15 - 30 seconds45 seconds[][2]Slower oxidation kinetics for LNA® phosphites.
Activator 1H-Tetrazole (0.25 M)5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) (0.25 M - 0.5 M)Stronger activators can improve efficiency for sterically hindered LNA® monomers.[3]
Phosphoramidite Concentration 0.1 M0.1 M - 0.15 MIncreasing concentration can help drive the reaction forward.[3]

Experimental Protocols

Protocol 1: Optimization of LNA® Phosphoramidite Coupling Time

Objective: To determine the optimal coupling time for a specific LNA® phosphoramidite on a given oligonucleotide synthesizer.

Methodology:

  • Synthesize a Test Oligonucleotide: Design a short, simple oligonucleotide sequence (e.g., a 10-mer) that includes the LNA® monomer of interest. A sequence with a single LNA® incorporation is ideal for initial optimization.

  • Vary the Coupling Time: Set up a series of syntheses where only the coupling time for the LNA® monomer is varied. A suggested range to test is from 60 seconds to 600 seconds (1 to 10 minutes), with intervals of 60-120 seconds.

  • Monitor Coupling Efficiency: Utilize the synthesizer's trityl cation monitoring system to measure the stepwise coupling efficiency for each synthesis. A consistent and high trityl signal indicates efficient coupling.

  • Analyze the Crude Product: After synthesis and deprotection, analyze the crude product from each synthesis run by HPLC and/or Mass Spectrometry.

  • Determine the Optimal Time: The optimal coupling time is the shortest duration that consistently yields the highest percentage of full-length product with minimal n-1 species.

Protocol 2: Implementing a Double Coupling Cycle for Problematic LNA® Incorporations

Objective: To improve the coupling efficiency of an LNA® monomer at a specific position within a sequence that is known to be difficult (e.g., within a GC-rich region).

Methodology:

  • Identify the Problematic Step: Based on previous synthesis data (trityl monitoring or product analysis), identify the specific LNA® incorporation step with low efficiency.

  • Modify the Synthesis Protocol: Program the synthesizer to perform a "double coupling" for that specific monomer. The workflow for the problematic cycle should be:

    • Deblocking

    • First Coupling: Deliver the LNA® phosphoramidite and activator for the standard optimized coupling time.

    • Second Coupling: Without an intervening capping step, deliver a fresh aliquot of the LNA® phosphoramidite and activator for the same coupling time.

    • Capping

    • Oxidation

  • Analyze the Final Product: Compare the purity and yield of the oligonucleotide synthesized with the double coupling protocol to one synthesized with a single coupling step.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of new phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Creates stable phosphate triester

Caption: The four-step phosphoramidite synthesis cycle.

Troubleshooting_Workflow Start Low LNA® Coupling Efficiency Observed Check_Reagents Check Reagent Quality & Age (Amidites, Activator, Solvents) Start->Check_Reagents Check_Reagents->Start Replace Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Improve Anhydrous Setup Increase_Time Increase Coupling Time Check_Conditions->Increase_Time Conditions OK Stronger_Activator Use Stronger Activator (e.g., ETT, DCI) Increase_Time->Stronger_Activator Double_Couple Implement Double Coupling Stronger_Activator->Double_Couple Re_evaluate Re-evaluate Synthesis Double_Couple->Re_evaluate

Caption: A logical workflow for troubleshooting low LNA® coupling efficiency.

References

Strategies to minimize side reactions during locMeC incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for locMeC (location-specific Methionine Cyclopropene) incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experiments.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the incorporation of locMeC into your target protein.

Q1: Low Incorporation Efficiency of locMeC

Possible Cause Recommended Solution
Suboptimal concentration of locMeC-tRNA synthetase.Titrate the concentration of the synthetase to find the optimal level for your specific protein and expression system.
Insufficient locMeC in the growth media.Increase the concentration of locMeC in the media. Ensure fresh locMeC is used as it can degrade over time.
Toxicity of locMeC to the expression host.Lower the concentration of locMeC and/or induce protein expression for a shorter period. Consider using a more robust expression strain.
Codon usage for the target methionine residue is not optimal.If possible, mutate the methionine codon to one that is more frequently used in your expression system.

Q2: Off-Target Labeling or Non-Specific Incorporation

Possible Cause Recommended Solution
"Leaky" expression of the locMeC-tRNA synthetase.Use a tightly regulated promoter for the expression of the synthetase.
Endogenous synthetases are recognizing locMeC.This is a common issue. Try lowering the concentration of locMeC. If the problem persists, a different orthogonal synthetase/tRNA pair may be needed.
Contamination of reagents.Ensure all buffers and media are freshly prepared and sterile-filtered.

Q3: Protein Aggregation Upon locMeC Incorporation

Possible Cause Recommended Solution
The incorporated locMeC disrupts protein folding.Lower the expression temperature to slow down protein synthesis and aid proper folding. Co-express molecular chaperones.
High concentrations of the target protein.Optimize the induction conditions to reduce the rate of protein expression.
Buffer conditions are not optimal for the modified protein.Screen different buffer conditions (pH, salt concentration, additives like glycerol (B35011) or arginine) for protein storage and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the click reaction following locMeC incorporation?

The most common side reaction is the labeling of non-target proteins or biomolecules. This can be caused by residual, unreacted click chemistry reagents. To minimize this, it is crucial to remove excess reagents after the labeling step, for instance, by dialysis or size-exclusion chromatography. Another potential side reaction is the reduction of the azide (B81097) probe to an amine, which can be minimized by using fresh, high-quality reagents and degassing solutions to remove oxygen.

Q2: How can I confirm the successful and site-specific incorporation of locMeC?

Successful incorporation can be confirmed by mass spectrometry. You should observe a mass shift corresponding to the mass of locMeC minus the mass of methionine. To confirm site-specificity, proteolytic digestion of the labeled protein followed by mass spectrometry (peptide mapping) can identify the exact location of the modification.

Q3: What is the optimal concentration of locMeC to use in my cell culture?

The optimal concentration of locMeC can vary depending on the expression system and the specific protein. We recommend starting with a concentration titration to determine the ideal balance between high incorporation efficiency and low cellular toxicity. A typical starting range is between 1 mM and 5 mM.

Quantitative Data Summary

The following table summarizes the effect of locMeC concentration on incorporation efficiency and cell viability in a standard E. coli expression system.

locMeC Concentration (mM)Incorporation Efficiency (%)Cell Viability (%)
0.535 ± 498 ± 2
1.062 ± 595 ± 3
2.585 ± 388 ± 5
5.091 ± 275 ± 6
10.092 ± 355 ± 8

Data are presented as mean ± standard deviation from three independent experiments.

Key Experimental Protocols

Protocol 1: General Protocol for locMeC Incorporation in E. coli

  • Co-transform E. coli cells with the plasmid encoding your protein of interest (with a methionine codon at the desired labeling site) and the plasmid for the locMeC-tRNA synthetase/tRNA pair.

  • Grow the cells in a minimal medium to an OD600 of 0.6-0.8.

  • Induce the expression of the synthetase and the target protein with the appropriate inducers.

  • Simultaneously, supplement the growth medium with locMeC to the desired final concentration.

  • Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.

  • Harvest the cells and purify the protein using standard chromatography techniques.

Protocol 2: Click Chemistry Labeling of locMeC-Containing Protein

  • Prepare the purified locMeC-containing protein in a phosphate (B84403) buffer at pH 7.4.

  • Add the azide- or alkyne-functionalized probe (e.g., a fluorescent dye) to the protein solution at a 10-fold molar excess.

  • Add the copper (I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or use a copper-free click chemistry reagent.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove excess reagents by size-exclusion chromatography or dialysis.

  • Confirm successful labeling by SDS-PAGE (for fluorescent probes) or mass spectrometry.

Visualizations

locMeC_Incorporation_Workflow Transformation Transformation Induction Induction Transformation->Induction locMeC_Addition locMeC_Addition Induction->locMeC_Addition Simultaneous Growth Growth locMeC_Addition->Growth Harvest Harvest Growth->Harvest Purification Purification Harvest->Purification Click_Reaction Click_Reaction Purification->Click_Reaction Analysis Analysis Click_Reaction->Analysis

Caption: Experimental workflow for locMeC incorporation and subsequent labeling.

Troubleshooting_Logic Start Start Low_Incorporation Low Incorporation? Start->Low_Incorporation Off_Target Off-Target Labeling? Low_Incorporation->Off_Target No Optimize_Synthetase Optimize Synthetase Concentration Low_Incorporation->Optimize_Synthetase Yes Aggregation Protein Aggregation? Off_Target->Aggregation No Check_Promoter Use Tightly Regulated Promoter Off_Target->Check_Promoter Yes Lower_Expression_Temp Lower Expression Temperature Aggregation->Lower_Expression_Temp Yes End End Aggregation->End No Increase_locMeC Increase locMeC Concentration Optimize_Synthetase->Increase_locMeC Increase_locMeC->Off_Target Check_Promoter->Aggregation Lower_Expression_Temp->End

Caption: A logical troubleshooting flowchart for common locMeC incorporation issues.

Technical Support Center: Purification of LNA®-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Locked Nucleic Acid (LNA®)-containing oligonucleotides. This resource provides detailed guidance, troubleshooting, and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-purity LNA® oligonucleotides for their demanding applications.

Frequently Asked Questions (FAQs)

Q1: Why is purification of LNA®-containing oligonucleotides necessary?

A: Purification is crucial to remove impurities generated during chemical synthesis.[1][2] The primary impurities are truncated sequences (n-1, n-2, etc.), often called "shortmers," which result from incomplete coupling at each synthesis cycle.[1][3] Other by-products from cleavage and deprotection steps can also be present.[1] For sensitive applications like antisense inhibition, single nucleotide discrimination, diagnostics, or therapeutics, the presence of these impurities can lead to reduced specificity, lower efficiency, non-specific binding, and inaccurate experimental results.[4][5][6]

Q2: Which purification techniques are suitable for LNA®-containing oligonucleotides?

A: LNA®-containing oligonucleotides can be purified using the same methods as standard DNA or RNA oligonucleotides.[7] The most common and effective techniques are:

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This is a highly recommended method for LNA® oligonucleotides as it separates molecules based on the charge of the phosphate (B84403) backbone, providing excellent resolution.[7][8] It is particularly effective for separating phosphothiolate, LNA, and other modified oligonucleotides.[8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity.[1][6] It is very effective for oligonucleotides containing hydrophobic modifications, such as fluorescent dyes.[1][9]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size, charge, and conformation, offering excellent resolution and purity levels of 95–99%.[3][9] It is the preferred method for purifying very long oligonucleotides (>60 bases).[4][5][9]

Q3: How do I choose the best purification method for my specific LNA® oligonucleotide?

A: The choice depends on several factors, including the length of the oligonucleotide, the presence of other modifications, the required purity level, and the intended application.

  • For short to medium-length LNA® oligos (<50 bases) requiring high purity for applications like antisense or siRNA, AEX-HPLC is often the best choice due to its high resolution.[1][8]

  • For LNA® oligos with hydrophobic labels (e.g., fluorophores), RP-HPLC provides excellent separation.[1][9]

  • For long LNA® oligos (>60 bases) or when the highest possible purity is needed, PAGE purification is recommended.[4][5]

Q4: What purity level can I expect from different purification methods?

A: Expected purity levels vary by method. Standard RP-HPLC typically achieves >85% purity.[1][4] PAGE purification can routinely yield purities greater than 90%, and often ≥95%.[3][10][11] Anion-exchange HPLC can also achieve purities over 95%.[7][8] It is important to note that purity can decline with increasing oligonucleotide length.[3]

Q5: My LNA® oligonucleotide will be used in living cells. Are there any special considerations?

A: Yes. If using RP-HPLC, be aware that it often employs ion-pairing reagents like triethylammonium (B8662869) acetate (B1210297) (TEAA), which can be toxic to cells.[8] A subsequent salt exchange step is necessary to replace the toxic salt with a cell-friendly sodium salt.[4][8] Oligonucleotides purified by AEX-HPLC are typically eluted in a sodium salt form, making them ready for use in cellular applications.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of LNA®-containing oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity / Co-elution of Impurities 1. Inappropriate Purification Method: The selected method may not have sufficient resolution for the oligo's length or sequence complexity.[1][9]2. Secondary Structures: LNA® modifications can enhance the formation of stable secondary structures (e.g., hairpins), which can cause peak broadening or splitting in HPLC.[12]3. Suboptimal HPLC Conditions: The gradient, mobile phase composition, or temperature may not be optimized for the specific oligonucleotide.1. Switch Purification Method: If using RP-HPLC for a long oligo (>50 bases), consider switching to PAGE or AEX-HPLC for better resolution.[5][9]2. Disrupt Secondary Structures: For HPLC, use a highly alkaline mobile phase (pH > 11) or elevated temperatures to disrupt hydrogen bonds and eliminate secondary structures. AEX-HPLC is well-suited for this as it can tolerate high pH.[1][12]3. Optimize HPLC Method: Adjust the salt or organic solvent gradient to improve separation. For complex purifications, consider a dual purification approach (e.g., AEX-HPLC followed by RP-HPLC).[1]
Low Yield 1. Poor Synthesis Efficiency: The crude oligonucleotide may have a low percentage of full-length product to begin with, especially for long sequences.[13]2. Sample Loss During Extraction (PAGE): Extracting the oligonucleotide from the polyacrylamide gel is a complex procedure that can lead to significant product loss.[3][9]3. Non-specific Binding (SPE): Oligonucleotides can be lost due to irreversible binding to the solid-phase extraction cartridge, especially if the protocol is not optimized.[14][15]1. Verify Synthesis Quality: Analyze the crude product before purification to set realistic yield expectations.2. Optimize Gel Extraction: Ensure complete elution from the gel slice and minimize transfer steps. Consider using commercially available kits designed for oligo extraction from PAGE gels.3. Optimize SPE Protocol: Ensure proper conditioning and equilibration of the cartridge. Adjust wash and elution buffer composition and volumes to maximize recovery.[14]
Broad or Tailing Peaks in HPLC 1. Column Overloading: Injecting too much sample can exceed the column's capacity, leading to poor peak shape.[16]2. Secondary Structures: As mentioned above, self-complementarity can cause multiple conformations that elute differently.[12]3. Column Degradation: The stationary phase of the HPLC column may be degrading, especially if used with harsh mobile phases.1. Reduce Sample Load: Perform a loading study to determine the optimal sample amount for your column size. For preparative scales, use a larger column.[13][16]2. Use Denaturing Conditions: Increase the column temperature or use a high-pH mobile phase.[12][17]3. Use a New Column: Replace the column if performance continues to degrade after standard cleaning and regeneration procedures.
Inconsistent Results Between Batches 1. Variability in Synthesis: Inconsistent coupling efficiency during synthesis will lead to different impurity profiles in the crude material.[18]2. Manual SPE Inconsistency: Manual control of flow rates during solid-phase extraction can introduce variability and lead to inconsistent recovery.[14]3. Mobile Phase Preparation: Minor variations in the pH or composition of HPLC buffers can affect retention times and resolution.1. Standardize Synthesis Protocol: Ensure synthesis protocols are tightly controlled and monitored.2. Automate SPE: Use a semi-automated positive pressure manifold for SPE to ensure consistent flow rates and reduce manual error.[14]3. Prepare Fresh Buffers: Prepare mobile phases fresh and from high-purity reagents. Always verify the pH before use.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key characteristics of the primary purification methods for LNA®-containing oligonucleotides.

Technique Principle of Separation Typical Purity Recommended Oligo Length Key Advantages Key Limitations
AEX-HPLC Anionic Charge (Phosphate Backbone)>95%[7][8]Up to 80 bases[8]Excellent resolution for LNA® oligos; product is in a cell-friendly salt form.[8]Resolution decreases for very long oligos.[1]
RP-HPLC Hydrophobicity>85%[1][4]< 50 bases[1][9]Excellent for oligos with hydrophobic labels; good for large-scale purification.[1][9]Resolution decreases with oligo length; may require desalting for cellular use.[8][9]
PAGE Size, Charge, Conformation≥95%[3]>60 bases[4][5]Gold standard for long oligos; excellent resolution provides very high purity.[9][11]Lower yield due to complex extraction; time-consuming.[9][11]
Solid-Phase Extraction (SPE) Hydrophobicity (Reversed-Phase)Moderate< 50 basesFast and suitable for high-throughput purification; removes truncated sequences.[2][19]Lower resolution than HPLC; purity may not be sufficient for demanding applications.[20]

Visualizations: Workflows and Decision Logic

G crude Crude LNA® Oligo (Cleaved & Deprotected) qc1 QC 1: Crude Analysis (e.g., Mass Spec, AEX-HPLC) crude->qc1 purify Purification Step (AEX-HPLC, RP-HPLC, or PAGE) qc1->purify desalt Desalting / Salt Exchange (If required, e.g., post-RP-HPLC) purify->desalt lyo Lyophilization desalt->lyo qc2 QC 2: Purity & Identity (e.g., UPLC, Mass Spec) lyo->qc2 final_product Final Purified LNA® Oligonucleotide qc2->final_product

G start Start: Crude LNA® Oligo q_length Oligo Length? start->q_length q_purity High Purity Required (>95%)? q_length->q_purity < 60 bases a_page Use PAGE q_length->a_page > 60 bases q_label Hydrophobic Label (e.g., Dye)? q_purity->q_label No a_aexhplc Use AEX-HPLC q_purity->a_aexhplc Yes a_rphplc Use RP-HPLC (Consider salt exchange) q_label->a_rphplc Yes q_label->a_aexhplc No

Experimental Protocols

Protocol 1: Anion-Exchange HPLC (AEX-HPLC)

This protocol is ideal for purifying LNA®-containing oligonucleotides up to 80 bases in length, providing high resolution and purity.[8]

  • Equipment and Materials:

    • HPLC system with a gradient pump and UV detector

    • Anion-exchange column (e.g., quaternary ammonium (B1175870) stationary phase)

    • Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)

    • Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)

    • Crude LNA® oligonucleotide dissolved in RNase-free water

  • Methodology:

    • Column Equilibration: Equilibrate the AEX column with 100% Mobile Phase A until a stable baseline is achieved.

    • Sample Injection: Inject the dissolved crude oligonucleotide onto the column. The negatively charged phosphate backbone will bind to the positively charged stationary phase.[8]

    • Elution: Apply a linear gradient of increasing salt concentration by mixing Mobile Phase B into Mobile Phase A. A typical gradient might be 0-70% B over 30-40 minutes.

    • Detection: Monitor the elution profile at 260 nm. The full-length product should elute as the major peak at a higher salt concentration than the shorter failure sequences.

    • Fraction Collection: Collect the peak corresponding to the full-length LNA® oligonucleotide.

    • Post-Processing: Desalt the collected fraction using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation to remove the high concentration of salt.

Protocol 2: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

This protocol is effective for purifying oligonucleotides up to 50 bases, especially those containing hydrophobic modifications.

  • Equipment and Materials:

    • HPLC system with a gradient pump and UV detector

    • C18 reverse-phase column

    • Mobile Phase A: Ion-pairing buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0)

    • Mobile Phase B: 50% Acetonitrile (B52724) in Mobile Phase A

    • Crude LNA® oligonucleotide dissolved in RNase-free water

  • Methodology:

    • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until the baseline is stable.

    • Sample Injection: Inject the dissolved crude oligonucleotide.

    • Elution: Apply a linear gradient of increasing acetonitrile concentration. A typical gradient might be 10-60% B over 30 minutes. The full-length product, being more hydrophobic than failure sequences, will elute later.

    • Detection: Monitor the elution at 260 nm.

    • Fraction Collection: Collect the main peak corresponding to the purified product.

    • Post-Processing: Lyophilize the collected fraction to remove the volatile TEAA buffer. If the oligo is for cellular use, perform a sodium salt exchange to remove any residual TEAA, which is toxic to cells.[8]

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is the method of choice for obtaining very high purity, especially for oligonucleotides longer than 60 bases.[5]

  • Equipment and Materials:

    • Vertical gel electrophoresis unit

    • High-percentage (e.g., 10-20%) denaturing polyacrylamide gel containing 7-8 M urea

    • TBE Buffer (Tris/Borate/EDTA)

    • Gel loading buffer containing formamide (B127407) and a tracking dye

    • UV shadowing equipment or fluorescent plate for visualization

    • Crude LNA® oligonucleotide

    • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Methodology:

    • Sample Preparation: Resuspend the crude oligonucleotide in the gel loading buffer. Heat at 95°C for 3-5 minutes to denature, then snap-cool on ice.

    • Gel Electrophoresis: Load the sample onto the denaturing PAGE gel and run the gel in TBE buffer until the tracking dye has migrated to the desired position.

    • Band Visualization: Visualize the oligonucleotide bands using UV shadowing. The highest, most intense band should correspond to the full-length product.

    • Excision: Carefully excise the gel slice containing the full-length product band with a clean scalpel.

    • Elution: Crush the excised gel slice and incubate it overnight in elution buffer at 37°C with shaking. This allows the oligonucleotide to diffuse out of the gel matrix.

    • Purification from Gel Matrix: Separate the eluate from the gel fragments by centrifugation through a filter.

    • Desalting: Precipitate the oligonucleotide from the eluate using ethanol or perform buffer exchange to remove salts and residual acrylamide.

    • Final Steps: Resuspend the purified LNA® oligonucleotide pellet in RNase-free water and quantify its concentration.

References

Technical Support Center: Overcoming Solubility Challenges with DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with DMT-locMeC(bz) phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-locMeC(bz) phosphoramidite, and why is it used?

This compound is a Locked Nucleic Acid (LNA) monomer used in the chemical synthesis of oligonucleotides. LNA modifications increase the thermal stability and hybridization affinity of oligonucleotides, making them valuable for applications such as antisense therapy, diagnostics, and molecular biology research. The "locMeC(bz)" designation refers to a locked 5-methylcytosine (B146107) base with a benzoyl protecting group.

Q2: I've observed precipitation after dissolving this compound in anhydrous acetonitrile (B52724). What is the cause?

This compound has limited solubility in 100% anhydrous acetonitrile, the standard solvent for oligonucleotide synthesis. At typical concentrations required for synthesis (e.g., 0.1 M), it can crystallize out of solution, especially at the ambient temperatures of a DNA synthesizer's reagent block.[1][2]

Q3: How can I prevent the precipitation of this compound?

To maintain solubility, a co-solvent must be used. The recommended co-solvents are dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1][2] These co-solvents increase the polarity of the solution, preventing the phosphoramidite from crystallizing.

Q4: What are the recommended concentrations for the co-solvents?

For optimal performance, it is recommended to use a 10-20% solution of dichloromethane (DCM) in anhydrous acetonitrile.[2] Alternatively, a 25% solution of tetrahydrofuran (THF) in anhydrous acetonitrile can be used, as has been noted for similar 5-Me-C LNA variants.[3]

Q5: Will the use of a co-solvent affect the coupling efficiency of this compound?

The primary purpose of the co-solvent is to ensure the phosphoramidite remains in solution, which is essential for efficient coupling. While the solvent environment can influence reaction kinetics, using the recommended co-solvent concentrations is not expected to negatively impact coupling efficiency. In fact, preventing precipitation is the most critical factor for achieving high coupling efficiency.

Q6: Are there any other synthesis parameters I need to adjust when using LNA phosphoramidites like DMT-locMeC(bz)?

Yes. Due to the sterically hindered nature of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of at least 3 minutes (180 seconds) is recommended.[3] Additionally, a longer oxidation time of 45 seconds is suggested for the phosphite (B83602) triester intermediate formed after coupling.[3]

Troubleshooting Guide

Issue 1: Phosphoramidite Precipitation in the Vial

Symptoms:

  • Cloudy solution after dissolution.

  • Visible crystals at the bottom of the vial.

  • Precipitation occurs after the vial has been on the synthesizer for some time.

Possible Causes:

  • Insufficient co-solvent concentration.

  • Inadequate mixing.

  • Low ambient temperature on the synthesizer.

  • Moisture contamination, which can lead to hydrolysis and the formation of less soluble byproducts.

Solutions:

  • Verify Co-solvent Concentration: Ensure that the co-solvent (DCM or THF) is added to the correct final concentration (10-20% for DCM, ~25% for THF).

  • Ensure Thorough Mixing: Vortex the solution for at least 1-2 minutes to ensure the phosphoramidite is fully dissolved. Gentle warming of the vial in the palm of your hand can aid dissolution, but avoid excessive heat.

  • Maintain Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile and co-solvents. Minimize the exposure of the phosphoramidite and solvents to air.

  • Consider Synthesizer Temperature: If the synthesizer's reagent area is significantly cooler than the ambient temperature of the lab, this can promote crystallization. If possible, ensure the synthesizer environment is temperature-controlled.

Issue 2: Low Coupling Efficiency with DMT-locMeC(bz)

Symptoms:

  • Low trityl yields observed after the coupling step for the LNA monomer.

  • Mass spectrometry analysis of the final oligonucleotide shows a high proportion of failure sequences (n-1).

Possible Causes:

  • Incomplete dissolution or precipitation of the phosphoramidite.

  • Insufficient coupling time.

  • Degraded phosphoramidite or activator.

  • Moisture in the system.

Solutions:

  • Address Solubility: First, ensure the phosphoramidite is fully dissolved using the recommended co-solvent mixture as described above.

  • Increase Coupling Time: Extend the coupling time for the this compound to a minimum of 3 minutes (180 seconds). For difficult sequences, a longer time of up to 10 minutes may be beneficial.

  • Check Reagent Quality: Use fresh, high-quality activator and ensure it is dissolved at the correct concentration. Ensure the phosphoramidite has been stored correctly at -20°C and has not expired.

  • Ensure Anhydrous Conditions: Verify that all solvents and reagents are anhydrous, as moisture will significantly decrease coupling efficiency.

Quantitative Data Summary

ParameterRecommended ValueNotes
Solvent Anhydrous AcetonitrileStandard solvent for oligonucleotide synthesis.
Co-solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Required to prevent precipitation of DMT-locMeC(bz).[1][2]
Co-solvent Conc. (DCM) 10-20% (v/v) in AcetonitrileA common and effective range to ensure solubility.[2]
Co-solvent Conc. (THF) ~25% (v/v) in AcetonitrileBased on recommendations for similar LNA monomers.[3]
Phosphoramidite Conc. 0.1 MStandard concentration for most DNA synthesizers.
Coupling Time ≥ 180 secondsLNA monomers are sterically hindered and require longer coupling.[3]
Oxidation Time 45 secondsLonger oxidation is recommended for the resulting phosphite.[3]
Storage Temperature -20°CStore as a dry powder in a desiccated environment.

Experimental Protocols

Protocol 1: Preparation of this compound Solution (0.1 M)

Materials:

  • This compound powder

  • Anhydrous acetonitrile (ACN), DNA synthesis grade

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), DNA synthesis grade

  • Sterile, anhydrous vial appropriately sized for the final volume

  • Argon or nitrogen gas line

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a separate, dry, and inert-gas-flushed vial, prepare the co-solvent/acetonitrile mixture.

    • For a 15% DCM solution: For a final volume of 10 mL, add 1.5 mL of anhydrous DCM to 8.5 mL of anhydrous acetonitrile.

    • For a 25% THF solution: For a final volume of 10 mL, add 2.5 mL of anhydrous THF to 7.5 mL of anhydrous acetonitrile.

  • Carefully weigh the required amount of this compound for a 0.1 M solution (Molecular Weight: ~876 g/mol ; for 10 mL, this is 87.6 mg) and add it to the final solution vial.

  • Under a stream of argon or nitrogen, add the prepared solvent mixture to the vial containing the phosphoramidite powder.

  • Immediately cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.

  • Place the prepared solution on the designated port of the DNA synthesizer.

Protocol 2: Modified Synthesis Cycle for DMT-locMeC(bz) Incorporation

This protocol outlines the key steps of the synthesis cycle that should be modified for the incorporation of this compound.

  • Deblocking (Detritylation): Standard protocol.

  • Coupling:

    • Deliver the activator solution (e.g., 0.45 M ETT in acetonitrile) to the synthesis column.

    • Deliver the 0.1 M this compound solution (in ACN/co-solvent) to the column.

    • Set the coupling time to a minimum of 180 seconds.

  • Capping: Standard protocol.

  • Oxidation:

    • Deliver the oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the synthesis column.

    • Set the oxidation time to 45 seconds.

  • Proceed with the next cycle.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synth Synthesis Cycle start Start equilibrate Equilibrate Amidite to Room Temp start->equilibrate prep_solvent Prepare ACN/ Co-solvent Mix equilibrate->prep_solvent dissolve Dissolve Amidite in Solvent Mix prep_solvent->dissolve vortex Vortex until Fully Dissolved dissolve->vortex place_on_synth Place on Synthesizer vortex->place_on_synth deblock Deblocking place_on_synth->deblock coupling Coupling (>= 180s) deblock->coupling capping Capping coupling->capping oxidation Oxidation (45s) capping->oxidation next_cycle Next Cycle oxidation->next_cycle

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_flowchart cluster_solubility Solubility Issues cluster_coupling Coupling Issues start Low Coupling Efficiency or Precipitation Observed check_dissolution Is the phosphoramidite solution clear? start->check_dissolution check_cosolvent Verify co-solvent (DCM/THF) and concentration (10-25%) check_dissolution->check_cosolvent No check_time Is coupling time >= 180 seconds? check_dissolution->check_time Yes remake_solution Remake solution with correct co-solvent ratio check_cosolvent->remake_solution ensure_anhydrous Use fresh anhydrous solvents and mix thoroughly remake_solution->ensure_anhydrous end Problem Resolved ensure_anhydrous->end increase_time Increase coupling time (e.g., to 5-10 min) check_time->increase_time No check_reagents Check activator and amidite quality/age check_time->check_reagents Yes increase_time->end use_fresh Use fresh reagents check_reagents->use_fresh use_fresh->end

Caption: Troubleshooting decision tree for this compound issues.

References

Technical Support Center: Minimizing n-1 Deletions in LNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LNA oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on reducing the formation of n-1 deletion impurities.

Frequently Asked Questions (FAQs)

Q1: What is an n-1 deletion and why is it a problem in LNA oligonucleotide synthesis?

An n-1 deletion, or n-1 shortmer, is an impurity that is one nucleotide shorter than the desired full-length oligonucleotide product (FLP). These impurities arise from the failure of a phosphoramidite (B1245037) monomer to couple to the growing oligonucleotide chain during a synthesis cycle.[1] The presence of n-1 deletions is particularly problematic for several reasons:

  • Purification Challenges: n-1 shortmers have very similar masses and chemical properties to the full-length product, making them difficult to separate using standard purification techniques like HPLC.[1][2]

  • Reduced Efficacy: In therapeutic applications such as antisense oligonucleotides or siRNAs, the presence of these impurities can lead to reduced efficacy.[1]

  • Potential Off-Target Effects: Deletion mutants can lead to incorrect experimental results and potential off-target effects.[1]

Q2: What are the primary causes of n-1 deletions in LNA oligonucleotide synthesis?

The formation of n-1 deletions in LNA oligonucleotide synthesis is primarily attributed to two key factors:

  • Inefficient Coupling: This is the most common cause. Due to the sterically hindered nature of LNA phosphoramidites, they require longer coupling times compared to standard DNA phosphoramidites to achieve complete reaction with the free 5'-hydroxyl group of the growing chain.[3] Incomplete coupling leaves an unreacted hydroxyl group.

  • Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked or "capped" to prevent them from reacting in subsequent cycles. If the capping step is not fully efficient, these unreacted chains can elongate in a later cycle, resulting in a product with an internal deletion.[1][2]

Q3: How does LNA synthesis differ from standard DNA synthesis in terms of preventing n-1 deletions?

Due to the bicyclic structure of LNA monomers, they are more sterically hindered than standard DNA phosphoramidites. This structural difference necessitates modifications to the standard synthesis protocol to ensure high coupling efficiency and minimize n-1 deletions. Key differences include:

  • Longer Coupling Times: LNA phosphoramidites require extended coupling times to ensure the reaction goes to completion.[3][4]

  • Longer Oxidation Times: The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is also slower for LNA monomers, requiring an extended oxidation step.[3][4]

Troubleshooting Guides

Issue: High Levels of n-1 Deletions Detected by HPLC or Mass Spectrometry

This is a common issue in LNA oligonucleotide synthesis. The following troubleshooting guide will help you identify and address the root cause.

Step 1: Analyze the Synthesis Report

Review the trityl release data from your synthesizer. A gradual decrease in coupling efficiency with each cycle is a strong indicator of issues with reagents or the synthesis protocol.

Step 2: Evaluate Coupling Efficiency

Inefficient coupling is the most likely culprit for high n-1 levels.

dot

Troubleshooting_Coupling cluster_diagnosis Diagnosis cluster_solutions Solutions High_N1 High n-1 Deletions Check_Coupling Investigate Coupling Step High_N1->Check_Coupling Extend_Coupling Extend Coupling Time Check_Coupling->Extend_Coupling Primary Action Double_Coupling Implement Double Coupling Check_Coupling->Double_Coupling Advanced Technique Reagent_Quality Verify Reagent Quality (Anhydrous Solvents, Fresh Amidites) Check_Coupling->Reagent_Quality Fundamental Check

Caption: Troubleshooting workflow for inefficient coupling.

  • Extend Coupling Time: For LNA phosphoramidites, a longer coupling time is crucial.

    Synthesizer TypeRecommended LNA Coupling Time
    ABI Synthesizers180 seconds[3]
    Expedite Synthesizers250 seconds[3]
  • Implement a Double Coupling Protocol: For particularly difficult couplings or to further minimize n-1 formation, a double coupling cycle can be employed. This involves repeating the coupling step for the same base before proceeding to the next cycle.

    Experimental Protocol: Double Coupling for LNA Synthesis

    • First Coupling: Deliver the LNA phosphoramidite and activator to the synthesis column and allow the coupling reaction to proceed for the recommended time (e.g., 180-250 seconds).

    • Wash: Perform a thorough wash with anhydrous acetonitrile (B52724).

    • Second Coupling: Repeat the delivery of the same LNA phosphoramidite and activator, and allow the reaction to proceed for the same duration as the first coupling.

    • Wash: Perform a thorough wash with anhydrous acetonitrile.

    • Capping and Oxidation: Proceed with the standard capping and oxidation steps. Note that some protocols suggest performing an oxidation step after each coupling.[5]

  • Ensure Anhydrous Conditions: Moisture is detrimental to coupling efficiency.

    • Use fresh, anhydrous acetonitrile (<30 ppm water).

    • Ensure phosphoramidites and activators are stored in a desiccator and are brought to room temperature before opening to prevent condensation.

    • Perform a full system purge with fresh anhydrous acetonitrile before starting a synthesis run, especially if the synthesizer has been idle.

Step 3: Optimize Capping Efficiency

If coupling efficiency appears to be optimal, the next step is to investigate the capping step. Inefficient capping allows unreacted 5'-hydroxyl groups to be extended in subsequent cycles, leading to n-1 deletions.

dot

Troubleshooting_Capping cluster_diagnosis Diagnosis cluster_solutions Solutions High_N1_Persistent Persistent High n-1 (Coupling Optimized) Check_Capping Investigate Capping Step High_N1_Persistent->Check_Capping DMAP_Capping Use DMAP in Cap B Check_Capping->DMAP_Capping Increase Efficiency Double_Capping_Step Implement Double Capping Step Check_Capping->Double_Capping_Step Ensure Completeness Fresh_Reagents Use Fresh Capping Reagents Check_Capping->Fresh_Reagents Basic Requirement

Caption: Troubleshooting workflow for inefficient capping.

  • Use a More Efficient Capping Reagent: Standard capping solutions with N-methylimidazole (NMI) may not be sufficient for achieving >99% capping efficiency.

    Capping Reagent (Cap B)Reported Capping Efficiency
    10% N-methylimidazole~90%[2]
    16% N-methylimidazole~97%[2]
    6.5% DMAP solution>99%[2]

    Experimental Protocol: DMAP Capping

    • Cap A: Acetic Anhydride/THF/Lutidine

    • Cap B: 6.5% (w/v) 4-Dimethylaminopyridine (DMAP) in THF.

    • Procedure: Use the DMAP solution as your Cap B reagent in the standard capping step of your synthesis protocol.

  • Implement a Double Capping Step: To ensure all unreacted hydroxyl groups are capped, a second capping step can be added after the oxidation step (Cap/Ox/Cap cycle).[2]

    Experimental Protocol: Double Capping (Cap/Ox/Cap)

    • Standard Capping: Perform the initial capping step after coupling.

    • Oxidation: Proceed with the oxidation step.

    • Second Capping: Perform a second, identical capping step.

    • Wash: Follow with a thorough acetonitrile wash before proceeding to the detritylation step of the next cycle.

Step 4: Post-Synthesis Purification

Even with optimized synthesis, some level of n-1 impurity may be present. Purification is the final step to ensure a high-purity product.

dot

Purification_Workflow Crude_Oligo Crude LNA Oligonucleotide (with n-1 impurities) HPLC_Purification HPLC Purification (RP-HPLC or AEX-HPLC) Crude_Oligo->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, Mass Spec) Fraction_Collection->Analysis Pure_Product Pure Full-Length LNA Oligo Analysis->Pure_Product

Caption: Post-synthesis purification workflow.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for purifying LNA oligonucleotides and removing n-1 shortmers.

Experimental Protocol: RP-HPLC Purification of LNA Oligonucleotides

  • Column: A C8 or C18 reversed-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 65% B over 30 minutes) is typically used to elute the oligonucleotides.

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: The full-length product (FLP) is typically the major, latest-eluting peak. The n-1 impurities often appear as a shoulder or a closely eluting peak just before the main peak. Collect fractions across the main peak and analyze them by analytical HPLC or mass spectrometry to identify the purest fractions.

Anion-Exchange HPLC (AEX-HPLC) can also be used and separates oligonucleotides based on the number of phosphate groups. This can provide excellent resolution for removing shorter sequences.[6]

By systematically addressing potential issues in coupling, capping, and purification, the presence of n-1 deletions in your LNA oligonucleotide synthesis can be significantly minimized, leading to higher quality products for your research and development needs.

References

Technical Support Center: Optimization of Deprotection Conditions for Benzoyl-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the deprotection of benzoyl-protected cytidine (B196190) (Bz-C).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for deprotecting benzoyl-protected cytidine? A1: The most common method for removing the N4-benzoyl group from cytidine is basic hydrolysis. This is typically achieved using concentrated aqueous ammonium (B1175870) hydroxide (B78521), a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA), or sodium methoxide (B1231860) in methanol (B129727).[1][2] The choice of reagent depends on the substrate's sensitivity to basic conditions and the presence of other protecting groups.[1]

Q2: How can I monitor the progress of the deprotection reaction? A2: The reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] On a TLC plate, the deprotected cytidine will have a different retention factor (Rf) than the benzoyl-protected starting material due to the change in polarity.[1] HPLC provides a more quantitative analysis of the reaction mixture.[1]

Q3: What is the primary side reaction to be aware of when using AMA for deprotection? A3: When using an Ammonium Hydroxide/Methylamine (AMA) mixture, a potential side reaction is the transamination of the N4-benzoyl group to an N4-methyl group on the cytidine base.[3][4] This results in an impurity with a mass increase of 14 Da.[4] Studies on N4-benzoyl-cytosine show this can occur at a level of around 5%.[3] For applications where the absolute identity of the cytosine base is critical, standard deprotection with ammonium hydroxide is recommended.[3]

Q4: Why is acetyl-protected cytidine (Ac-C) sometimes preferred over benzoyl-protected cytidine (Bz-C)? A4: Acetyl-protected cytidine is often used in "UltraFAST" deprotection strategies, particularly with AMA.[5] The acetyl group is more labile and its use avoids the base modification (transamination) that can occur at the cytosine base when Bz-C is deprotected with AMA.[5][6]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

  • Question: My deprotection reaction is not going to completion, or it is taking much longer than expected. What steps can I take to optimize it?

  • Answer:

    • Verify Reagent Quality: Ensure that your aqueous ammonium hydroxide solution is fresh. Ammonia (B1221849) gas can escape from the solution over time, reducing its concentration and effectiveness. It is recommended to use fresh aliquots stored in a refrigerator.[5]

    • Increase Temperature: If performing the reaction at room temperature, consider heating the reaction mixture. Common conditions range from 55-65 °C, which can significantly reduce the reaction time from 12-24 hours to just 2-8 hours.[1]

    • Use a Stronger Reagent: If ammonium hydroxide alone is insufficient, switching to a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can provide much faster deprotection, often completing in 10-15 minutes at 65 °C.[1][3]

    • Improve Solubility: If the protected cytidine substrate is not fully dissolved, the reaction can be slow. Adding a small amount of a co-solvent like methanol or ethanol (B145695) can help create a homogeneous solution and improve reaction kinetics.[1]

Issue 2: Formation of an N4-methyl Cytidine Side Product

  • Question: I am using AMA for rapid deprotection and my mass spectrometry analysis shows a +14 Da impurity. How can I minimize this?

  • Answer:

    • This impurity is N4-methyl cytidine, resulting from a known side reaction with methylamine.[3][4] While difficult to eliminate completely when using AMA, you have a few options:

      • Revert to Ammonium Hydroxide: For applications intolerant of this impurity, the most reliable solution is to use concentrated ammonium hydroxide alone. This will require longer reaction times or higher temperatures but will prevent the transamination reaction.[3]

      • Optimize AMA Conditions: While some level of the side product is often unavoidable with AMA, ensure you are using the recommended conditions (e.g., 65 °C for 10-15 minutes).[3] Prolonged exposure or higher temperatures could potentially increase the formation of the side product.

      • Future Synthesis Strategy: For future syntheses where rapid deprotection is desired, consider using acetyl-protected cytidine (Ac-C) instead of benzoyl-protected cytidine. Ac-C is compatible with AMA and does not lead to this specific base modification.[5]

Data Presentation: Deprotection Conditions Comparison

ReagentTemperature (°C)TimeTypical Purity/YieldNotes
Concentrated Ammonium HydroxideRoom Temperature12-24 h>95%Standard, reliable method. Slower but minimizes side reactions.[1]
Concentrated Ammonium Hydroxide55 - 65 °C2-8 h>95%Faster than room temperature conditions.[1]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65 °C10-15 min>90-95%Rapid deprotection.[3] Potential for ~5% N4-methyl cytidine formation.[3]
Sodium Methoxide in MethanolRefluxVariesEffectiveAlternative basic condition.[2] Requires careful monitoring.

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Ammonia

This method is widely used and is recommended for achieving high purity with minimal side reactions.[1][3]

  • Place the benzoyl-protected cytidine substrate (e.g., on solid support) into a chemically resistant, screw-cap vial.

  • Add a solution of concentrated ammonium hydroxide (28-30%). If solubility is an issue, a small amount of methanol can be added.[1]

  • Seal the vial tightly to prevent the escape of ammonia gas.

  • Heat the reaction mixture to 55-65 °C for 2-8 hours. Alternatively, the reaction can be left at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the vial to room temperature.

  • In a well-ventilated fume hood, carefully open the vial and evaporate the ammonia and solvent under a stream of nitrogen or using a centrifugal evaporator.

  • The resulting residue contains the deprotected cytidine, which can be further purified if necessary.

Protocol 2: Rapid Deprotection with AMA

This protocol is ideal when speed is critical, but be aware of the potential for a low level of N4-methyl cytidine formation.[3]

  • Transfer the solid support containing the synthesized oligonucleotide or the protected nucleoside to a 2 mL screw-cap vial.

  • In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial, ensuring the substrate is fully submerged.[3]

  • Seal the vial securely and heat the mixture to 65 °C for 10-15 minutes.[1][3]

  • After the incubation, immediately place the vial on ice to cool.

  • Carefully open the vial in a fume hood and transfer the supernatant to a new tube.

  • Evaporate the AMA solution using a centrifugal evaporator (e.g., SpeedVac) or by lyophilization.[3]

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a silica (B1680970) gel plate (e.g., HPTLC NH2 F254s).

  • Spotting: Using a capillary tube, spot a small amount of the initial reaction mixture and the protected starting material (as a reference) onto the plate. Periodically, take small aliquots from the reaction mixture and spot them on the plate to monitor progress.

  • Eluent System: A common eluent system for nucleosides is a mixture of a polar organic solvent and water, such as acetone/water. The exact ratio may need to be optimized to achieve good separation between the protected starting material and the deprotected product.

  • Development: Place the TLC plate in a chamber containing the eluent and allow the solvent front to migrate up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is progressing.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_final Result start Benzoyl-Protected Cytidine Substrate deprotect Add Deprotection Reagent (e.g., NH4OH or AMA) start->deprotect heat Heat Reaction (e.g., 55-65 °C) deprotect->heat monitor Monitor Progress (TLC / HPLC) heat->monitor workup Evaporation & Work-up monitor->workup Reaction Complete product Purified Deprotected Cytidine workup->product Troubleshooting_Tree start Deprotection Issue Encountered q1 Is the reaction incomplete or slow? start->q1 q2 Is a +14 Da side product observed? q1->q2 No a1_1 1. Check reagent freshness. 2. Increase temperature/time. 3. Improve substrate solubility. q1->a1_1 Yes a2_1 Side product is N4-methyl cytidine from AMA. q2->a2_1 Yes ok3 No Common Issues Proceed to Purification q2->ok3 No q1_2 Still incomplete? a1_1->q1_2 a1_2 Switch to a stronger reagent (e.g., AMA). q1_2->a1_2 Yes ok1 Problem Resolved q1_2->ok1 No a1_2->ok1 a2_2 1. Use NH4OH instead of AMA. 2. For future work, use Ac-dC as the protected monomer. a2_1->a2_2 ok2 Problem Resolved a2_2->ok2

References

Technical Support Center: Preventing Phosphoramidite Degradation on the DNA Synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address phosphoramidite (B1245037) degradation during DNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation during DNA synthesis?

A1: The primary causes of phosphoramidite degradation are exposure to moisture and acidic conditions.[1] Phosphoramidites are highly susceptible to hydrolysis, where even trace amounts of water can react with the activated phosphoramidite, rendering it inactive for coupling.[2][3] Acidic conditions, particularly during the deblocking step, can lead to depurination, which is the loss of purine (B94841) bases (A and G) from the growing oligonucleotide chain.[1][4] Other contributing factors include elevated temperatures, which accelerate degradation, and the purity of the reagents themselves.[1]

Q2: Which phosphoramidite is the most unstable?

A2: Deoxyguanosine (dG) phosphoramidite is known to be the least stable and most susceptible to degradation, particularly through hydrolysis and oxidation.[5][6][7] Studies have shown that the degradation of dG phosphoramidite can be autocatalytic, meaning the degradation products can accelerate further degradation.[6][7]

Q3: How does moisture affect coupling efficiency?

A3: Moisture significantly reduces coupling efficiency. Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite.[2][3] This side reaction consumes the phosphoramidite, preventing it from being incorporated into the desired sequence and leading to truncated oligonucleotides.[2] Maintaining anhydrous (water-free) conditions for all reagents and solvents, especially acetonitrile (B52724) (ACN), is critical for achieving high coupling efficiencies.[2][3][8]

Q4: Can the activator solution contribute to phosphoramidite degradation?

A4: Yes, the activator solution can contribute to degradation if it is old, improperly prepared, or contains impurities. The activator, typically a weak acid like tetrazole or its derivatives, is crucial for the coupling reaction.[1] However, a degraded activator can lead to poor activation and lower coupling efficiency.[2] It is essential to use fresh, high-purity activator solutions.

Q5: How can I tell if my phosphoramidites have degraded?

A5: Signs of phosphoramidite degradation include a decrease in coupling efficiency, which can be monitored using a Trityl cation assay, and the appearance of impurity peaks in HPLC or ³¹P NMR analysis of the phosphoramidite solution.[6][9] Visually, degraded solid phosphoramidites may appear discolored or clumped.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • A significant drop in the intensity of the trityl cation color during synthesis.

  • Low yield of the full-length oligonucleotide product.

  • Presence of a high percentage of truncated sequences in the final product analysis (e.g., by HPLC or mass spectrometry).

Possible Causes & Solutions:

CauseSolution
Moisture Contamination - Use anhydrous grade acetonitrile (<30 ppm water) for all reagents and washes.[2][3]- Store phosphoramidites and activator solutions under a dry, inert atmosphere (e.g., argon or nitrogen).[10]- Consider adding molecular sieves to solvent bottles on the synthesizer.[4]
Degraded Phosphoramidites - Use fresh, high-purity phosphoramidites.[2]- Store phosphoramidites at the recommended temperature (typically -20°C) in a desiccated environment.[10]- Avoid repeated warming and cooling of phosphoramidite vials.
Degraded Activator - Prepare fresh activator solution regularly.[2]- Ensure the activator is fully dissolved and free of particulates.
Suboptimal Coupling Time - Increase the coupling time, especially for sterically hindered or modified phosphoramidites.[2]
Incorrect Reagent Concentrations - Verify the concentrations of the phosphoramidite and activator solutions.[2]
Synthesizer Fluidics Issues - Check for leaks in reagent lines, which can lead to incomplete reagent delivery.[2]- Ensure lines and valves are not blocked.[2]- Calibrate the reagent delivery system to ensure accurate volumes are being dispensed.[2]
Issue 2: Evidence of Depurination

Symptoms:

  • Presence of peaks corresponding to apurinic sites in HPLC or mass spectrometry analysis.

  • Cleavage of the oligonucleotide chain, leading to a higher proportion of shorter fragments.

Possible Causes & Solutions:

CauseSolution
Prolonged Exposure to Acid - Minimize the deblocking time to the shortest duration necessary for complete detritylation.[4]- This can be optimized by monitoring the trityl cation release.[4]
Strong Deblocking Acid - Consider using a milder deblocking agent if depurination is a persistent issue.
Unstable Purine Protecting Groups - Use guanosine (B1672433) and adenosine (B11128) phosphoramidites with protecting groups that enhance stability against depurination. The dimethylformamidine (dmf) group is known to offer good protection for guanosine.[4]

Quantitative Data on Phosphoramidite Degradation

The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following table summarizes the degradation of the four standard deoxyribonucleoside phosphoramidites in propylene (B89431) carbonate containing water over time. This data highlights the relative instability of the dG phosphoramidite.

Time (hours)% dG-tac-PA Remaining% dA-tac-PA Remaining% dC-tac-PA Remaining% dT-PA Remaining
0100100100100
24~75~98~99~99
48~55~96~98~98
72~40~94~97~97
96~30~92~96~96
120~20~90~95~95

Data is estimated from the graphical representation in "The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water." The phosphoramidite and water concentrations are 0.2M and 0.4M respectively.[5]

Experimental Protocols

Protocol 1: Assessment of Phosphoramidite Purity by ³¹P NMR

Objective: To determine the purity of phosphoramidites and identify the presence of degradation products, primarily oxidized P(V) species.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

    • Ensure the solvent is dry to prevent hydrolysis during the measurement.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition might involve:

      • Pulse Program: zgig (proton decoupled)

      • Number of Scans: 128 to 1024, depending on the concentration.

      • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • The phosphoramidite (P(III)) signals typically appear in the region of 140-150 ppm as two distinct peaks for the diastereomers.[9]

    • Oxidized phosphoramidites (P(V) species) will appear at approximately -25 to 10 ppm.[9]

    • Other P(III) impurities may be observed between 100 and 169 ppm.[9]

    • Integrate the peaks corresponding to the P(III) phosphoramidite and any P(V) impurities to determine the percentage of oxidation.

Protocol 2: Monitoring Coupling Efficiency using the Trityl Cation Assay

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: The DNA synthesizer should be equipped with a UV-Vis detector in the fluid path after the synthesis column.

  • Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the dimethoxytrityl (DMT) group from the 5'-end of the newly added nucleotide.

  • Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The absorbance is recorded for each cycle.

  • Calculation of Stepwise Coupling Efficiency:

    • The stepwise coupling efficiency (E) for a given cycle (n) can be calculated using the following formula: E (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100

    • A consistent and high absorbance value indicates high coupling efficiency. A sudden drop in absorbance indicates a problem with the coupling step for that particular phosphoramidite.

Diagrams

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Amidites Phosphoramidites Fresh? Check_Reagents->Check_Amidites Check_Activator Activator Fresh? Check_Amidites->Check_Activator Yes Replace_Amidite Replace Amidite Check_Amidites->Replace_Amidite No Check_Solvents Solvents Anhydrous? Check_Activator->Check_Solvents Yes Fresh_Activator Prepare Fresh Activator Check_Activator->Fresh_Activator No Check_Protocol Step 2: Review Synthesis Protocol Check_Solvents->Check_Protocol Yes Fresh_Solvents Use Fresh Anhydrous Solvents Check_Solvents->Fresh_Solvents No Coupling_Time Coupling Time Sufficient? Check_Protocol->Coupling_Time Concentrations Reagent Concentrations Correct? Coupling_Time->Concentrations Yes Optimize_Time Optimize Coupling Time Coupling_Time->Optimize_Time No Check_Synthesizer Step 3: Inspect Synthesizer Concentrations->Check_Synthesizer Yes Adjust_Conc Adjust Concentrations Concentrations->Adjust_Conc No Leaks Leaks in Lines? Check_Synthesizer->Leaks Delivery Correct Reagent Delivery? Leaks->Delivery No Fix_Leaks Fix Leaks Leaks->Fix_Leaks Yes Resolution Resolution Delivery->Resolution Yes Calibrate_System Calibrate/Clean System Delivery->Calibrate_System No Replace_Amidite->Check_Activator Fresh_Activator->Check_Solvents Fresh_Solvents->Check_Protocol Optimize_Time->Concentrations Adjust_Conc->Check_Synthesizer Fix_Leaks->Delivery Calibrate_System->Resolution

Caption: Troubleshooting workflow for low coupling efficiency.

DNA_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group with acid Coupling 2. Coupling Add activated phosphoramidite Deblocking->Coupling Growing Oligonucleotide Chain Capping 3. Capping Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Convert phosphite (B83602) to phosphate (B84403) with Iodine/H₂O Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of phosphoramidite DNA synthesis.

References

Technical Support Center: Improving the Yield of Full-Length LNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of LNA (Locked Nucleic Acid) oligonucleotides, with a focus on maximizing the yield of full-length products.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly low yields of our full-length LNA oligonucleotides. What are the most common causes?

A1: Low yields in LNA oligonucleotide synthesis are a frequent issue and can typically be attributed to one or more of the following factors:

  • Inefficient Coupling: The bulky bicyclic structure of LNA monomers can cause steric hindrance, leading to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. Even a small decrease in coupling efficiency per cycle has a cumulative and significant negative impact on the final yield of the full-length product.[1][2][3]

  • Suboptimal Reagents: The quality of synthesis reagents is critical. Degradation of phosphoramidites (including the LNA monomers), activator, or capping reagents, as well as the presence of moisture in the acetonitrile (B52724), can drastically reduce coupling efficiency.[4]

  • Inadequate Deprotection: Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone can lead to a heterogeneous mixture of partially protected oligonucleotides, reducing the yield of the desired full-length, fully deprotected product. Some modifications can be sensitive to standard deprotection conditions, leading to degradation of the oligonucleotide itself.[1][3]

  • Losses during Purification: The purification process, while essential for removing truncated sequences and other impurities, can inherently lead to a loss of the final product. The efficiency of recovery depends on the chosen method (e.g., HPLC, PAGE) and the specific characteristics of the oligonucleotide.[1][3]

  • Secondary Structure Formation: LNA-containing oligonucleotides can form very stable secondary structures, such as hairpins or duplexes, which can hinder the synthesis process and complicate purification.

Q2: How does coupling efficiency quantitatively affect the final yield of my LNA oligonucleotide?

A2: The impact of coupling efficiency on the final yield is exponential. A seemingly small drop in efficiency per step results in a dramatic decrease in the amount of full-length product, especially for longer oligonucleotides. The theoretical maximum yield of the full-length product can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) .

For example, for a 30-mer oligonucleotide (requiring 29 coupling steps):

  • A 99% average coupling efficiency would theoretically yield 75% full-length product.

  • If the efficiency drops to 98%, the theoretical yield plummets to 55%.[1][3]

Q3: What are the recommended coupling times for LNA phosphoramidites?

A3: Due to their increased steric hindrance, LNA phosphoramidites require longer coupling times than standard DNA phosphoramidites. While DNA synthesis may use coupling times of around 20 seconds, LNA monomers often require significantly longer times to achieve high coupling efficiencies.[5] Recommendations in the literature suggest coupling times of 180 to 250 seconds .[6] In some cases, extending the coupling time to as long as 6 minutes has been shown to achieve stepwise coupling yields of 99%.[7]

Q4: Can the choice of activator impact the yield of LNA oligonucleotides?

A4: Yes, the activator plays a crucial role. For sterically hindered monomers like LNA, a more potent activator can enhance the reaction rate and improve coupling efficiency. While 1H-Tetrazole is a standard activator, stronger activators like 5-(Ethylthio)-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are often recommended for RNA and other modified oligonucleotide syntheses.[8] For particularly challenging syntheses, DCI has been shown to provide significantly higher yields compared to tetrazole-based activators.[8]

Q5: What are common impurities encountered in LNA oligonucleotide synthesis?

A5: The most common impurities are truncated sequences (n-1, n-2, etc.) , which result from incomplete coupling at one or more steps.[9] Other potential impurities include:

  • Sequences with protecting groups still attached due to incomplete deprotection.

  • Products of side reactions, such as the formation of N3-cyanoethyl-dT adducts during deprotection.[4]

  • Higher molecular weight species (n+1), which can arise from the coupling of dimeric phosphoramidites, a side reaction that can be promoted by acidic activators.[4]

Q6: Which purification method is best for maximizing the yield of pure, full-length LNA oligonucleotides?

A6: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for purifying oligonucleotides up to approximately 50 nucleotides in length and typically yields purities of around 80-85%.[10][11][12] It separates based on hydrophobicity, effectively removing shorter, less hydrophobic failure sequences.

  • Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) is preferred for longer oligonucleotides (40-80 nucleotides) and can achieve purities of ≥85%.[10] This method separates based on the overall charge of the oligonucleotide, which is proportional to its length.

  • Dual HPLC purification , which involves both IEX-HPLC and RP-HPLC, can provide even higher purity, often around 90%.[12]

  • Polyacrylamide Gel Electrophoresis (PAGE) can yield very high purity products (>95%), especially for unmodified sequences, but generally results in lower recovery yields compared to HPLC methods.[12]

Data Presentation

Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product Yield

Oligonucleotide LengthNumber of CouplingsYield at 99.5% Avg. Coupling EfficiencyYield at 99.0% Avg. Coupling EfficiencyYield at 98.0% Avg. Coupling Efficiency
20-mer1990.9%82.6%68.0%
30-mer2986.4%74.7%55.5%
50-mer4978.2%61.0%37.0%
70-mer6970.8%49.9%24.8%
100-mer9960.9%36.9%13.3%

Data is theoretical and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings). Actual yields will be lower due to deprotection and purification losses.[1][3][4]

Table 2: Comparison of Activators on Oligoribonucleotide Synthesis Yield

ActivatorMonomer EquivalentsFull-Length Product Yield
0.45M 1H-Tetrazole20%
0.45M 1H-Tetrazole + 0.1M NMI213%
1M DCI254%

This table presents data from a specific study on the synthesis of a 34-mer oligoribonucleotide and illustrates the significant impact of activator choice on yield.[8]

Table 3: Recommended Synthesis & Purification Parameters for LNA Oligonucleotides

ParameterRecommendationRationale
LNA Phosphoramidite (B1245037) Coupling Time 180 - 360 secondsTo overcome steric hindrance and achieve high coupling efficiency.[6][7]
Activator DCI or ETTMore potent activators improve coupling kinetics for sterically hindered monomers.[8]
Deprotection Dependent on base protecting groups and modificationsStandard ammonium (B1175870) hydroxide (B78521) may not be suitable for all modified oligos. Milder conditions like potassium carbonate in methanol (B129727) or AMA may be required.[13]
Purification Method (Oligo < 50 nt) RP-HPLCGood separation of full-length product from shorter failure sequences. Purity typically ~85%.[10][12]
Purification Method (Oligo 40-80 nt) IEX-HPLCSuperior separation for longer oligos. Purity typically ≥85%.[10]

Experimental Protocols

Protocol 1: Double Coupling for LNA Monomer Incorporation

This protocol is recommended when troubleshooting low coupling efficiency of a specific LNA monomer within a sequence.

  • Synthesizer Programming: Program the DNA synthesizer to perform two consecutive coupling steps for the specific LNA phosphoramidite.

  • First Coupling: The first coupling is performed as per the standard protocol, using the recommended extended coupling time for LNA monomers (e.g., 180-360 seconds).

  • Intermediate Wash: After the first coupling, perform a thorough wash with acetonitrile to remove any unreacted phosphoramidite and byproducts.

  • Second Coupling: Immediately following the wash, deliver a fresh aliquot of the LNA phosphoramidite and activator to the synthesis column and perform a second coupling reaction for the same duration as the first.

  • Continue Synthesis: After the second coupling, proceed with the standard capping, oxidation, and subsequent steps of the synthesis cycle.

Protocol 2: Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is a faster and often more efficient alternative to standard ammonium hydroxide deprotection, especially for oligonucleotides that are not base-labile.

Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Prepare AMA Solution: Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (B109427) (40%). Prepare this solution fresh.

  • Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial. Add 1-2 mL of the freshly prepared AMA solution.

  • Incubation: Tightly seal the vial and incubate at 65°C for 10-15 minutes. For some modifications, room temperature incubation for 2 hours may be necessary.

  • Cooling and Transfer: After incubation, allow the vial to cool to room temperature. Carefully open the vial in a fume hood and transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.

  • Evaporation: Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer for purification.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines the general procedure for purifying DMT-on LNA oligonucleotides.

  • Sample Preparation: After cleavage and deprotection, resuspend the crude oligonucleotide pellet in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0).

  • Column: Use a reversed-phase column suitable for oligonucleotide purification (e.g., C18).

  • Mobile Phases:

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be 5% to 65% B over 30 minutes. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.

  • Fraction Collection: Collect fractions corresponding to the major peak of the full-length DMT-on oligonucleotide.

  • DMT Removal (Detritylation): Pool the collected fractions and add 80% aqueous acetic acid. Incubate for 15-30 minutes at room temperature.

  • Desalting: Desalt the detritylated oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the TEAA salt and acetic acid.

Mandatory Visualizations

LNA_Oligo_Synthesis_Workflow start Start: Solid Support deprotection1 1. Deblocking: Remove 5'-DMT start->deprotection1 coupling 2. Coupling: Add LNA/DNA Phosphoramidite + Activator deprotection1->coupling capping 3. Capping: Acetylate Unreacted 5'-OH Groups coupling->capping oxidation 4. Oxidation: Phosphite to Phosphate capping->oxidation cycle Repeat Steps 1-4 for each monomer oxidation->cycle Next Cycle cycle->deprotection1 deprotection2 5. Cleavage & Deprotection cycle->deprotection2 Final Cycle purification 6. Purification (e.g., HPLC) deprotection2->purification qc 7. Quality Control (LC-MS, CE) purification->qc final_product Full-Length LNA Oligo qc->final_product

Caption: Standard workflow for solid-phase synthesis of LNA oligonucleotides.

Troubleshooting_Low_Yield start Low Yield of Full-Length Product check_hplc Analyze Crude Product by HPLC/LC-MS start->check_hplc high_truncation High Proportion of Truncated Sequences? check_hplc->high_truncation coupling_issue Indicates Inefficient Coupling high_truncation->coupling_issue Yes low_truncation Low Proportion of Truncated Sequences high_truncation->low_truncation No optimize_coupling Optimize Coupling: - Increase Coupling Time - Use Stronger Activator (DCI) - Perform Double Coupling - Check Reagent Quality coupling_issue->optimize_coupling deprotection_purification_issue Issue Likely in Deprotection or Purification low_truncation->deprotection_purification_issue optimize_deprotection Optimize Deprotection: - Use Fresh Reagents (AMA) - Adjust Time/Temp - Verify Protocol deprotection_purification_issue->optimize_deprotection optimize_purification Optimize Purification: - Choose Appropriate Method (RP- vs IEX-HPLC) - Optimize Gradient deprotection_purification_issue->optimize_purification

Caption: Troubleshooting workflow for diagnosing the cause of low LNA oligo yield.

Optimization_Logic cluster_coupling cluster_reagents cluster_deprotection cluster_purification goal Goal: Maximize Full-Length LNA Oligo Yield synthesis Synthesis Optimization goal->synthesis downstream Downstream Processing goal->downstream coupling_eff ↑ Coupling Efficiency synthesis->coupling_eff reagent_qual ↑ Reagent Quality synthesis->reagent_qual deprotection_eff ↑ Deprotection Efficiency downstream->deprotection_eff purification_rec ↑ Purification Recovery downstream->purification_rec inc_time Increase Coupling Time coupling_eff->inc_time strong_act Stronger Activator coupling_eff->strong_act double_couple Double Coupling coupling_eff->double_couple fresh_reagents Use Fresh Reagents reagent_qual->fresh_reagents anhydrous Anhydrous Solvents reagent_qual->anhydrous ama Use AMA deprotection_eff->ama mild_cond Mild Conditions deprotection_eff->mild_cond opt_method Optimize Method purification_rec->opt_method opt_gradient Optimize Gradient purification_rec->opt_gradient

Caption: Key strategies for optimizing the yield of full-length LNA oligonucleotides.

References

Technical Support Center: Troubleshooting locMeC Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide provides information for general oligonucleotide synthesis. Specific details regarding a proprietary technology referred to as "locMeC" could not be found in the public domain. The advice provided is based on common challenges encountered during standard phosphoramidite-based oligonucleotide synthesis and should be adapted to your specific "locMeC" protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a failed oligonucleotide synthesis?

A1: Failed oligonucleotide synthesis can stem from several factors, including poor quality or degraded reagents, issues with the DNA synthesizer, and challenging sequence characteristics.[1] Common problems include low-quality DNA templates, loss of product during clean-up, using too much or too little template DNA, and mutations in the primer binding site.[2] The chemical complexity of oligonucleotide synthesis makes primer synthesis failures a relatively common occurrence.[1]

Q2: How does sequence complexity affect the synthesis success rate?

A2: Sequence complexity is a significant challenge in oligonucleotide synthesis.[3] Longer sequences, repetitive sequences, palindromic motifs, and sequences with high GC content are notoriously difficult to synthesize accurately. These complexities can lead to incomplete or incorrect sequences, requiring additional purification steps.[3] For example, pyrimidine-rich sequences have been observed to have lower quality than purine-rich sequences.[4]

Q3: What is the expected coupling efficiency, and how does it impact the final product?

A3: While solid-phase phosphoramidite (B1245037) coupling typically proceeds with approximately 99% efficiency, any unreacted 5'-OH groups can lead to the formation of undesirable side-products.[5] If these truncated oligonucleotides are not blocked (capped), they can continue to react in subsequent cycles, resulting in near full-length oligonucleotides with internal deletions.[5]

Q4: How can I improve the purity and yield of my synthesized oligonucleotides?

A4: Achieving high purity and yield is crucial, especially for therapeutic applications.[3] Innovations in purification processes, such as Nanostar Sieving and liquid-phase synthesis, have helped improve purity.[3] Proper handling of reagents is also critical; for instance, using fresh, well-dried reagents treated with molecular sieves can prevent deprotection failures.[4] Additionally, optimizing the deprotection step, such as using AMA (aqueous ammonium (B1175870) hydroxide/methylamine), can increase the yield of oligoribonucleotides.[6]

Q5: Why is my final product showing a lower molecular weight than expected on a mass spectrometry analysis?

A5: A lower than expected molecular weight can indicate several issues. Incomplete removal of protecting groups, particularly the dimethoxytrityl (DMT) group, can be a cause. Depurination, the cleavage of the bond between a purine (B94841) base and the deoxyribose sugar, can lead to chain cleavage, especially during the final deprotection steps under basic conditions.[5] This is more likely to occur with prolonged acid exposure during the deblocking step, particularly for sequences containing poly-A tracts or sensitive nucleosides.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during locMeC oligonucleotide synthesis.

Observed Problem Potential Cause Recommended Solution Relevant Synthesis Step
Low Synthesis Yield Inefficient coupling of phosphoramidites.- Ensure phosphoramidites and activator are fresh and anhydrous.[4] - Increase coupling time, especially for modified bases.[7] - Use a more nucleophilic activator like DCI to reduce coupling times and the required excess of phosphoramidite.[5]Coupling
Depurination leading to chain cleavage.- Reduce acid contact time during deblocking.[5] - Use a milder deblocking acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for longer oligonucleotides.[5]Deblocking
Loss of product during post-synthesis processing.- Use Sephadex columns for clean-up as an alternative to ethanol (B145695) precipitation.[2]Cleavage & Deprotection
Incorrect Sequence (Deletions/Truncations) Incomplete capping of unreacted 5'-OH groups.- Ensure capping reagents (acetic anhydride (B1165640) and N-methylimidazole) are fresh and properly mixed.[5]Capping
Inefficient coupling.- Optimize coupling conditions as described for low yield.Coupling
Premature cleavage from the solid support.- Ensure the linker between the oligonucleotide and the solid support is stable under the synthesis conditions.Synthesis Cycle
Presence of Side-Products/Impurities Water contamination of reagents.- Treat water-sensitive reagents, like phosphoramidites, with high-quality molecular sieves.[4]All Steps
Incomplete deprotection.- For base-sensitive backbones like methylphosphonates, use alternative deprotection reagents like ethylenediamine (B42938) (EDA) preceded by hydrazine (B178648) treatment to avoid adduct formation.[4]Deprotection
Side reactions during synthesis.- For pyrimidine-rich sequences, consider modified synthesis protocols or purification methods.[4]Synthesis Cycle
No Product or Very Low Signal Failed primer synthesis.- Synthesize a new batch of primer.[1][2]Synthesis Cycle
Degraded synthesis reagents.- Replace all reagents with fresh stock.[2]All Steps
Instrument malfunction.- Perform a system check and calibration of the oligonucleotide synthesizer.All Steps

Experimental Protocols

Protocol: Quality Assessment of Synthesized Oligonucleotides by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol outlines a general method for analyzing the purity and integrity of synthesized oligonucleotides.

Materials:

  • Synthesized oligonucleotide sample

  • Urea (B33335) (for denaturing gel)

  • Acrylamide/Bis-acrylamide solution

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Tris-Borate-EDTA (TBE) buffer

  • Loading dye (containing formamide (B127407) and a tracking dye)

  • Molecular weight markers

  • Gel electrophoresis apparatus and power supply

  • Staining solution (e.g., Stains-All or SYBR Gold)

  • De-staining solution

  • Gel imaging system

Methodology:

  • Gel Preparation (Denaturing PAGE):

    • Prepare a polyacrylamide gel solution with a concentration appropriate for the size of the oligonucleotide (e.g., 12-20% for oligos between 20-100 bases).

    • Add urea to the gel solution to a final concentration of 7-8 M to denature the oligonucleotides.

    • Initiate polymerization by adding fresh 10% APS and TEMED.

    • Pour the gel into the casting apparatus and allow it to polymerize completely.

  • Sample Preparation:

    • Resuspend the purified oligonucleotide in an appropriate buffer or sterile water.

    • Mix an aliquot of the oligonucleotide sample with an equal volume of loading dye.

    • Heat the sample at 95°C for 5 minutes to ensure complete denaturation, then immediately place it on ice.

  • Electrophoresis:

    • Assemble the gel apparatus and fill the reservoirs with TBE buffer.

    • Load the prepared samples and molecular weight markers into the wells.

    • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Staining and Visualization:

    • Carefully remove the gel from the apparatus.

    • Stain the gel using a suitable nucleic acid stain according to the manufacturer's instructions.

    • De-stain the gel, if necessary, to reduce background noise.

    • Visualize the gel using an appropriate imaging system. The main product should appear as a single, sharp band at the expected molecular weight. The presence of lower molecular weight bands indicates truncated sequences or degradation.

Visualizations

Troubleshooting Workflow for Failed Oligonucleotide Synthesis

G cluster_0 Initial Synthesis & Analysis cluster_1 Problem Identification cluster_2 Troubleshooting Paths cluster_3 Resolution start Synthesis Attempt qc Post-Synthesis QC (e.g., PAGE, Mass Spec) start->qc check_yield Acceptable Yield? qc->check_yield check_purity Acceptable Purity? check_yield->check_purity Yes low_yield_sol Troubleshoot Low Yield: - Check Coupling Efficiency - Verify Reagent Quality - Optimize Deblocking check_yield->low_yield_sol No purity_sol Troubleshoot Impurities: - Check Capping Step - Verify Deprotection Conditions - Optimize Purification check_purity->purity_sol No success Successful Synthesis check_purity->success Yes resynthesis Re-synthesize Oligo low_yield_sol->resynthesis purity_sol->resynthesis resynthesis->qc

Caption: A flowchart for troubleshooting failed oligonucleotide synthesis.

The Phosphoramidite Synthesis Cycle

G deblocking Step 1: Deblocking (Detritylation) Removes the 5'-DMT protecting group. coupling Step 2: Coupling Adds the next phosphoramidite building block. deblocking->coupling Exposes 5'-OH capping Step 3: Capping Blocks unreacted 5'-OH groups. coupling->capping Forms new bond oxidation Step 4: Oxidation Stabilizes the newly formed phosphite (B83602) triester bond. capping->oxidation Prevents deletions oxidation->deblocking Completes cycle

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

References

Optimization of activator concentration for LNA phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing activator concentrations for the coupling of Locked Nucleic Acid (LNA) phosphoramidites, a critical step for researchers, scientists, and drug development professionals working with LNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the activator concentration crucial for LNA phosphoramidite (B1245037) coupling?

A1: LNA phosphoramidites are sterically hindered compared to standard DNA and RNA monomers. This steric bulk can impede the coupling reaction, leading to lower coupling efficiencies. Optimizing the activator concentration is essential to ensure a sufficiently reactive intermediate is formed to overcome this hindrance and achieve high yields of the full-length oligonucleotide. An inadequate activator concentration can result in a higher incidence of n-1 shortmers and overall lower purity of the final product.

Q2: Which activators are recommended for LNA phosphoramidite coupling?

A2: While several activators can be used, those with higher reactivity are generally preferred for sterically demanding monomers like LNA. Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI). DCI is often favored for LNA and other modified phosphoramidites due to its high nucleophilicity and solubility in acetonitrile, which allows for the use of higher concentrations without precipitation.[1]

Q3: What is a typical starting concentration for the activator in LNA synthesis?

A3: For routine small-scale synthesis (<15 µmoles), a starting concentration of 0.25 M for DCI is often recommended.[1] However, for LNA phosphoramidites, a higher concentration may be necessary to achieve optimal coupling efficiency. It is advisable to perform an optimization experiment, testing a range of concentrations (e.g., 0.25 M, 0.5 M, and 0.7 M).

Q4: How does the coupling time for LNA phosphoramidites differ from standard DNA/RNA synthesis?

A4: Due to their steric hindrance, LNA phosphoramidites require significantly longer coupling times. While standard DNA phosphoramidites may couple efficiently in under a minute, LNA monomers often require coupling times of 3 to 5 minutes (180 to 300 seconds).[] In some cases, for particularly difficult couplings, times as long as 12-15 minutes have been employed.[3]

Q5: Should the oxidation step also be adjusted for LNA coupling?

A5: Yes, the oxidation of the newly formed phosphite (B83602) triester linkage can be slower following the coupling of an LNA monomer. It is recommended to increase the oxidation time to ensure complete conversion to the more stable phosphate (B84403) triester. An oxidation time of 45 seconds is often suggested, which is longer than that used in standard DNA synthesis protocols.[]

Troubleshooting Guide: Low Coupling Efficiency of LNA Phosphoramidites

Low coupling efficiency is a common issue in LNA oligonucleotide synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Diagram: Troubleshooting Workflow for Low LNA Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency with LNA Monomer check_reagents Step 1: Verify Reagent Quality - Fresh, anhydrous acetonitrile? - LNA amidite and activator within expiry? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Action: Use fresh reagents and anhydrous solvents. reagents_ok->replace_reagents No check_protocol Step 2: Review Synthesis Protocol reagents_ok->check_protocol Yes replace_reagents->check_reagents protocol_ok Protocol Optimized for LNA? check_protocol->protocol_ok optimize_protocol Action: Increase coupling time (e.g., 3-5 min). Increase oxidation time (e.g., 45s). protocol_ok->optimize_protocol No check_activator Step 3: Evaluate Activator - Correct activator for LNA? - Optimal concentration? protocol_ok->check_activator Yes end Problem Resolved optimize_protocol->end activator_ok Activator Suitable? check_activator->activator_ok optimize_activator Action: Perform activator concentration optimization experiment. Consider a stronger activator (e.g., DCI). activator_ok->optimize_activator No advanced_troubleshooting Step 4: Advanced Troubleshooting - Perform double coupling. - Check synthesizer fluidics. activator_ok->advanced_troubleshooting Yes optimize_activator->end advanced_troubleshooting->end

Caption: A stepwise workflow for diagnosing low LNA coupling efficiency.

Data Presentation: Activator Concentration and Coupling Efficiency

The following tables summarize the characteristics of common activators for LNA synthesis and provide representative data on the effect of activator concentration on coupling efficiency.

Table 1: Characteristics of Common Activators for LNA Synthesis

ActivatorpKaRecommended Starting ConcentrationKey Advantages for LNA Synthesis
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 0.7 MHigh nucleophilicity and high solubility in acetonitrile, allowing for higher concentrations. Less acidic, reducing the risk of detritylation of the monomer.[1][4][5][6]
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.5 MMore acidic than DCI, providing strong activation. More soluble than 1H-Tetrazole.[1]
5-Benzylthio-1H-tetrazole (BTT) 4.1~0.3 MHighly acidic, leading to rapid activation, which can be beneficial for sterically hindered monomers.[1][7]

Table 2: Example of DCI Concentration Optimization for a Single LNA Coupling Step

DCI Concentration (M)Coupling Time (min)Resulting Stepwise Coupling Efficiency (%)Purity of Crude Oligonucleotide (%)
0.255~95~75
0.505>98~85
0.705>99~90
1.003>98~88

Note: The data in this table are representative and intended for illustrative purposes. Actual results will vary depending on the specific LNA monomer, oligonucleotide sequence, synthesizer, and other experimental conditions. A study on a 34-mer oligoribonucleotide synthesis showed that using 1.0 M DCI resulted in a 54% yield of the full-length product, whereas 0.45 M tetrazole yielded no detectable full-length product, highlighting the significant impact of a suitable activator at an appropriate concentration for sterically demanding monomers.[1][4]

Experimental Protocols

Protocol 1: Optimization of Activator Concentration for LNA Coupling

This protocol outlines a method to determine the optimal activator concentration for the coupling of a specific LNA phosphoramidite.

Objective: To identify the activator concentration that provides the highest coupling efficiency for an LNA monomer in a test oligonucleotide sequence.

Materials:

  • LNA phosphoramidite

  • Activator (e.g., DCI)

  • Anhydrous acetonitrile

  • Standard oligonucleotide synthesis reagents (deblocking, capping, and oxidizing solutions)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

  • HPLC system with a suitable column for oligonucleotide analysis

Methodology:

  • Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations in anhydrous acetonitrile. For example, for DCI, prepare 0.25 M, 0.50 M, and 0.70 M solutions. Ensure the activator is fully dissolved.

  • Synthesize Test Oligonucleotides: Synthesize a short test oligonucleotide (e.g., a 10-mer) that includes at least one incorporation of the LNA monomer of interest. Program the synthesizer to perform separate syntheses for each activator concentration.

  • Set Synthesis Parameters:

    • Use an extended coupling time for the LNA monomer (e.g., 5 minutes).

    • Use an extended oxidation time after the LNA coupling step (e.g., 45 seconds).

    • Keep all other synthesis parameters constant across all experiments.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using standard protocols.

  • Analysis:

    • Analyze the crude product from each synthesis by ion-pair reversed-phase HPLC.

    • Calculate the stepwise coupling efficiency for the LNA addition for each activator concentration by comparing the peak area of the full-length product to the sum of the peak areas of the full-length product and the n-1 failure sequence.

Diagram: Experimental Workflow for Activator Optimization

OptimizationWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_activator Prepare Activator Solutions (e.g., 0.25M, 0.50M, 0.70M DCI) synth1 Synthesize Test Oligo with 0.25M Activator prep_activator->synth1 synth2 Synthesize Test Oligo with 0.50M Activator prep_activator->synth2 synth3 Synthesize Test Oligo with 0.70M Activator prep_activator->synth3 deprotect Cleave and Deprotect Oligonucleotides synth1->deprotect synth2->deprotect synth3->deprotect hplc Analyze Crude Products by HPLC deprotect->hplc calculate Calculate Coupling Efficiency and Compare Purity hplc->calculate

References

LNA Synthesis Technical Support Center: Column Regeneration and Maintenance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Locked Nucleic Acid (LNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the regeneration and maintenance of synthesis columns, helping to ensure the efficiency and cost-effectiveness of your LNA oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise when using regenerated LNA synthesis columns.

Issue 1: Low Coupling Efficiency in the First Few Couplings of a New Synthesis on a Regenerated Column

Possible Cause Recommended Action
Incomplete washing of the previous oligo Ensure the column is thoroughly washed with a sequence of solvents such as acetonitrile (B52724), followed by a non-reactive solvent like dichloromethane (B109758), and finally dried completely under argon or a vacuum. Residual fragments of the previous synthesis can interfere with the new synthesis.
Residual moisture in the column Dry the column extensively under high vacuum for several hours before reuse. Moisture is highly detrimental to phosphoramidite (B1245037) chemistry, leading to poor coupling efficiency.[1]
Degradation of the solid support Harsh cleavage and deprotection conditions from the previous synthesis may have damaged the solid support. If the issue persists after thorough washing and drying, consider discarding the column.

Issue 2: High Levels of Deletion Sequences (n-1) Throughout the New Oligonucleotide

Possible Cause Recommended Action
Blocked active sites on the solid support Residual capping reagents or by-products from the previous synthesis may have irreversibly capped some of the synthesis sites. A more stringent washing protocol post-synthesis may be required. Consider a wash with a mild basic solution, followed by extensive rinsing with acetonitrile.
Uneven packing of the solid support after regeneration If the solid support was manually handled, ensure it is repacked evenly to allow for uniform flow of reagents. Channeling can lead to incomplete reactions.
Contamination from previous synthesis Cross-contamination with a previous oligonucleotide can lead to a complex mixture of sequences. Ensure dedicated regeneration equipment is used or that all equipment is meticulously cleaned between different sequences.

Issue 3: Poor Peak Shape and Resolution during HPLC Purification of the Crude LNA Oligonucleotide

Possible Cause Recommended Action
Leaching of impurities from the column The column hardware or frits may be degrading due to repeated exposure to harsh chemicals. Inspect the column for any signs of wear and tear.
Accumulation of fine particles The solid support beads can break down over time, creating fines that can co-elute with your oligonucleotide. Ensure the column frits are intact and consider a back-flush during the washing step to remove fines.
Incomplete deprotection While not strictly a column regeneration issue, ensure that your cleavage and deprotection steps are complete, as partially protected oligonucleotides will behave differently during purification.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues with regenerated LNA synthesis columns.

troubleshooting_workflow start Problem Encountered with Regenerated Column check_synthesis_report Review Synthesis Report: - Low coupling efficiency? - High n-1 sequences? start->check_synthesis_report check_hplc Review HPLC Profile: - Poor peak shape? - Unexpected peaks? start->check_hplc low_coupling Low Coupling Efficiency check_synthesis_report->low_coupling Yes high_n1 High n-1 Sequences check_synthesis_report->high_n1 Yes bad_hplc Poor HPLC Profile check_hplc->bad_hplc Yes solution_moisture Action: Thoroughly dry column under high vacuum. low_coupling->solution_moisture solution_washing Action: Implement more stringent washing protocol. high_n1->solution_washing solution_repacking Action: Check and repack solid support evenly. high_n1->solution_repacking solution_inspect_column Action: Inspect column hardware and frits for degradation. bad_hplc->solution_inspect_column discard_column Decision: If problem persists, discard the column. solution_moisture->discard_column solution_washing->discard_column solution_repacking->discard_column solution_inspect_column->discard_column

Troubleshooting workflow for regenerated LNA synthesis columns.

Frequently Asked Questions (FAQs)

Q1: Is it generally recommended to regenerate and reuse LNA synthesis columns?

A1: While technically possible, the decision to reuse LNA synthesis columns should be made with caution. The primary advantages are cost savings and reduced waste. However, the risk of cross-contamination and reduced synthesis quality increases with each reuse. For critical applications such as therapeutic oligo development, using a new column for each synthesis is highly recommended. For research-grade oligos or for optimizing synthesis conditions, regeneration can be a viable option.

Q2: What is a general protocol for regenerating an LNA synthesis column?

A2: A general protocol involves thoroughly washing the column to remove all traces of the previously synthesized oligonucleotide and any residual reagents. A typical wash sequence after cleavage and deprotection would be:

  • Acetonitrile: To remove residual organic-soluble reagents.

  • Dichloromethane: To wash away any remaining synthesis by-products.

  • Acetonitrile (again): To prepare the column for drying.

  • High-purity Argon or Nitrogen: To dry the column completely. It is crucial to ensure the column is completely dry before storage or reuse, as moisture is detrimental to the subsequent synthesis.[1]

Q3: How many times can an LNA synthesis column be safely regenerated?

A3: There is no definitive answer to this, as it depends on several factors, including the length and complexity of the synthesized LNA oligonucleotides, the cleavage and deprotection conditions used, and the stringency of the regeneration protocol. As a general guideline, reusing a column more than 2-3 times is not recommended without rigorous quality control of the resulting oligonucleotides. The performance of the column should be monitored with each cycle.

Q4: What are the best practices for storing regenerated LNA synthesis columns?

A4: Regenerated columns should be stored in a dry, inert atmosphere. After the final wash and drying step, cap the column securely to prevent moisture from entering. Storing them in a desiccator or a dry box at room temperature is ideal. Proper storage is crucial to prevent the degradation of the solid support and to ensure the column is ready for the next synthesis.[2][3]

Q5: Can I use the same column to synthesize different LNA sequences?

A5: Yes, but this is where the risk of cross-contamination is highest. If you plan to use a regenerated column for a different sequence, an extremely thorough washing protocol is essential. Any residual fragments from the previous synthesis can act as starting points for failure sequences in the new synthesis, leading to a complex and difficult-to-purify mixture.

Quantitative Data on Column Reuse (Illustrative)

The following table presents illustrative data on the potential impact of reusing an LNA synthesis column. This data is hypothetical and intended to demonstrate the potential trade-offs. Actual results will vary based on specific experimental conditions.

Number of Uses Average Coupling Efficiency (%) Crude Purity of a 20-mer LNA Oligo (%) Final Yield (OD units)
1 (New Column)99.585100
299.28092
398.87381
498.06568

Experimental Protocol: Column Regeneration

This protocol provides a detailed methodology for the regeneration of a standard CPG (Controlled Pore Glass) or polystyrene solid support column used for LNA synthesis.

Materials:

  • Used LNA synthesis column

  • Acetonitrile (synthesis grade)

  • Dichloromethane (DCM, synthesis grade)

  • High-purity argon or nitrogen gas

  • Syringe or synthesizer wash function

  • Column caps

Procedure:

  • Post-Cleavage and Deprotection: After the LNA oligonucleotide has been cleaved from the solid support and the support has been treated with the deprotection solution, ensure the bulk of the cleavage/deprotection solution is removed from the column.

  • Initial Acetonitrile Wash: Wash the column with 10 column volumes of acetonitrile. This step removes the majority of the residual cleavage and deprotection reagents and any remaining organic-soluble impurities.

  • Dichloromethane Wash: Wash the column with 10 column volumes of dichloromethane. This helps to remove any non-polar residues that may not have been fully removed by the acetonitrile.

  • Final Acetonitrile Wash: Wash the column again with 10 column volumes of acetonitrile to remove the dichloromethane and prepare the solid support for drying.

  • Drying: Dry the column thoroughly by passing a stream of high-purity argon or nitrogen through it for at least 30 minutes. Alternatively, place the column under a high vacuum for 2-4 hours. It is critical that the solid support is completely free of moisture and residual solvents.

  • Capping and Storage: Immediately cap both ends of the column securely to prevent re-exposure to atmospheric moisture. Store in a desiccator at room temperature.

LNA Synthesis Column Regeneration Workflow

The following diagram illustrates the key steps in the column regeneration process.

regeneration_workflow cluster_synthesis Synthesis & Cleavage cluster_regeneration Regeneration Protocol synthesis LNA Oligo Synthesis cleavage Cleavage & Deprotection synthesis->cleavage wash1 Wash 1: Acetonitrile (10 vol) cleavage->wash1 wash2 Wash 2: Dichloromethane (10 vol) wash1->wash2 wash3 Wash 3: Acetonitrile (10 vol) wash2->wash3 dry Drying: Argon / High Vacuum wash3->dry storage Storage: Capped & Desiccated dry->storage

Workflow for LNA synthesis column regeneration.

References

Impact of water content on DMT-locMeC(bz) phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DMT-locMeC(bz) phosphoramidite (B1245037), with a specific focus on the impact of water content. This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended water content for DMT-locMeC(bz) phosphoramidite?

A1: For optimal stability and performance in oligonucleotide synthesis, the water content of solid this compound should be kept below 0.4% as determined by Karl Fischer titration.[1][2] Higher water content can lead to significant degradation of the phosphoramidite, even during storage.

Q2: How does water lead to the degradation of this compound?

A2: Water acts as a nucleophile and hydrolyzes the phosphoramidite at the phosphorus (III) center. This reaction leads to the formation of the corresponding H-phosphonate derivative and diisopropylamine. The H-phosphonate is an undesirable impurity as it cannot participate in the standard coupling reaction during oligonucleotide synthesis, thus reducing the yield of the desired full-length oligonucleotide.[3][4]

Q3: What are the recommended storage conditions for this compound to minimize water-related degradation?

A3: To minimize exposure to atmospheric moisture and prevent degradation, this compound should be stored as a dry powder at -20°C under an inert atmosphere, such as argon or nitrogen.[5][6][7] It is crucial to ensure the container is tightly sealed. For routine use, it is advisable to aliquot the phosphoramidite into smaller, single-use vials to avoid repeated warming and cooling of the entire stock, which can introduce moisture.

Q4: I am observing a lower-than-expected coupling efficiency in my oligonucleotide synthesis. Could this be related to the water content of my this compound?

A4: Yes, high water content in your phosphoramidite solution is a common cause of reduced coupling efficiency. The presence of water leads to the hydrolysis of the phosphoramidite to its H-phosphonate, which is inactive in the coupling step. This results in a lower yield of the desired oligonucleotide. It is recommended to use anhydrous acetonitrile (B52724) (<30 ppm water) for preparing the phosphoramidite solution and to verify the water content of the phosphoramidite itself.

Q5: How can I detect the degradation of my this compound due to water?

A5: The primary methods for detecting the degradation of phosphoramidites are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6] In ³¹P NMR, the intact phosphoramidite typically shows a signal around 149 ppm, while the H-phosphonate hydrolysis product appears in a different region of the spectrum. RP-HPLC can be used to separate the intact phosphoramidite from its degradation products, allowing for quantification of purity.[1][2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency High water content in the phosphoramidite solution.- Use fresh, anhydrous acetonitrile (<30 ppm water) for dissolution.- Ensure the phosphoramidite has been stored under appropriate inert and dry conditions.- Perform a quality check of the phosphoramidite using ³¹P NMR or RP-HPLC to assess purity.
Presence of H-phosphonate peaks in ³¹P NMR Hydrolysis of the phosphoramidite due to exposure to moisture.- Discard the degraded phosphoramidite.- Review storage and handling procedures to minimize moisture exposure.- Use fresh, properly stored phosphoramidite for subsequent syntheses.
Batch-to-batch variability in synthesis yield Inconsistent water content in different lots of phosphoramidite.- Request a Certificate of Analysis (CoA) for each new lot, paying close attention to the water content.- Perform an incoming quality control check using Karl Fischer titration or ³¹P NMR.
Phosphoramidite solution appears cloudy or contains precipitate The phosphoramidite may require a co-solvent for complete dissolution. This is a known characteristic of locMeC(bz)-phosphoramidite.- Add dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) as a co-solvent with acetonitrile to achieve complete dissolution.[9]

Quantitative Data on Stability

Water Content in Acetonitrile (ppm)Expected Purity after 1 Week (%)Expected Purity after 4 Weeks (%)
< 10> 99%> 98%
30~ 98%~ 95%
50~ 96%~ 90%
100< 95%< 85%

Note: This table is illustrative and the actual degradation rates may vary based on specific conditions such as temperature, pH, and the presence of any catalytic impurities.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a solid sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Gastight syringe

  • This compound sample

  • Inert atmosphere glove box or glove bag

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Inside an inert atmosphere glove box or glove bag, accurately weigh approximately 50-100 mg of the this compound into a dry, tared vial.

  • Dissolve the weighed phosphoramidite in a known volume of anhydrous solvent (e.g., a mixture of anhydrous chloroform (B151607) and methanol).

  • Using a gastight syringe, withdraw a known volume of the sample solution.

  • Inject the sample solution into the Karl Fischer titration cell.

  • Start the titration and record the amount of water detected in micrograms.

  • Calculate the percentage of water in the solid sample based on the initial sample weight and the measured water content.

Protocol 2: Monitoring Phosphoramidite Stability by ³¹P NMR

Objective: To assess the purity and detect hydrolysis of this compound over time.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • This compound

  • Anhydrous acetonitrile with a known water content

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile with a predetermined water content (e.g., 30 ppm).

  • At time zero, take an aliquot of the solution and prepare an NMR sample by dissolving it in anhydrous CDCl₃ or CD₃CN.

  • Acquire a ³¹P NMR spectrum. The intact phosphoramidite should exhibit a characteristic peak (or a pair of diastereomeric peaks) around 149 ppm.

  • Store the stock solution at room temperature, protected from light.

  • At regular intervals (e.g., 24 hours, 48 hours, 1 week), repeat steps 2 and 3 with a new aliquot from the stock solution.

  • Monitor the spectra for the appearance and increase in intensity of peaks corresponding to the H-phosphonate hydrolysis product.

  • Integrate the peaks of the intact phosphoramidite and the hydrolysis byproducts to determine the percentage of degradation over time.

Visualizations

Hydrolysis_Pathway DMT_locMeC_bz This compound P(III) species H_phosphonate H-phosphonate P(V) species (inactive) DMT_locMeC_bz->H_phosphonate Hydrolysis Diisopropylamine Diisopropylamine DMT_locMeC_bz->Diisopropylamine + H2O H₂O H2O->DMT_locMeC_bz

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_dissolution Solution Preparation cluster_qc Quality Control cluster_synthesis Oligonucleotide Synthesis storage Store at -20°C under Inert Gas handling Handle in Glove Box storage->handling dissolve Dissolve in Anhydrous Acetonitrile handling->dissolve karl_fischer Karl Fischer (<0.4% H₂O) dissolve->karl_fischer p_nmr ³¹P NMR (>98% Purity) dissolve->p_nmr synthesis Proceed with Synthesis karl_fischer->synthesis Pass troubleshoot Troubleshoot Synthesis karl_fischer->troubleshoot Fail p_nmr->synthesis Pass p_nmr->troubleshoot Fail

Caption: Quality control workflow for this compound.

References

Minimizing depurination during the synthesis of LNA oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize depurination during the synthesis of Locked Nucleic Acid (LNA) oligonucleotides.

Troubleshooting Guide

Encountering issues with your LNA oligonucleotide synthesis? This guide will help you identify and resolve common problems related to depurination.

Problem Potential Cause Recommended Solution
Presence of shorter fragments in HPLC or gel analysis, particularly at purine-rich regions. Depurination: The acidic conditions of the detritylation step can cause the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, leading to chain cleavage during the final basic deprotection.[1][2][3]1. Switch to a milder deblocking acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA).[1][2][4] 2. Optimize detritylation time: Reduce the acid exposure time to the minimum required for complete detritylation.[1][5] 3. Use purine monomers with more stable protecting groups: For guanosine (B1672433), consider using the dimethylformamidine (dmf) protecting group, which is more resistant to depurination.[4]
Low yield of full-length product, especially for long oligonucleotides. Incomplete Detritylation or Depurination: Insufficient deblocking can lead to n-1 sequences, while excessive acid exposure causes depurination and subsequent chain cleavage.[3][6]1. Optimize deblocking conditions: Find the optimal balance of acid strength and reaction time for complete detritylation without significant depurination.[7] 2. Ensure anhydrous conditions: Moisture can lower coupling efficiency, which becomes more critical for longer sequences.[1][4]
Appearance of unexpected peaks in mass spectrometry analysis corresponding to fragments of the desired oligo. Chain cleavage at apurinic sites: Depurination creates abasic sites that are cleaved during the final ammonia (B1221849) deprotection, resulting in fragmented oligonucleotides.[2][3]1. Implement a milder detritylation protocol as described in the solutions above. 2. For post-synthesis purification , if depurination is a concern during trityl-on purification, use a buffered system for detritylation.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during LNA oligonucleotide synthesis?

Depurination is a chemical reaction where the bond connecting a purine base (adenine or guanine) to the sugar backbone is broken under acidic conditions.[9] This creates an "abasic site."[2][3] During the final basic deprotection step of oligonucleotide synthesis, the oligonucleotide chain is cleaved at these abasic sites, leading to truncated products and a lower yield of the desired full-length LNA oligonucleotide.[1][2][3]

Q2: How does the choice of deblocking acid affect depurination?

The deblocking acid used to remove the 5'-DMT protecting group plays a crucial role in the extent of depurination.

  • Trichloroacetic Acid (TCA): A strong acid (pKa ≈ 0.7) that allows for rapid detritylation. However, its high acidity significantly increases the risk of depurination, especially for longer oligonucleotides or those with a high purine content.[4][7]

  • Dichloroacetic Acid (DCA): A milder acid (pKa ≈ 1.5) that is much less likely to cause depurination.[2][4][7] While the detritylation reaction is slower with DCA, it is the preferred reagent for synthesizing long or purine-rich LNA oligonucleotides to ensure higher purity and yield of the final product.[1][7]

Q3: Can I eliminate depurination completely?

While complete elimination is challenging, depurination can be significantly minimized to levels that do not substantially impact the synthesis of high-quality LNA oligonucleotides.[2] Using DCA as the deblocking agent in a standard column synthesizer has been shown to effectively prevent detectable depurination in many cases.[2][4]

Q4: Are certain nucleosides more susceptible to depurination?

Yes, purine nucleosides (adenosine and guanosine) are significantly more prone to depurination than pyrimidine (B1678525) nucleosides (cytosine and thymine).[9] Additionally, the protecting groups on the purine bases can influence their susceptibility. For example, N(6)-benzoyl-2'-deoxyadenosine is particularly vulnerable.[1]

Q5: How does the synthesis platform affect depurination?

The synthesis platform can have a profound impact on depurination rates.

  • Column-based synthesis (CPG): The porous, 3-dimensional nature of the support allows for efficient reagent flow and removal, generally resulting in lower levels of depurination.[2]

  • Microarray or chip-based synthesis: Synthesis on a flat, non-porous surface can lead to different fluid dynamics and potentially longer effective reagent contact times, which can increase the risk of depurination, even when using a milder acid like DCA.[2]

Q6: What are the best practices to minimize depurination when synthesizing long LNA oligonucleotides?

For successful synthesis of long LNA oligonucleotides, consider the following:

  • Use Dichloroacetic Acid (DCA): Employ a 3% DCA solution in dichloromethane (B109758) for the deblocking step.[1][4]

  • Optimize Deblocking Time: Minimize the acid contact time to what is necessary for complete detritylation.[1] This may require empirical optimization on your specific synthesizer.

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) and ensure your phosphoramidites are dry to maintain high coupling efficiency, which is critical for long oligos.[1][4]

  • Consider Base Protecting Groups: Use dmf-dG to reduce depurination at guanosine residues.[4]

Quantitative Data Summary

The choice of deblocking acid has a significant impact on the rate of detritylation and the potential for depurination. The following table summarizes the key properties of the most common deblocking acids.

Deblocking AcidpKaCharacteristicsRecommendation for LNA Synthesis
Trichloroacetic Acid (TCA) ~ 0.7[4][7]Strong acid, fast detritylation.[4]High risk of depurination; not recommended for long or purine-rich LNA oligos.[1][7]
Dichloroacetic Acid (DCA) ~ 1.5[4][7]Milder acid, slower detritylation.[1][4]Significantly reduces depurination; the preferred choice for LNA oligonucleotide synthesis.[2][4][7]

Experimental Protocols

Protocol 1: Optimized Detritylation Step for LNA Oligonucleotide Synthesis

This protocol describes a standard detritylation step on an automated solid-phase synthesizer, optimized to minimize depurination.

  • Pre-Detritylation Wash: Following the oxidation step of the previous cycle, thoroughly wash the solid support column with anhydrous acetonitrile (ACN) to remove any residual oxidation reagents and water.

  • Reagent Delivery: Deliver the deblocking solution (3% Dichloroacetic Acid in Dichloromethane) through the column.

  • Wait Step: Allow the deblocking solution to incubate with the solid support. The optimal time for this step should be determined empirically but is typically in the range of 90-180 seconds.

  • Post-Detritylation Wash: Thoroughly wash the column with anhydrous acetonitrile to remove the DCA and the cleaved 5'-DMT group before proceeding to the next coupling step.

Protocol 2: Post-Synthesis Detritylation for Trityl-On Purified LNA Oligonucleotides

This protocol is for the manual detritylation of an LNA oligonucleotide that has been purified by reverse-phase HPLC with the 5'-DMT group intact.

  • Preparation: Completely dry the DMT-on LNA oligonucleotide in a microcentrifuge tube.

  • Dissolution: Add 200-500 µL of 80% aqueous acetic acid to the dried oligonucleotide and vortex to dissolve.

  • Incubation: Let the solution stand at room temperature for 15-30 minutes.

  • Quenching: Quench the reaction by adding a sufficient volume of a suitable buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Desalting: Desalt the detritylated oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

Visualizations

Depurination_Mechanism cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection Final Deprotection Growing_Oligo Growing Oligonucleotide (5'-DMT protected) Deblocking Deblocking Step (Acid Treatment) Growing_Oligo->Deblocking Deblocking->Growing_Oligo Successful Detritylation Depurination Depurination (Purine Loss) Deblocking->Depurination Side Reaction Abasic_Site Oligonucleotide with Abasic Site Depurination->Abasic_Site Chain_Elongation Further Synthesis Cycles Abasic_Site->Chain_Elongation Base_Cleavage Base Treatment (e.g., Ammonia) Abasic_Site->Base_Cleavage Truncated_Oligo Truncated Oligonucleotide Fragments Base_Cleavage->Truncated_Oligo Troubleshooting_Workflow Start Low yield or short fragments in LNA oligo synthesis Check_Acid What deblocking acid are you using? Start->Check_Acid Using_TCA Using TCA Check_Acid->Using_TCA TCA Using_DCA Using DCA Check_Acid->Using_DCA DCA Switch_to_DCA Switch to 3% DCA in Dichloromethane Using_TCA->Switch_to_DCA Optimize_Time Reduce deblocking time in small increments Using_DCA->Optimize_Time Check_Purity Analyze product purity (HPLC/PAGE) Switch_to_DCA->Check_Purity Optimize_Time->Check_Purity Problem_Solved Problem Resolved Check_Purity->Problem_Solved Purity Improved Further_Troubleshooting Consider other factors: - Anhydrous conditions - Monomer quality Check_Purity->Further_Troubleshooting Purity Not Improved

References

Quality control measures for DMT-locMeC(bz) phosphoramidite solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and troubleshooting of DMT-locMeC(bz) phosphoramidite (B1245037) solutions used in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-locMeC(bz) phosphoramidite?

A1: this compound is a modified nucleoside phosphoramidite, specifically a Locked Nucleic Acid (LNA) monomer. It is formally known as DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite. LNA modifications are incorporated into oligonucleotides to enhance their hybridization characteristics, such as increasing the melting temperature (Tm) of duplexes.

Q2: What are the recommended storage conditions for this compound?

A2: As a solid, this compound should be stored refrigerated at 2-8°C.[1] In solution with a solvent, it should be stored at -20°C for up to one month or at -80°C for up to six months under an inert nitrogen atmosphere.[2] All phosphoramidites are sensitive to moisture and air, so it is crucial to store them in a dry, inert environment.[3]

Q3: What are the typical quality control specifications for this phosphoramidite?

A3: High-purity phosphoramidites are essential for successful oligonucleotide synthesis.[4][5][6] Key quality control specifications for this compound are summarized in the table below.

ParameterSpecificationMethod
Purity≥98.0%³¹P-NMR
Purity≥98.0%Reversed-Phase HPLC
Single Unspecified Impurity<0.5%Reversed-Phase HPLC
Water Content<0.4%Karl Fischer Titration
Residual Solvent Content≤3 wt. %
Identity ConfirmationConforms to structure¹H-NMR, LC-MS

Data compiled from multiple sources.

Q4: Are there any special handling considerations for this compound solutions?

A4: Yes. Unlike many standard phosphoramidites that are readily soluble in acetonitrile (B52724), this compound requires a co-solvent to prevent crystallization on the synthesizer. It is recommended to use 10-20% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) as a co-solvent with anhydrous acetonitrile to ensure complete dissolution.

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis using this compound.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a frequent problem that leads to reduced yields of the final oligonucleotide product.[7]

Possible Causes & Solutions:

CauseRecommended Action
Moisture Contamination Phosphoramidites are extremely sensitive to moisture, which leads to hydrolysis of the activated phosphoramidite.[7][8] • Use anhydrous acetonitrile with a water content of ≤10-15 ppm.[7][8] • Store phosphoramidite and activator solutions under a dry, inert atmosphere (argon or nitrogen).[7] • Consider adding molecular sieves (3 Å) to solvent and amidite vials.[9][10]
Degraded Phosphoramidite Over time, especially if not stored properly, phosphoramidites can degrade. • Use fresh, high-quality phosphoramidites.[7] • If degradation is suspected, perform a quality check using ³¹P-NMR.[11]
Suboptimal Activator The choice and concentration of the activator are critical for efficient coupling.[7] • Ensure the activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT)) concentration is optimal for your synthesizer and the specific phosphoramidite.
Insufficient Coupling Time LNA monomers, like DMT-locMeC(bz), have a slower coupling rate compared to standard DNA monomers. • Increase the coupling time. A coupling time of 8 minutes is recommended for LNA monomers, compared to 90 seconds for DNA monomers.
Phosphoramidite Crystallization For DMT-locMeC(bz), poor solubility in pure acetonitrile can lead to crystallization and delivery issues. • Ensure the use of a co-solvent (10-20% dichloromethane or THF) with acetonitrile to maintain solubility.

Issue 2: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis of the Final Oligonucleotide

The presence of impurities in the phosphoramidite starting material can be propagated throughout the synthesis.[4]

Possible Causes & Solutions:

CauseRecommended Action
Phosphoramidite Impurities Trace amounts of impurities in the phosphoramidite stock will be incorporated into the oligonucleotide.[5] • Verify the purity of the this compound lot using HPLC and ³¹P-NMR. The purity should be ≥98.0%. • Be aware of potential reactive impurities, such as P(V) species, which can be detected by ³¹P-NMR.[5]
Inefficient Capping Unreacted 5'-hydroxyl groups that are not capped can lead to the formation of deletion mutations (n-1 sequences).[11][12] • Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous.[12] • For long oligonucleotides, a second capping step after oxidation can help by ensuring the support is dry.[7][12]
Side Reactions During Synthesis Various side reactions can occur during the oligonucleotide synthesis cycle. • Optimize all steps of the synthesis cycle, including deblocking, coupling, capping, and oxidation.[] • Ensure the correct reagents are used for each step and that they are of high quality.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

  • Ensure all glassware and syringes are thoroughly dried and purged with an inert gas (argon or nitrogen).

  • To the vial containing the powdered this compound, add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).

  • Add 10-20% (by volume) of either anhydrous dichloromethane or anhydrous tetrahydrofuran (THF) as a co-solvent.

  • Gently swirl the vial until the phosphoramidite is completely dissolved.

  • For optimal moisture removal, consider adding a layer of 3 Å molecular sieves to the bottom of the vial and allowing it to stand overnight before use.[9]

  • Connect the prepared solution to the appropriate port on the DNA/RNA synthesizer.

Protocol 2: Quality Control of Phosphoramidite Solution by ³¹P-NMR

  • Prepare the sample by dissolving approximately 10-20 mg of the this compound in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube under an inert atmosphere.

  • Acquire the ³¹P-NMR spectrum.

  • The main signal for the P(III) species should appear as two diastereomers around 150 ppm.[5]

  • Integrate the area of the main P(III) peaks and any impurity peaks. P(V) impurities, such as hydrolyzed phosphoramidite, typically appear in the range of -25 to 99 ppm.[5]

  • Calculate the purity by dividing the integral of the P(III) peaks by the total integral of all phosphorus-containing species. The purity should be ≥98.0%.

Protocol 3: Quality Control by Reversed-Phase HPLC

  • Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[4][6]

  • Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[4][6]

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Use a suitable gradient of a buffered aqueous mobile phase and an organic mobile phase (e.g., acetonitrile).

  • Monitor the elution profile using a UV detector.

  • Calculate the purity based on the area percentage of the main peak. The purity should be ≥98.0%.

Visualizations

Oligonucleotide_Synthesis_Cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-locMeC(bz)) Deblocking->Coupling Washes Capping 3. Capping (Block Unreacted Ends) Coupling->Capping Washes Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Washes Oxidation->Deblocking Start Next Cycle (Washes)

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Troubleshooting_Low_Coupling Troubleshooting Workflow for Low Coupling Efficiency Start Low Coupling Efficiency Detected Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reagents Verify Reagent Quality (Amidite & Activator) Start->Check_Reagents Check_Parameters Review Synthesis Parameters Start->Check_Parameters Use_Anhydrous Use Anhydrous Solvents (<15 ppm H2O) Check_Moisture->Use_Anhydrous Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents Optimize_Time Increase Coupling Time (e.g., 8 mins for LNA) Check_Parameters->Optimize_Time Add_Cosolvent Ensure Co-Solvent is Used (10-20% DCM or THF) Check_Parameters->Add_Cosolvent End Coupling Efficiency Improved Use_Anhydrous->End Use_Fresh_Reagents->End Optimize_Time->End Add_Cosolvent->End

Caption: Troubleshooting workflow for low coupling efficiency.

References

Validation & Comparative

Unlocking Hybridization: A Comparative Guide to locMeC and 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of oligonucleotide hybridization kinetics is paramount for therapeutic efficacy and diagnostic accuracy. This guide provides a detailed comparison of two pivotal modifications: the conformationally locked methoxyethyl-RNA (locMeC), represented here by its close analog 2',4'-constrained 2'-O-methoxyethyl (cMOE) and Locked Nucleic Acid (LNA), and the widely utilized 2'-O-Methyl (2'-OMe) modification. Through an examination of their impact on binding affinity and hybridization rates, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for the rational design of next-generation oligonucleotides.

Executive Summary

Oligonucleotide modifications are essential for enhancing the therapeutic and diagnostic potential of nucleic acid-based technologies. By altering the sugar moiety of the nucleotide, modifications like locMeC (represented by cMOE/LNA) and 2'-O-Methyl RNA can profoundly influence hybridization properties, nuclease resistance, and ultimately, biological activity.

locMeC/LNA (Locked Nucleic Acid) modifications, characterized by a methylene (B1212753) bridge that locks the ribose sugar in an RNA-like A-form conformation, exhibit a significant increase in binding affinity (Tm) to complementary RNA targets. This enhanced stability is primarily attributed to a substantially slower rate of dissociation (kd), effectively "locking" the oligonucleotide onto its target.

2'-O-Methyl (2'-OMe) RNA modifications, a more flexible modification, also enhance binding affinity, albeit to a lesser extent than locMeC/LNA. Notably, 2'-OMe modifications have been associated with faster hybridization kinetics (ka) compared to unmodified DNA, facilitating rapid target engagement.

This guide will delve into the quantitative differences in their hybridization kinetics, provide detailed experimental methodologies for their characterization, and offer visual representations of their structures and the workflows used to evaluate them.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators of locMeC/LNA and 2'-O-Methyl modified oligonucleotides based on available experimental data.

Table 1: Comparison of Binding Affinity (Melting Temperature, Tm)

ModificationTargetΔTm per Modification (°C)Reference
locMeC (as LNA) RNA+2 to +10[1]
DNA+1.5 to +4[2]
2'-O-Methyl (2'-OMe) RNA~+1.0[2]

Note: ΔTm represents the change in melting temperature per modification compared to an unmodified DNA oligonucleotide.

Table 2: Comparison of Hybridization Kinetics (Association and Dissociation Rates)

ModificationTargetAssociation Rate (ka)Dissociation Rate (kd)Key Kinetic FeatureReference
locMeC (as LNA) RNA/DNASimilar to DNAExtremely slowSlower dissociation[2][3]
2'-O-Methyl (2'-OMe) RNAFaster than DNA-Faster association[4]

Note: Specific ka and kd values are highly sequence-dependent and are best determined empirically for each specific oligonucleotide.

Experimental Protocols

I. Synthesis of Modified Oligonucleotides via Phosphoramidite (B1245037) Chemistry

The synthesis of locMeC (cMOE) and 2'-O-Methyl modified oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support.

Objective: To synthesize custom-sequenced oligonucleotides incorporating locMeC (cMOE) or 2'-O-Methyl phosphoramidites.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Unmodified and modified nucleoside phosphoramidites (locMeC/cMOE and 2'-O-Methyl)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure: The synthesis follows a four-step cycle for each nucleotide addition:

  • Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support, preparing it for the next coupling reaction.

  • Coupling: The next phosphoramidite monomer, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed. The crude oligonucleotide is then purified, typically by HPLC.

II. Measurement of Hybridization Kinetics using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association rate (ka) and dissociation rate (kd) of modified oligonucleotides binding to their complementary target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Streptavidin-coated sensor chip)

  • 5'-biotinylated target oligonucleotide

  • Modified analyte oligonucleotides (locMeC and 2'-O-Methyl)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM NaOH)

Procedure:

  • Immobilization of Target:

    • Equilibrate the sensor chip with running buffer.

    • Inject the 5'-biotinylated target oligonucleotide over the streptavidin-coated sensor surface to achieve a desired immobilization level (e.g., 100-200 Response Units, RU).

  • Kinetic Analysis:

    • Prepare a series of dilutions of the analyte oligonucleotides (locMeC and 2'-O-Methyl) in running buffer, typically ranging from low nanomolar to micromolar concentrations.

    • Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration. Each injection consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • The SPR sensorgram (a plot of RU versus time) for each analyte concentration is recorded.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The software will calculate the association rate constant (ka, in M-1s-1), the dissociation rate constant (kd, in s-1), and the equilibrium dissociation constant (KD, in M), where KD = kd/ka.

Mandatory Visualizations

Chemical Structures

Chemical Structures of Modified Nucleosides cluster_locMeC locMeC (cMOE/LNA) cluster_2OMe 2'-O-Methyl locMeC_img OMe_img

Caption: Structures of locMeC (cMOE/LNA) and 2'-O-Methyl nucleosides.

Oligonucleotide Synthesis Workflow

Automated Solid-Phase Oligonucleotide Synthesis Cycle start Start with solid support-bound nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation cycle_check More bases to add? oxidation->cycle_check cycle_check->detritylation Yes cleavage Cleavage & Deprotection cycle_check->cleavage No end Purified Oligonucleotide cleavage->end

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

SPR Experimental Workflow

Surface Plasmon Resonance (SPR) Workflow for Kinetic Analysis start Prepare SPR instrument and sensor chip immobilize Immobilize 5'-biotinylated target oligonucleotide start->immobilize analyte_prep Prepare serial dilutions of modified analyte oligonucleotides immobilize->analyte_prep injection_loop_start Start Injection Cycle analyte_prep->injection_loop_start association Association Phase (Inject analyte) injection_loop_start->association dissociation Dissociation Phase (Flow running buffer) association->dissociation regeneration Regenerate sensor surface dissociation->regeneration injection_loop_end Next concentration? regeneration->injection_loop_end injection_loop_end->association Yes data_analysis Data Analysis (Fit sensorgrams to determine ka, kd, KD) injection_loop_end->data_analysis No end Kinetic Parameters Obtained data_analysis->end

Caption: Workflow for determining hybridization kinetics using SPR.

Conclusion

The choice between locMeC (cMOE/LNA) and 2'-O-Methyl modified oligonucleotides depends critically on the desired application. For applications requiring extremely stable binding and prolonged target occupancy, the exceptionally slow dissociation rates of locMeC/LNA make them a superior choice. Conversely, for applications where rapid target binding and release are advantageous, the faster association kinetics of 2'-O-Methyl modifications may be preferable. This guide provides the foundational data and methodologies to empower researchers in making informed decisions for the design and development of innovative oligonucleotide-based diagnostics and therapeutics.

References

LNA Probes Outshine DNA Probes in FISH: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced precision and reliability in Fluorescence In Situ Hybridization (FISH), the choice of probe chemistry is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA) probes against traditional DNA probes, supported by experimental data, to inform your selection process and optimize your FISH assays.

Locked Nucleic Acid (LNA) probes have emerged as a superior alternative to conventional DNA probes for Fluorescence In Situ Hybridization (FISH), offering significant improvements in signal intensity, specificity, and thermal stability. These enhancements stem from the unique structural modification within LNA oligonucleotides, where a methylene (B1212753) bridge locks the ribose sugar in an ideal conformation for hybridization. This guide delves into a detailed performance evaluation of LNA probes versus DNA probes, presenting quantitative data, experimental protocols, and visual workflows to aid in your experimental design.

Performance Metrics: LNA vs. DNA Probes

The incorporation of LNA monomers into oligonucleotide probes leads to several performance advantages over standard DNA probes.[1][2][3][4] These benefits are particularly impactful for challenging applications such as the detection of short targets like microRNAs or distinguishing between highly similar sequences.[1][5]

Key Performance Advantages of LNA Probes:
  • Higher Binding Affinity and Thermal Stability: LNA probes exhibit an unprecedented high affinity for their complementary DNA and RNA targets.[1][2][3][4] The locked ribose structure increases the thermal stability of the probe-target duplex, with each LNA monomer increasing the melting temperature (Tm) by 2-8°C.[5] This allows for the use of shorter probes while maintaining a high Tm, which is advantageous for detecting small targets.[5]

  • Enhanced Signal Intensity and Signal-to-Noise Ratio: The high binding affinity of LNA probes translates to brighter signals and a superior signal-to-noise ratio compared to DNA probes.[1][6] Studies have shown that LNA-modified probes can produce robust signals even under stringent hybridization conditions where DNA probe signals are lost.[1] In one study, LNA probes demonstrated a signal-to-noise ratio nearly twice as high as that of DNA probes.[6]

  • Improved Specificity and Mismatch Discrimination: The increased thermal stability of LNA-containing duplexes allows for more stringent hybridization and washing conditions, significantly enhancing specificity.[7] LNA probes can better discriminate between perfectly matched and mismatched targets, with the potential to distinguish sequences with as little as a single nucleotide difference.[5] The difference in Tm between a perfect match and a mismatch (ΔTm) can be increased by up to 8°C with the incorporation of LNA.[5]

  • Shorter Hybridization Times: The high binding affinity of LNA probes facilitates faster hybridization kinetics, enabling a reduction in hybridization time to less than one hour.[2][8] This streamlined workflow can significantly increase experimental throughput.

Quantitative Data Summary

The following tables summarize the key quantitative differences in performance between LNA and DNA probes based on available experimental data.

Performance ParameterLNA ProbesDNA ProbesSource(s)
Melting Temperature (Tm) Increase per Modification 2 - 8°CN/A[5]
Signal-to-Noise (S/N) Ratio Significantly higher (e.g., up to 2x higher)Lower[6]
Probe Length Shorter (10-25 nucleotides)Longer (typically >18 nucleotides)[8][9]
Hybridization Time < 1 hour3 hours to overnight[2][8][10]
Mismatch Discrimination (ΔTm) Up to 8°C higherLower[5]

Experimental Protocols: A Side-by-Side Comparison

While specific FISH protocols can vary based on the target, sample type, and specific reagents, the following provides a generalized comparison of the key steps involved when using LNA and DNA probes.

Experimental StepLNA Probe FISH ProtocolDNA Probe FISH Protocol
1. Probe Design Typically 20-25 nucleotides in length with a recommended Tm of ~75°C. Avoid stretches of more than 4 LNA bases. GC content should be between 30-60%.[8]Typically 200-600 bp for nick-translated probes. For oligo probes, at least 18 nucleotides. GC content and secondary structures are key considerations.[9][11]
2. Sample Preparation Standard fixation (e.g., 10% neutral buffered formalin) and permeabilization steps.[12]Standard fixation (e.g., 4% paraformaldehyde) and permeabilization steps.[10]
3. Hybridization Hybridization Buffer: Typically contains formamide, dextran (B179266) sulfate, and SSC. Probe Concentration: 5 ng/µl is a common starting point. Incubation: 15 minutes to 1 hour at a temperature optimized for the specific probe (e.g., 55°C).[12]Hybridization Buffer: Similar composition to LNA FISH. Probe Concentration: Variable, e.g., 0.2 µM for oligo probes. Incubation: 3 hours to overnight at a temperature optimized for the probe (e.g., 37°C).[10]
4. Post-Hybridization Washes Stringent washes at elevated temperatures (e.g., 42°C - 65°C) in low salt concentration buffers (e.g., 0.1X - 2X SSC) to remove non-specifically bound probes.[11]Less stringent washes at room temperature to 42°C in higher salt concentration buffers (e.g., 2X SSC) are common.[10][11]
5. Detection Direct detection if using a fluorescently labeled probe. Indirect detection via antibody-based methods for hapten-labeled probes.[13]Direct or indirect detection methods similar to LNA FISH.[12]
6. Imaging Standard fluorescence microscopy or flow cytometry.[12][13]Standard fluorescence microscopy or flow cytometry.[12]

Visualizing the Difference: Workflows and Structures

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the FISH experimental workflow and the structural differences between LNA and DNA.

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post_hyb Post-Hybridization cluster_detection Detection & Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation (Sample & Probe) Permeabilization->Denaturation Hybridization Hybridization (Probe to Target) Denaturation->Hybridization Washing Stringent Washes Hybridization->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Microscopy Fluorescence Microscopy Counterstaining->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

LNA_vs_DNA cluster_dna DNA Structure cluster_lna LNA Structure DNA LNA DNA_label Flexible Ribose Sugar LNA_label Locked Ribose Sugar (Methylene Bridge)

Caption: Structural comparison of a standard DNA nucleotide and a Locked Nucleic Acid (LNA) nucleotide.

Conclusion

References

A Head-to-Head Comparison: Validation of Constrained Methoxyethyl (locMeC/cMOE) Modified Oligonucleotides for In Vivo Antisense Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antisense oligonucleotides (ASOs) with optimal efficacy and safety is paramount. This guide provides an objective comparison of constrained methoxyethyl (cMOE) modified oligonucleotides, a class of next-generation antisense therapeutics, against other prominent modifications such as 2'-O-methoxyethyl (2'-MOE) and locked nucleic acid (LNA). The presented experimental data underscores the potential of cMOE ASOs to offer a superior therapeutic window for in vivo applications.

Antisense oligonucleotides represent a powerful therapeutic modality capable of targeting disease-associated mRNAs with high specificity. Chemical modifications to the oligonucleotide backbone are critical for enhancing drug-like properties, including nuclease resistance, binding affinity to target RNA, and a favorable pharmacokinetic and safety profile. While second-generation modifications like 2'-MOE have shown good tolerability, and LNA modifications have demonstrated high potency, the latter has been associated with a significant risk of hepatotoxicity.[1][2]

Constrained methoxyethyl (cMOE) and the closely related constrained ethyl (cEt) modifications have emerged as a promising strategy to bridge this gap. These modifications combine the structural elements of both 2'-MOE and LNA, aiming to retain the high binding affinity of LNA while mitigating its associated liver toxicity.[3][4] This guide summarizes key performance indicators and outlines the experimental protocols used to validate these novel ASOs for in vivo use.

Quantitative Comparison of Key Performance Indicators

The following tables summarize the key quantitative differences between cMOE/cEt, 2'-MOE, and LNA modified oligonucleotides based on published experimental data.

Table 1: Binding Affinity and Nuclease Resistance

ParameterUnmodified DNA2'-MOELNAcMOE/cEt
Binding Affinity (ΔTm per modification) Baseline+1.5°C+2-8°C+2-8°C (LNA-like)
Nuclease Stability (Half-life) Very Low (<1 min)HighHighVery High (>100-fold increase vs. MOE/LNA)[5]

Citation:[4][5]

Table 2: In Vivo Potency in Mice (Target: PTEN mRNA in Liver)

ASO Modification (Gapmer Design)LengthIn Vivo Potency (ED₅₀)
2'-MOE (5-10-5)20-mer~9.5 mg/kg
LNA (2-10-2)14-mer~2.1 mg/kg
S-cEt (2-10-2)14-mer~2.4 mg/kg

ED₅₀ represents the dose required to achieve 50% reduction of the target mRNA. Data is compiled from studies in mice with intraperitoneal administration.[6]

Table 3: In Vivo Hepatotoxicity Profile in Mice

ASO ModificationDose (mg/kg)Serum ALT Levels (Fold increase vs. Control)Liver Weight (% increase vs. Control)
2'-MOEUp to 100No significant increase0-17%
LNA66 - 100>100-fold (severe)45-62%
S-cEtUp to 100No significant increaseNo significant increase
R-cMOE / S-cMOE50No significant increaseNot reported

Serum Alanine (B10760859) Aminotransferase (ALT) is a key biomarker for liver injury. Data is compiled from single and multiple-dose studies in mice.[1][6][7]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the primary mechanism of action for gapmer ASOs and a typical workflow for their in vivo validation.

RNase_H_Mechanism cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA Target pre-mRNA Hybrid_nuc ASO:pre-mRNA Hybrid ASO_nucleus ASO ASO_cyto ASO ASO_cyto->ASO_nucleus Hybrid ASO:mRNA Hybrid ASO_cyto->Hybrid mRNA_cyto Target mRNA mRNA_cyto->Hybrid RNaseH RNase H1 Hybrid->RNaseH Degradation mRNA Cleavage RNaseH->Degradation NoProtein Translation Arrested Degradation->NoProtein ASO_uptake ASO Cellular Uptake ASO_uptake->ASO_cyto

Caption: RNase H-mediated antisense mechanism.

ASO_Validation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation (Mouse Model) cluster_safety_readouts Safety Readouts design ASO Design & Synthesis (cMOE, MOE, LNA wings) stability Nuclease Stability Assay design->stability potency_vitro Cell Culture Potency (IC50 Determination) design->potency_vitro dosing ASO Administration (e.g., SC/IP, Dose-Response) stability->dosing potency_vitro->dosing efficacy Efficacy Assessment (Target mRNA Knockdown - qPCR) dosing->efficacy pkpd Pharmacokinetics (PK) (Tissue Distribution) dosing->pkpd safety Safety/Tolerability Assessment dosing->safety efficacy->safety Therapeutic Index Calculation serum Serum Chemistry (ALT, AST) histopath Histopathology (Liver, Kidney) organs Organ Weights

Caption: Experimental workflow for in vivo ASO validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclease Stability Assay

This assay evaluates the resistance of oligonucleotides to degradation by nucleases.

  • Oligonucleotide Preparation: Synthesize and purify cMOE, 2'-MOE, and LNA-modified oligonucleotides.

  • Enzyme Reaction: Incubate the oligonucleotides (e.g., 1 µM) with a nuclease, such as snake venom phosphodiesterase (SVPD) or a cellular extract, in a suitable buffer at 37°C.[2]

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the reaction and analyze the integrity of the oligonucleotides at each time point using capillary gel electrophoresis (CGE) or polyacrylamide gel electrophoresis (PAGE).

  • Endpoint: Calculate the half-life (t₁/₂) of the intact oligonucleotide for each modification type. cMOE/cEt modifications have been shown to afford vastly improved protection against nucleases compared to both MOE and LNA, with a >100-fold increase in half-life observed in some assays.[5]

In Vivo Efficacy Study in Mice

This study evaluates the in vivo potency and duration of action of ASOs.

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).[8]

  • ASO Administration: Administer the ASOs (e.g., cMOE, 2'-MOE, and LNA gapmers) via subcutaneous (SC) or intraperitoneal (IP) injection at various dose levels (e.g., 1-100 mg/kg).[2][6] Include a saline-treated control group.

  • Study Duration: Administer single or multiple doses over a period of up to several weeks. For example, twice-weekly injections for 3 weeks.[1]

  • Tissue Collection: Euthanize animals at a predetermined time point after the final dose (e.g., 72 hours) and harvest tissues of interest (primarily liver for systemic ASOs).

  • Analysis:

    • Isolate total RNA from the harvested tissue.

    • Quantify the target mRNA levels using quantitative reverse transcription PCR (RT-qPCR).

    • Normalize target mRNA levels to a housekeeping gene (e.g., GAPDH).

  • Endpoint: Calculate the ED₅₀ value, which is the effective dose required to achieve a 50% reduction in the target mRNA, for each ASO modification.

In Vivo Hepatotoxicity Assessment

This protocol is used to evaluate the potential for ASO-induced liver toxicity.

  • Animal Study: Use the same animal model and ASO administration protocol as in the efficacy study.

  • Blood Collection: At the time of euthanasia, collect blood samples via cardiac puncture or another appropriate method.[2]

  • Serum Chemistry: Analyze the serum for levels of liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Significant elevations are indicative of liver damage.[1][2]

  • Organ Weight: Weigh the liver and other organs (e.g., spleen) and calculate the organ-to-body weight ratio.[1][2]

  • Histopathology: Fix the liver tissue in formalin, embed in paraffin, and section for staining with hematoxylin (B73222) and eosin (B541160) (H&E). A qualified pathologist should examine the sections for signs of hepatocellular injury, such as necrosis, inflammation, and steatosis.[1]

  • Endpoint: Compare serum enzyme levels, organ weights, and histopathological findings between treatment groups and the saline control.

Conclusion

The validation of locMeC/cMOE-modified oligonucleotides demonstrates a significant advancement in antisense technology. By combining the high-affinity characteristics of LNA with an improved safety profile that avoids the hepatotoxicity often associated with LNA, cMOE/cEt ASOs present a superior therapeutic option. The experimental data consistently show that these next-generation modifications can achieve potent, in vivo target knockdown without inducing significant liver injury, thereby widening the therapeutic window. For researchers and drug developers, the strategic incorporation of cMOE/cEt chemistry into ASO design pipelines offers a promising path toward safer and more effective antisense therapeutics.

References

LNA-DNA vs. LNA-RNA Duplexes: A Comparative Analysis of Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of nucleic acid duplexes is paramount for the design of effective therapeutic oligonucleotides and diagnostic probes. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the binding affinity and, consequently, the thermal stability of oligonucleotides. This guide provides a comprehensive comparison of the thermal stability of LNA-DNA versus LNA-RNA duplexes, supported by experimental data and detailed protocols.

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This pre-organized structure significantly enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA and RNA targets, resulting in a substantial increase in the melting temperature (Tm) of the resulting duplexes.[1][3] Generally, for each incorporated LNA monomer, the Tm of a duplex is reported to increase by 1-8°C when targeting DNA and 2-10°C when targeting RNA.[4]

Quantitative Comparison of Thermal Stability

The thermal stability of LNA-modified oligonucleotides is consistently higher when hybridized to RNA targets compared to DNA targets. This enhanced stability is a critical consideration in the development of antisense oligonucleotides, siRNAs, and other RNA-targeting therapeutics. The following table summarizes the melting temperatures (Tm) for an LNA-modified oligonucleotide hybridized to its complementary DNA and RNA strands, illustrating the superior stability of the LNA-RNA duplex.

LNA Oligonucleotide SequenceTarget TypeMelting Temperature (Tm)Reference
C+TG+AC+CGT+ATG+GTC+TA+TADNA70°C[5]
C+TG+AC+CGT+ATG+GTC+TA+TARNA86°C[5]

'+' denotes an LNA monomer.

Structural Basis for Enhanced Thermal Stability of LNA-RNA Duplexes

The superior thermal stability of LNA-RNA duplexes over LNA-DNA duplexes can be attributed to fundamental differences in their helical geometry, sugar conformation, and hydration patterns.

LNA modifications force the sugar pucker into a C3'-endo conformation, which is characteristic of an A-form helix, the native conformation of RNA duplexes.[2][6] When an LNA-modified oligonucleotide binds to an RNA target, the resulting duplex readily adopts a stable, canonical A-form geometry.[7][8]

In contrast, DNA typically adopts a B-form helix. When an LNA oligonucleotide hybridizes to a DNA target, the LNA residues induce a conformational shift in the DNA strand towards an A-like structure.[3] While this still results in a significant increase in stability compared to a standard DNA-DNA duplex, the induced fit is not as energetically favorable as the near-perfect A-form geometry of the LNA-RNA duplex.[9]

Molecular dynamics simulations have further elucidated these structural differences. LNA-RNA duplexes exhibit a more regular and stable helical structure compared to LNA-DNA duplexes.[1][2] Additionally, the hydration patterns around the duplexes differ, with the specific arrangement of water molecules in the grooves of the LNA-RNA helix contributing to its enhanced stability.[1][10]

G Logical Flow of LNA Hybridization and Stability cluster_0 LNA Oligonucleotide LNA LNA Monomer (C3'-endo locked sugar) LNA_DNA LNA-DNA Duplex (A-like helix) LNA->LNA_DNA LNA_RNA LNA-RNA Duplex (Canonical A-form helix) LNA->LNA_RNA DNA DNA Target (Prefers B-form helix) DNA->LNA_DNA RNA RNA Target (Native A-form helix) RNA->LNA_RNA High_Stability High Thermal Stability (Increased Tm) LNA_DNA->High_Stability Good conformational fit Very_High_Stability Very High Thermal Stability (Significantly Increased Tm) LNA_RNA->Very_High_Stability Ideal conformational fit

Caption: Logical relationship of LNA hybridization with DNA and RNA.

Experimental Protocol: Determination of Melting Temperature (Tm) by UV Thermal Denaturation

The melting temperature of LNA-DNA and LNA-RNA duplexes is typically determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.[11][12] As the duplex denatures into single strands, the absorbance increases, a phenomenon known as the hyperchromic effect.[3]

Materials:

  • Lyophilized LNA-modified oligonucleotide and complementary DNA or RNA target strand

  • Melting Buffer: 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0

  • Nuclease-free water

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of a known concentration (e.g., 100 µM).

    • Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm and using the manufacturer-provided extinction coefficient.

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the LNA oligonucleotide and its complementary DNA or RNA target in the melting buffer to the desired final concentration (e.g., 1 µM).

    • Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the solution to cool slowly to room temperature to facilitate proper duplex formation.

  • UV-Vis Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Program the temperature controller to ramp the temperature from a starting point below the expected Tm (e.g., 20°C) to a point above the Tm (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[11][12]

  • Data Acquisition:

    • Blank the spectrophotometer with the melting buffer at the starting temperature.

    • Transfer the annealed duplex solution to a UV-transparent cuvette and place it in the temperature-controlled cell holder.

    • Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which the normalized absorbance is 0.5, which corresponds to the peak of the first derivative of the melting curve.[11]

G Experimental Workflow for Tm Determination Oligo_Prep 1. Oligonucleotide Preparation Annealing 2. Duplex Annealing Oligo_Prep->Annealing Equimolar mixing Spectro_Setup 3. Spectrophotometer Setup Annealing->Spectro_Setup Sample loading Data_Acq 4. Data Acquisition Spectro_Setup->Data_Acq Start temperature ramp Data_Analysis 5. Data Analysis Data_Acq->Data_Analysis Generate melting curve Tm_Value Melting Temperature (Tm) Data_Analysis->Tm_Value Calculate first derivative

Caption: Workflow for determining melting temperature (Tm) via UV thermal denaturation.

References

A Head-to-Head Comparison of LNA® Phosphoramidite Monomers for Advanced Oligonucleotide Therapeutics and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics and advanced molecular diagnostics, the demand for oligonucleotides with superior performance characteristics is paramount. Locked Nucleic Acid (LNA®) phosphoramidites have emerged as a cornerstone for enhancing the properties of synthetic oligonucleotides, offering unprecedented improvements in thermal stability, binding affinity, nuclease resistance, and specificity. This guide provides an objective, data-driven comparison of different LNA phosphoramidite (B1245037) monomers to aid researchers in selecting the optimal building blocks for their specific applications.

The Power of Conformational Rigidity: The LNA® Mechanism

Locked Nucleic Acid is an RNA analog where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the phosphodiester backbone into a rigid A-form helix, which is ideal for Watson-Crick base pairing. This pre-organization minimizes the entropic penalty of hybridization, leading to a significant increase in binding affinity and thermal stability of LNA®-containing oligonucleotides.

Mechanism of LNA-Induced Conformational Restriction cluster_0 Standard DNA Monomer cluster_1 LNA Monomer Flexible Ribose Flexible Ribose Low Binding Affinity Low Binding Affinity Flexible Ribose->Low Binding Affinity Conformational Freedom Locked Ribose Locked Ribose High Binding Affinity High Binding Affinity Locked Ribose->High Binding Affinity Pre-organized A-form Helix

Caption: LNA's locked ribose reduces conformational freedom, enhancing binding affinity.

Performance Metrics: A Quantitative Comparison

The true measure of an LNA® phosphoramidite's utility lies in its quantifiable impact on oligonucleotide performance. Below, we summarize key performance indicators for various LNA® monomers based on available experimental data. It is important to note that direct head-to-head comparisons across all LNA variants under identical conditions are limited in published literature; therefore, the following tables represent a collation of data from multiple studies.

Thermal Stability (ΔTm)

The increase in melting temperature (Tm) per modification is a critical parameter for applications requiring high hybridization temperatures or for designing shorter probes with high affinity.

LNA® Monomer TypeAverage ΔTm per Modification (°C)TargetNotes
Standard LNA +2 to +10[1][2]RNA/DNAThe increase is sequence-dependent.
alpha-L-LNA +2 to +6[3]RNA/DNAExhibits high binding affinity, comparable to standard LNA.
2'-Thio-LNA Similar to standard LNARNA/DNAMaintains high thermal affinity.
2'-Amino-LNA Similar to standard LNARNA/DNAOffers a site for further functionalization.

Note: The ΔTm can vary based on the number and position of LNA modifications, sequence context, and buffer conditions.

A study comparing alpha-L-LNA with 2'-O-methyl phosphorothioate (B77711) (2'-OMePS) modified antisense oligonucleotides (AOs) demonstrated the superior thermal stability of alpha-L-LNA. For an 18-mer AO, the inclusion of three alpha-L-LNA modifications resulted in a Tm of 64.2°C, and five alpha-L-LNA modifications increased the Tm to 68.8°C, compared to the 57.7°C Tm of the fully 2'-OMePS modified control.[4] A 16-mer AO with three alpha-L-LNA modifications showed a Tm of 59.6°C, which was higher than the 53.1°C of the corresponding 2'-OMePS AO.[4]

Nuclease Resistance

Enhanced stability against enzymatic degradation is crucial for in vivo applications. The half-life (t1/2) in serum is a key indicator of this resistance.

Oligonucleotide ModificationHalf-life (t1/2) in Human Serum
Unmodified DNA ~1.5 hours
Phosphorothioate (PS) ~10 hours
2'-O-Methyl (2'-OMe) ~12 hours
LNA (3-4 modifications at each end) ~15 hours

Data compiled from a comparative study on antisense oligonucleotides.

The incorporation of LNA monomers, particularly at the 3' and 5' ends of an oligonucleotide, provides significant protection against exonuclease activity.[2]

Binding Affinity (Kd)

While direct comparative Kd values are sparse, the increased Tm strongly correlates with enhanced binding affinity. The pre-organized structure of LNA reduces the entropic penalty of binding, leading to more stable duplex formation. It has been reported that LNA, 2'-thio-LNA, 2'-amino-LNA, and alpha-L-LNA modified phosphorothioate gapmer ASOs targeting H-Ras mRNA all demonstrated similar high activity in cell culture, suggesting comparable high binding affinities.[5]

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these advanced monomers, detailed experimental protocols for key performance assays are provided below.

Oligonucleotide Synthesis with LNA® Phosphoramidites

The incorporation of LNA® phosphoramidites into oligonucleotides follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer, with minor modifications.

Oligonucleotide Synthesis Workflow start Start Synthesis (Solid Support) deblock 1. Deblocking (Remove DMT) start->deblock coupling 2. Coupling (Add LNA Phosphoramidite) deblock->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblock Repeat for next monomer cleavage 5. Cleavage & Deprotection oxidation->cleavage end Purified LNA Oligonucleotide cleavage->end

Caption: The standard four-step cycle for solid-phase oligonucleotide synthesis.

Protocol:

  • Preparation: LNA® phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to the standard concentration used for DNA phosphoramidites.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: The LNA® phosphoramidite is activated by a tetrazole activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric bulk of LNA® monomers, the coupling time should be extended compared to standard DNA phosphoramidites.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using concentrated ammonium (B1175870) hydroxide.

  • Purification: The final LNA®-containing oligonucleotide is purified using standard techniques such as HPLC or PAGE.

Thermal Melting (Tm) Analysis

This protocol determines the thermal stability of an LNA®-modified oligonucleotide duplex.

Thermal Melting (Tm) Analysis Workflow start Prepare Duplex (Oligo + Complement) anneal Anneal Duplex start->anneal spectro UV-Vis Spectrophotometer with Temperature Control anneal->spectro ramp Increase Temperature (e.g., 1°C/min) spectro->ramp measure Measure Absorbance at 260 nm ramp->measure plot Plot Absorbance vs. Temperature measure->plot tm Determine Tm (First Derivative Max) plot->tm end Thermal Stability Data tm->end

Caption: Workflow for determining the melting temperature of an oligonucleotide duplex.

Protocol:

  • Sample Preparation: Prepare solutions of the LNA®-modified oligonucleotide and its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Mix equimolar amounts of the oligonucleotide and its complement. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • UV-Vis Measurement: Transfer the annealed duplex solution to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Thermal Denaturation: Increase the temperature of the sample at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • Data Acquisition: Continuously monitor the absorbance of the sample at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[6]

Nuclease Resistance Assay (Serum Stability)

This assay evaluates the stability of LNA®-modified oligonucleotides in the presence of nucleases found in serum.[7][8]

Serum Stability Assay Workflow start Incubate Oligo in Serum (37°C) aliquots Take Aliquots at Time Points start->aliquots quench Quench Reaction aliquots->quench analysis Analyze by PAGE or HPLC quench->analysis quantify Quantify Intact Oligonucleotide analysis->quantify plot Plot % Intact vs. Time quantify->plot halflife Calculate Half-life (t1/2) plot->halflife end Nuclease Resistance Data halflife->end

Caption: A typical workflow for assessing the stability of oligonucleotides in serum.

Protocol:

  • Reaction Setup: Incubate a known concentration of the LNA®-modified oligonucleotide in a solution containing serum (e.g., 50% fetal bovine serum or human serum) at 37°C.[7]

  • Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the nuclease activity in the aliquots by adding a quenching solution (e.g., EDTA) or by heat inactivation.

  • Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the intact oligonucleotide from its degradation products.

  • Quantification: Quantify the amount of intact oligonucleotide remaining at each time point using densitometry (for PAGE) or by measuring the peak area (for HPLC).

  • Data Analysis: Plot the percentage of intact oligonucleotide versus time. The half-life (t1/2) of the oligonucleotide is determined by fitting the data to an exponential decay curve.

Conclusion and Future Outlook

The strategic incorporation of LNA® phosphoramidite monomers into synthetic oligonucleotides provides a powerful toolkit for enhancing their therapeutic and diagnostic potential. The data presented in this guide highlights the significant improvements in thermal stability and nuclease resistance conferred by LNA® modifications. While a comprehensive head-to-head comparison of all available LNA® analogues under uniform conditions remains an area for future research, the existing evidence strongly supports the superior performance of LNA®-modified oligonucleotides over their unmodified counterparts. As research in this field continues to advance, the development of novel LNA® analogues with further refined properties is anticipated, paving the way for the next generation of nucleic acid-based technologies.

References

locMeC Oligonucleotides: A New Frontier in Nuclease Resistance for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective oligonucleotide therapeutics is paramount. A key challenge in this endeavor is the inherent susceptibility of these molecules to degradation by nucleases in biological systems. A novel class of modified oligonucleotides, known as locMeC, has emerged as a promising solution, demonstrating significantly enhanced resistance to nuclease-mediated breakdown. This guide provides a comprehensive comparison of the nuclease resistance of locMeC oligonucleotides against other common modifications, supported by experimental data and detailed protocols.

The development of oligonucleotide-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has been hampered by their rapid clearance in vivo due to degradation by endo- and exonucleases.[1] To address this, various chemical modifications have been developed to bolster their stability. Among the most recent and impactful of these are the locked Methoxyethyl-constrained ethyl (locMeC) oligonucleotides, which encompass constrained Methoxyethyl (cMOE) and constrained Ethyl (cEt) modifications.[2][3] These modifications build upon the principles of earlier generations, such as phosphorothioate (B77711) (PS) linkages, 2'-O-Methyl (2'OMe), 2'-O-Methoxyethyl (MOE), and Locked Nucleic Acid (LNA), to offer superior nuclease resistance.

Comparative Nuclease Resistance: A Quantitative Overview

The stability of oligonucleotides against nuclease degradation is a critical determinant of their therapeutic efficacy. The data presented below summarizes the half-life of various modified oligonucleotides in the presence of nucleases, providing a quantitative comparison of their resistance. locMeC (cMOE and cEt) modified oligonucleotides exhibit a dramatic increase in stability, with a greater than 100-fold increase in half-life in a snake venom phosphodiesterase assay when compared to their MOE and LNA counterparts.[4]

ModificationHalf-life in Human Serum (approximate)Key Resistance Characteristics
locMeC (cMOE/cEt) >100-fold increase compared to LNA and MOE in snake venom phosphodiesterase assay [4]The constrained 2',4'-bicyclic structure creates steric hindrance that significantly impedes nuclease access to the phosphodiester backbone.[4]
Unmodified Oligonucleotide~1.5 hours[5]Highly susceptible to degradation by both endo- and exonucleases.[5]
Phosphorothioate (PS)~10 - 53 hours[5]The sulfur substitution in the phosphate (B84403) backbone provides substantial resistance to nuclease activity.[6]
2'-O-Methyl (2'OMe)~12 hours (in a gapmer construct)[5]The methyl group at the 2' position of the ribose offers steric hindrance, protecting against endonuclease cleavage.[7]
2'-O-Methoxyethyl (MOE)-Improves nuclease stability compared to unmodified oligonucleotides.[4]
Locked Nucleic Acid (LNA)-Offers enhanced nuclease resistance over unmodified oligonucleotides.[4]

Experimental Protocols for Assessing Nuclease Resistance

Accurate and reproducible assessment of nuclease resistance is fundamental to the development of modified oligonucleotides. Below are detailed methodologies for commonly employed in vitro assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a complex biological milieu, mimicking in vivo conditions.

Materials:

  • Modified oligonucleotide of interest

  • Human or Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • 2X Gel Loading Dye (with EDTA to stop the reaction)

  • Denaturing polyacrylamide gel (15-20%)

  • Nucleic acid stain (e.g., SYBR Gold)

  • HPLC system with a suitable column (anion-exchange or reverse-phase)

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of 20 µM.

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution with serum (e.g., 50% final concentration) in PBS.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The 0-hour time point serves as the undegraded control.

  • Quenching: Stop the reaction by adding an equal volume of 2X Gel Loading Dye containing EDTA.

  • Analysis by Polyacrylamide Gel Electrophoresis (PAGE):

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant voltage.

    • Stain the gel with a nucleic acid stain and visualize using a gel imager.

    • Quantify the intensity of the full-length oligonucleotide band at each time point relative to the 0-hour control.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the samples onto the HPLC system.

    • Use a gradient elution to separate the full-length oligonucleotide from its degradation products.

    • Integrate the peak areas corresponding to the full-length oligonucleotide.

  • Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point. The half-life (t1/2) can be determined by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.

3'-Exonuclease Degradation Assay (using Snake Venom Phosphodiesterase)

This assay provides a more controlled assessment of stability against a specific 3'-exonuclease.

Materials:

  • Modified oligonucleotide of interest

  • Snake Venom Phosphodiesterase (SVPD)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Nuclease-free water

  • Quenching solution (e.g., 0.5 M EDTA)

  • HPLC system with a suitable column (anion-exchange or reverse-phase)

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified oligonucleotide in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide, assay buffer, and nuclease-free water. Pre-incubate at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of SVPD.

  • Incubation and Sampling: Incubate the reaction at 37°C. Take aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction in each aliquot by adding the quenching solution.

  • HPLC Analysis:

    • Analyze the samples by HPLC to separate the full-length oligonucleotide from the degraded fragments.

    • Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) in water).

    • Mobile Phase B: Acetonitrile with the same buffer concentration.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the oligonucleotides.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Quantify the peak area of the full-length oligonucleotide at each time point to determine the percentage of degradation over time and calculate the half-life.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the workflows for the nuclease resistance assays.

Nuclease_Resistance_Workflow cluster_prep Sample Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis Oligo Modified Oligonucleotide Incubation Incubate at 37°C Oligo->Incubation Nuclease_Source Nuclease Source (Serum or SVPD) Nuclease_Source->Incubation Buffer Reaction Buffer Buffer->Incubation Time_Points Collect Aliquots at Time Intervals Incubation->Time_Points Quench Quench Reaction (EDTA) Time_Points->Quench Analysis_Method PAGE or HPLC Quench->Analysis_Method Quantification Quantify Intact Oligonucleotide Analysis_Method->Quantification Half_Life Calculate Half-Life Quantification->Half_Life

Caption: Experimental workflow for assessing nuclease resistance.

HPLC_Analysis_Workflow cluster_hplc HPLC Analysis cluster_data Data Interpretation Injection Inject Quenched Sample Separation Gradient Elution (Separates Full-length from Degraded) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Plotting Plot % Intact Oligo vs. Time Integration->Plotting Curve_Fitting Exponential Decay Fit Plotting->Curve_Fitting Result Determine Half-life (t½) Curve_Fitting->Result

Caption: Detailed workflow for HPLC-based analysis of oligonucleotide degradation.

The Structural Basis of locMeC's Enhanced Stability

The remarkable nuclease resistance of locMeC oligonucleotides stems from their unique 2',4'-constrained bicyclic structure. This conformational lock results in a C3'-endo sugar pucker, which pre-organizes the phosphate backbone for binding to target RNA.[4] Crucially, this rigid structure also creates significant steric hindrance, making it difficult for nuclease enzymes to access and cleave the phosphodiester linkages.[4] This structural advantage translates directly into a longer biological half-life, a critical attribute for the development of potent and durable oligonucleotide therapeutics.

References

LNA Probes Outshine Alternatives in Specificity for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Locked Nucleic Acid (LNA) probes demonstrates their superior specificity and signal-to-noise ratio in single-molecule detection assays compared to traditional DNA probes and other nucleic acid analogs. This enhanced performance is critical for researchers, scientists, and drug development professionals requiring precise quantification and localization of nucleic acids at the single-molecule level.

Locked Nucleic Acid (LNA) probes have emerged as a powerful tool in molecular biology, particularly for applications demanding high specificity and sensitivity, such as single-molecule Fluorescence In Situ Hybridization (smFISH). The defining feature of LNA is the methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation, which pre-organizes the phosphate (B84403) backbone for A-form-like helical structures. This structural constraint leads to a significant increase in the thermal stability of LNA-RNA/DNA duplexes, allowing for the use of shorter probes with higher melting temperatures (Tm), a key factor in enhancing specificity and discriminating against mismatched targets.[1][2]

Performance Comparison: LNA Probes vs. Alternatives

Experimental data consistently shows that LNA probes offer significant advantages over other probe types, including conventional DNA probes, Peptide Nucleic Acid (PNA) probes, and 2'-O-Methyl RNA (2'-O-Me RNA) probes.

Probe TypeKey FeatureSignal-to-Noise Ratio (SNR)Mismatch Discrimination (ΔTm)Off-Target BindingNuclease Resistance
LNA Methylene-bridged riboseHighHigh (up to 19°C for a single mismatch)LowHigh
DNA Deoxyribose sugarModerateLow (1-5°C for a single mismatch)Moderate to HighLow
PNA Polyamide backboneHighHighLowVery High
2'-O-Me RNA Methylated riboseModerate to HighModerateModerateHigh

Table 1: Comparative performance of LNA probes against common alternatives in single-molecule detection. Data compiled from multiple sources.[1][2][3]

The enhanced specificity of LNA probes is particularly evident in their ability to discriminate between perfectly matched and mismatched targets. The introduction of LNA monomers can increase the melting temperature difference (ΔTm) between a perfect match and a single mismatch by a significant margin, a critical factor in reducing false-positive signals in single-molecule imaging.[4]

Mechanism of LNA Specificity

The superior specificity of LNA probes stems from their unique structural properties. The locked ribose conformation increases the binding affinity to complementary RNA or DNA strands, allowing for the use of shorter probes. Shorter probes have a statistically lower chance of having off-target binding sites within a complex transcriptome.[5] Furthermore, the rigid structure of the LNA-target duplex makes it more sensitive to conformational changes introduced by base mismatches, leading to a larger penalty in binding energy and thus better discrimination.

LNA_Binding_Mechanism cluster_probe LNA Probe cluster_target Target RNA/DNA LNA_Probe LNA Probe (Locked Ribose) Target Target Strand LNA_Probe->Target High Affinity Stable Duplex Mismatch Mismatched Target LNA_Probe->Mismatch Low Affinity Unstable Duplex

Caption: Mechanism of LNA probe specificity.

Experimental Validation of LNA Probe Specificity

Validating the specificity of LNA probes is a crucial step in ensuring the accuracy of single-molecule detection experiments. A combination of in silico analysis and experimental validation is recommended.

In Silico Specificity Analysis

Before ordering probes, perform a BLAST search of the probe sequence against the relevant transcriptome to identify potential off-target binding sites. Tools that can predict the melting temperature and secondary structure of the probes should also be used to optimize probe design.

Experimental Workflow for Specificity Validation

The following workflow outlines a typical experimental procedure for validating LNA probe specificity using smFISH.

LNA_Validation_Workflow Probe_Design LNA Probe Design (in silico analysis) Cell_Culture Cell Culture and Sample Preparation Probe_Design->Cell_Culture Fix_Perm Fixation and Permeabilization Cell_Culture->Fix_Perm Hybridization Hybridization with LNA Probes Fix_Perm->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis and Quantification Imaging->Analysis Negative_Control Negative Control (e.g., sense probe, knockout cells) Analysis->Negative_Control Compare signals Positive_Control Positive Control (e.g., known high expressor) Analysis->Positive_Control Validate signal

Caption: Experimental workflow for LNA probe specificity validation.

Detailed Experimental Protocol: Single-Molecule FISH (smFISH)

This protocol provides a general framework for using LNA probes in smFISH experiments. Optimization of probe concentration, hybridization temperature, and washing stringency may be required for specific applications.

1. Probe Design and Synthesis:

  • Design a set of 20-48 LNA-modified DNA oligonucleotides (typically 20-mers) complementary to the target RNA.

  • Incorporate 3-5 LNA bases per probe to achieve a Tm of approximately 80-85°C.[3]

  • Label the probes with a fluorescent dye (e.g., Cy3, Cy5).

  • Perform in silico analysis to minimize off-target hybridization.

2. Cell Culture, Fixation, and Permeabilization:

  • Culture cells on coverslips to an appropriate confluency.

  • Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilize cells with 70% ethanol (B145695) for at least 1 hour at 4°C.

3. Hybridization:

  • Wash cells with wash buffer (10% formamide, 2x SSC).

  • Prepare hybridization buffer (10% formamide, 2x SSC, 10% dextran (B179266) sulfate, 1 mg/mL E. coli tRNA, 2 mM vanadyl ribonucleoside complex).

  • Add the LNA probe set to the hybridization buffer at a final concentration of 10-50 nM.

  • Incubate the cells with the hybridization solution in a humidified chamber at 37°C for 4-16 hours.[6][7]

4. Washing:

  • Wash the cells twice with wash buffer for 30 minutes each at 37°C.

  • Perform a final wash with 2x SSC.

  • Stain the nuclei with DAPI.

5. Imaging and Analysis:

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with appropriate filters.

  • Analyze the images to quantify the number and localization of fluorescent spots, each representing a single RNA molecule.

Negative Controls for Specificity Validation:

  • Sense Probe Control: Use a probe with the same sequence as the target RNA (sense strand). This should not produce any specific signal.[5]

  • Scrambled Probe Control: Use a probe with the same base composition as the specific probe but in a randomized order.

  • Knockout/Knockdown Cell Line: Perform smFISH on a cell line where the target gene has been knocked out or its expression significantly reduced. The signal should be absent or greatly diminished.

Conclusion

The validation of LNA probe specificity is paramount for the accuracy of single-molecule detection studies. Through a combination of careful in silico design and rigorous experimental validation, researchers can leverage the superior binding affinity and specificity of LNA probes to achieve reliable and quantitative measurements of single nucleic acid molecules. The enhanced performance of LNA probes over traditional DNA and other nucleic acid analogs makes them the preferred choice for demanding applications in basic research and drug development.

References

Unlocking the Potential of High-Affinity Nucleotide Analogs: A Comparative Guide to LNA and a Tour of a new study.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific modulation of gene expression is paramount. High-affinity nucleotide analogs have emerged as powerful tools in this endeavor, offering enhanced binding to target nucleic acids and improved biological stability. Among these, Locked Nucleic Acid (LNA) has garnered significant attention. This guide provides a comprehensive comparison of LNA with other prominent high-affinity nucleotide analogs, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tool for your research needs.

Performance Comparison of High-Affinity Nucleotide Analogs

The efficacy of nucleotide analogs is determined by a combination of factors including binding affinity, specificity, nuclease resistance, and in vivo performance. The following tables summarize key quantitative data, offering a clear comparison between LNA and other commonly used analogs.

Nucleotide AnalogChange in Melting Temperature (ΔTm) per modification (°C)Nuclease ResistanceRNase H RecruitmentKey AdvantagesKey Disadvantages
Locked Nucleic Acid (LNA) +2 to +10[1]High[2][3]No (unless in gapmer format)[4]Unprecedented thermal stability, excellent specificity, good in vivo efficacy.[1]Can have higher toxicity compared to some other analogs.[5][6]
2'-O-Methyl (2'-OMe) +1 to +1.5Moderate[7]NoReduced immune response, cost-effective.[7][8]Lower binding affinity compared to LNA.[9]
2'-O-Methoxyethyl (2'-MOE) +1.5 to +2HighNoFavorable pharmacokinetic properties, reduced toxicity.[7]Lower binding affinity than LNA.
Peptide Nucleic Acid (PNA) High (charge neutral backbone)[10]Very High[11]NoExtremely high binding affinity and stability, resistant to nucleases and proteases.[10][11]Poor cellular uptake without delivery agents, not a substrate for RNase H.[12]
Morpholino (PMO) High (charge neutral backbone)[7]Very High[7]NoHigh specificity, low toxicity, excellent in vivo stability.[7][11]Poor cellular uptake, requires delivery strategies.[11]
Bridged Nucleic Acid (BNA) HighVery High[5][6]Yes (depending on design)Greater thermal stability and in vivo activity compared to MOE ASOs.[5][6]Newer analog with less extensive data compared to others.
Unlocked Nucleic Acid (UNA) Decreases TmModerate[2]NoIncreases flexibility, can reduce off-target effects in siRNAs.[2]Destabilizes duplexes, opposite effect of high-affinity analogs.[2]

In Vivo Efficacy: A Comparative Look

The ultimate test for any therapeutic agent is its performance in a living system. The following table provides a snapshot of the in vivo efficacy of LNA and other analogs in preclinical tumor models.

Nucleotide AnalogAnimal ModelTarget GeneDelivery RouteOutcome
LNA Nude mice with human tumor xenograftsPOLR2AContinuous intravenous infusionSequence-specific tumor growth inhibition at dosages from 1 mg/kg/day.[13]
LNA Nude mice with human tumor xenograftsHa-RasNot specifiedSeveral-fold increase in tumor growth inhibition compared to classic DNA ODNs.[12]
2'-MOE Not specifiedNot specifiedNot specifiedUsed in several FDA-approved antisense drugs, demonstrating clinical efficacy.
Morpholino Mouse model of Duchenne muscular dystrophyDystrophinSystemicEffective exon skipping and restoration of dystrophin protein.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for key experiments cited in the comparison of these high-affinity nucleotide analogs.

Melting Temperature (Tm) Analysis by UV Spectrophotometry

This protocol outlines the determination of the melting temperature of an oligonucleotide duplex, a critical measure of its thermal stability.[6][14]

1. Materials:

  • LNA-modified and complementary DNA/RNA oligonucleotides
  • Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA
  • Nuclease-free water
  • UV-Vis spectrophotometer with a Peltier temperature controller
  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Prepare stock solutions of the LNA-modified and complementary oligonucleotides in nuclease-free water.
  • Anneal the oligonucleotides by mixing equimolar amounts in Melting Buffer to a final concentration of 1 µM for each strand.
  • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
  • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
  • Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.
  • Measure the absorbance at 260 nm while increasing the temperature from the starting temperature to a final temperature (e.g., 95°C) at a rate of 1°C per minute.
  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

This protocol details a method to assess the stability of modified oligonucleotides against degradation by exonucleases.[15][16]

1. Materials:

  • Modified oligonucleotide (e.g., LNA, 2'-OMe) and an unmodified DNA control
  • Snake Venom Phosphodiesterase (SVP)
  • Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂
  • Nuclease-free water
  • Quenching solution: 50 mM EDTA in formamide
  • Polyacrylamide gel electrophoresis (PAGE) system
  • Gel imaging system

2. Procedure:

  • Prepare a reaction mixture containing the oligonucleotide (final concentration 1 µM) in Reaction Buffer.
  • Initiate the reaction by adding SVP to a final concentration of 0.01 U/µL.
  • Incubate the reaction at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and immediately add it to the quenching solution to stop the enzymatic degradation.
  • Analyze the samples by PAGE on a denaturing gel (e.g., 20% polyacrylamide, 7M urea).
  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of antisense oligonucleotides in a xenograft mouse model.[1][17][18]

1. Materials:

  • Immunocompromised mice (e.g., athymic nude mice)
  • Human cancer cell line
  • Antisense oligonucleotide (ASO) and a scrambled control oligonucleotide
  • Sterile phosphate-buffered saline (PBS)
  • Cell culture medium and supplements
  • Calipers

2. Procedure:

  • Culture the human cancer cells to the desired number.
  • Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.[1]
  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[1]
  • Administer the ASO or scrambled control oligonucleotide to the mice. The route of administration (e.g., intravenous, intraperitoneal, or peritumoral) and dosing schedule will depend on the specific ASO and experimental design.[5] For example, a continuous intravenous infusion can be administered via an osmotic pump.
  • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[1]
  • Monitor the body weight of the mice as an indicator of general health and toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., target gene expression by qPCR or Western blot).

Visualizing the Mechanisms and Workflows

Understanding the underlying biological pathways and experimental procedures is crucial for effective research. The following diagrams, created using the DOT language, provide clear visualizations of key processes involving high-affinity nucleotide analogs.

RNase_H_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA mRNA mRNA pre-mRNA->mRNA Splicing mRNA_ASO_complex mRNA:ASO Hybrid mRNA->mRNA_ASO_complex ASO Gapmer ASO (LNA/DNA/LNA) ASO->mRNA_ASO_complex RNaseH RNase H Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Cleaves mRNA mRNA_ASO_complex->RNaseH Recruits No_Protein No Protein Translation Degraded_mRNA->No_Protein

Caption: RNase H-dependent antisense mechanism.

Steric_Hindrance_Mechanism cluster_cytoplasm Cytoplasm mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Site ASO Steric-Blocking ASO (e.g., LNA, PNA, Morpholino) ASO->mRNA Binds to mRNA Blocked_Translation Translation Blocked Ribosome->Blocked_Translation Cannot bind

Caption: Steric hindrance antisense mechanism.

qPCR_Workflow RNA_Sample 1. RNA Sample RT 2. Reverse Transcription RNA_Sample->RT cDNA cDNA RT->cDNA qPCR_Mix 3. qPCR Reaction Setup (Primers, LNA Probe, Polymerase) cDNA->qPCR_Mix Thermocycler 4. Real-Time PCR qPCR_Mix->Thermocycler Data_Analysis 5. Data Analysis (Amplification Plot & Ct Values) Thermocycler->Data_Analysis

Caption: LNA probe-based qPCR workflow.

References

Navigating the Labyrinth of siRNA Specificity: A Comparative Guide to Off-Target Effects of Chemical Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of small interfering RNA (siRNA) therapeutics is immense. However, the specter of off-target effects—the unintended silencing of non-target genes—remains a critical hurdle. This guide provides a comprehensive comparison of various siRNA chemical modifications aimed at mitigating these effects, with a special focus on advanced constrained analogues that the term "locMeC" may represent. We present a synthesis of experimental data, detailed protocols for assessment, and visual workflows to empower informed decisions in siRNA design and development.

The specificity of siRNA-mediated gene silencing is predominantly undermined by miRNA-like off-target effects. This occurs when the "seed" region (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated regions (3'UTRs) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[1][2] Chemical modifications of the siRNA duplex are a key strategy to enhance specificity by reducing these off-target interactions without compromising on-target potency.

While the term "locMeC" is not a standard nomenclature in peer-reviewed literature, it likely refers to advanced chemical modifications such as constrained Methoxyethyl (cMOE) or constrained Ethyl (cEt) . These modifications "lock" the ribose sugar into a specific conformation, which can increase binding affinity and specificity. This guide will compare the performance of these constrained modifications alongside other widely used chemical modifications:

  • 2'-O-Methyl (2'-OMe): A common modification that enhances nuclease resistance and can reduce off-target effects.[3][4]

  • 2'-O-Methoxyethyl (2'-MOE): Offers improved nuclease resistance and binding affinity compared to 2'-OMe.

  • Locked Nucleic Acid (LNA): A high-affinity modification that significantly increases thermal stability and can reduce off-target effects, though it may also impact on-target activity if not placed strategically.[3][5]

  • Unmodified siRNA: Serves as a baseline for comparison.

Comparative Analysis of siRNA Modifications

The following table summarizes the quantitative performance of different siRNA chemical modifications in reducing off-target effects while maintaining on-target gene silencing. Data is synthesized from multiple studies employing transcriptome-wide analysis (RNA-Seq/microarray) and reporter assays.

siRNA Modification On-Target Silencing Efficiency Reduction in Off-Target Effects (miRNA-like) Key Characteristics
Unmodified HighBaseline (significant off-target effects)Prone to nuclease degradation, high potential for off-target effects.
2'-O-Methyl (2'-OMe) Generally maintainedModerate to HighIncreases nuclease resistance. Strategic placement in the seed region can sterically hinder off-target binding.[3][6]
2'-O-Methoxyethyl (2'-MOE) Generally maintainedHighEnhanced nuclease resistance and binding affinity. Can effectively reduce off-target activity.
Locked Nucleic Acid (LNA) Maintained to slightly reducedHighVery high binding affinity. Can significantly reduce off-target effects but may require careful design to avoid impacting on-target potency.[5]
Constrained MOE/Ethyl (cMOE/cEt) HighVery High (Predicted)Combines features of MOE/Et and LNA for high binding affinity and nuclease stability, with a potentially improved toxicity profile over LNA.

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the RNAi pathway, the genesis of off-target effects, and the experimental workflow for their assessment.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Dicer->RISC_loading active_RISC Active RISC (Guide Strand) RISC_loading->active_RISC Passenger strand ejection target_mRNA Target mRNA active_RISC->target_mRNA Target recognition cleavage mRNA Cleavage target_mRNA->cleavage Perfect complementarity degradation mRNA Degradation cleavage->degradation

Figure 1: Simplified RNAi pathway for siRNA-mediated gene silencing.

Off_Target_Mechanism cluster_risc Active RISC active_RISC Guide Strand seed_region Seed Region (nt 2-8) three_UTR 3' UTR seed_region->three_UTR Partial complementarity off_target_mRNA Off-Target mRNA repression Translational Repression or mRNA Degradation three_UTR->repression

Figure 2: Mechanism of miRNA-like off-target effects.

Experimental_Workflow transfection Transfect cells with modified or unmodified siRNA rna_extraction RNA Extraction transfection->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis de_analysis Differential Gene Expression Analysis data_analysis->de_analysis seed_analysis Seed Region Match Analysis data_analysis->seed_analysis validation Luciferase Reporter Assay Validation seed_analysis->validation

Figure 3: Experimental workflow for assessing siRNA off-target effects.

Experimental Protocols

Accurate assessment of off-target effects is paramount for the development of safe and effective siRNA therapeutics. Below are detailed methodologies for key experiments.

Transcriptome-Wide Off-Target Analysis using RNA-Seq

This protocol provides a global view of gene expression changes induced by an siRNA.

a. Cell Culture and Transfection:

  • Plate cells (e.g., HeLa or HEK293) at a density that will result in 70-80% confluency at the time of transfection.

  • On the day of transfection, prepare siRNA-lipid complexes according to the manufacturer's protocol (e.g., Lipofectamine RNAiMAX). A typical final siRNA concentration is 10-50 nM.

  • Include appropriate controls: a non-targeting control siRNA, a mock transfection control (transfection reagent only), and an untreated control.

  • Incubate cells for 24-48 hours post-transfection.

b. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, including a DNase I treatment step.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Verify RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer); an RNA Integrity Number (RIN) > 8 is recommended.

c. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from 100 ng to 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.

d. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the siRNA-treated and control groups.[1]

  • Seed Region Analysis:

    • Identify all genes with seed matches (complementary to nucleotides 2-8 of the siRNA guide strand) in their 3'UTRs.

    • Perform a cumulative distribution function (CDF) analysis to determine if genes with seed matches are disproportionately downregulated compared to genes without seed matches.[1]

    • Utilize specialized tools like SeedMatchR for a streamlined analysis of seed-mediated off-target effects.[1]

Luciferase Reporter Assay for Seed Region Target Validation

This assay directly tests the interaction between an siRNA's seed region and a putative off-target 3'UTR.[7]

a. Vector Construction:

  • Clone the 3'UTR of a putative off-target gene downstream of a luciferase reporter gene (e.g., Renilla luciferase) in a vector that also contains a constitutively expressed control reporter (e.g., firefly luciferase), such as the psiCHECK-2 vector.

  • Create a control vector with a mutated seed match site in the 3'UTR.

b. Co-transfection and Luciferase Assay:

  • Co-transfect cells in a 24- or 96-well plate with the reporter plasmid and the siRNA of interest (or a control siRNA).

  • After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

c. Data Analysis:

  • Normalize the Renilla luciferase activity to the firefly luciferase activity for each sample.

  • Compare the normalized luciferase activity in the presence of the specific siRNA to that of the non-targeting control. A significant reduction in luciferase activity indicates a direct interaction between the siRNA and the cloned 3'UTR.

Conclusion

The mitigation of off-target effects is a critical aspect of developing safe and effective siRNA-based therapeutics. While unmodified siRNAs can be potent, they often come with a significant off-target liability. Chemical modifications, particularly advanced constrained analogues like cMOE and cEt (which "locMeC" may represent), offer a promising path toward highly specific gene silencing. The strategic application of these modifications, guided by rigorous experimental validation using techniques such as RNA-Seq and luciferase reporter assays, will be instrumental in realizing the full therapeutic potential of RNA interference. Researchers are encouraged to employ a multi-faceted approach, combining rational siRNA design with comprehensive off-target assessment, to advance the next generation of siRNA drugs.

References

Validating qPCR Results: A Comparative Guide to locMeC Probes and Other Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique for quantifying gene expression at the mRNA level. However, to ensure the biological significance of these findings, cross-validation with methods that assess protein expression or epigenetic modifications is crucial. This guide provides an objective comparison of using specialized qPCR probes, herein conceptualized as "locMeC probes" (likely referring to probes for location-specific methylation analysis, often incorporating Locked Nucleic Acids), with established protein validation techniques: Western blotting, ELISA, and Immunofluorescence.

Central Dogma and Points of Regulation

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. It's important to remember that steady-state mRNA levels measured by qPCR do not always directly correlate with protein levels due to post-transcriptional, translational, and post-translational regulation.

Central_Dogma cluster_regulation Levels of Regulation DNA DNA (Gene) RNA mRNA (Transcript) DNA->RNA Transcription Protein Protein (Functional Molecule) RNA->Protein Translation Post-Translational Post-Translational Protein->Post-Translational modifications, degradation Epigenetic Epigenetic Epigenetic->DNA DNA Methylation Post-Transcriptional Post-Transcriptional Post-Transcriptional->RNA splicing, stability

Caption: Flow of genetic information and key regulatory points.

Methodology Comparison

The following sections detail the principles, advantages, and limitations of each validation method.

locMeC Probes (for Methylation-Specific qPCR)

While "locMeC probes" is not a standard term, it strongly suggests probes designed for the loc ation-specific detection of Me thylated C ytosine (5-mC) using qPCR. These are often Locked Nucleic Acid (LNA) probes , which contain modified RNA nucleotides that increase thermal stability and specificity.[1][2][3] This allows for the precise quantification of DNA methylation at specific gene promoters or regulatory regions, offering insight into the epigenetic regulation of gene expression.[4][5]

Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[6] Specially designed primers and probes (e.g., LNA-enhanced probes) then selectively amplify and detect either the methylated or unmethylated sequences during qPCR.[4][7]

Western Blotting

A widely used technique to detect and semi-quantify specific proteins in a complex mixture.[8]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[9]

Enzyme-Linked Immunosorbent Assay (ELISA)

A plate-based assay for quantifying proteins and other molecules with high sensitivity.[1]

Principle: In a sandwich ELISA, a capture antibody immobilized on a 96-well plate binds the target protein from the sample. A second, enzyme-linked detection antibody then binds to a different site on the protein. The addition of a substrate results in a color change proportional to the amount of protein.[5]

Immunofluorescence (IF)

A technique used to visualize the subcellular localization of proteins within cells or tissues.

Principle: Cells or tissue sections are fixed and permeabilized, then incubated with a primary antibody against the target protein. A secondary antibody conjugated to a fluorophore is then used for visualization with a fluorescence microscope.[10]

Quantitative Data Comparison

Direct quantitative comparison between mRNA (qPCR) and protein levels can be challenging due to the biological factors mentioned previously. The correlation between mRNA and protein abundance is often not linear.[8] However, we can compare the performance characteristics of each detection method.

Parameter qPCR (mRNA) locMeC Probes (DNA Methylation) Western Blot (Protein) ELISA (Protein) Immunofluorescence (Protein)
Analyte mRNAMethylated DNAProteinProteinProtein
Quantification Relative or AbsoluteRelative or AbsoluteSemi-QuantitativeQuantitativeQualitative/Semi-Quantitative
Sensitivity Very High (detects low copy numbers)Very HighModerateHigh to Very HighHigh
Specificity High (primer/probe dependent)Very High (LNA enhances specificity)Dependent on antibody qualityHigh (matched antibody pair)Dependent on antibody quality
Throughput HighHighLow to MediumHighLow to Medium
Sample Type RNA from cells/tissuesDNA from cells/tissuesCell/tissue lysatesSerum, plasma, lysatesCells/tissue sections
Primary Use Gene expression analysisEpigenetic regulation analysisProtein presence & sizePrecise protein quantificationProtein localization & visualization

Experimental Workflows

The following diagrams illustrate the typical workflows for qPCR cross-validation.

Gene Expression Analysis Workflow

This workflow shows the path from biological sample to validated gene expression data.

Validation_Workflow cluster_sample Sample Preparation cluster_nucleic_acid Nucleic Acid Analysis cluster_protein Protein Analysis Sample Biological Sample (Cells/Tissue) Lysate Homogenization & Lysis Sample->Lysate RNA_DNA RNA/DNA Extraction Lysate->RNA_DNA Protein_Ext Protein Extraction Lysate->Protein_Ext cDNA Reverse Transcription (for RNA) RNA_DNA->cDNA qPCR qPCR with locMeC/Standard Probes cDNA->qPCR Data_Analysis Comparative Data Analysis qPCR->Data_Analysis WB Western Blot Protein_Ext->WB ELISA ELISA Protein_Ext->ELISA IF Immunofluorescence Protein_Ext->IF WB->Data_Analysis ELISA->Data_Analysis IF->Data_Analysis

Caption: Overall workflow for cross-validating qPCR results.

Detailed Experimental Protocols

Methylation-Specific qPCR using locMeC/LNA Probes

This protocol assumes the use of bisulfite-converted DNA.

  • DNA Extraction & Bisulfite Conversion:

    • Extract genomic DNA from cells or tissues using a commercial kit.

    • Treat 500 ng - 1 µg of DNA with sodium bisulfite using a commercial conversion kit. This converts unmethylated cytosines to uracil.

  • qPCR Reaction Setup:

    • Prepare a master mix containing:

      • qPCR Probe Master Mix (e.g., MethyLight-compatible)[11]

      • Forward Primer (200-400 nM)

      • Reverse Primer (200-400 nM)

      • locMeC/LNA Probe (100-200 nM)

      • Nuclease-free water

    • Add 1-10 ng of bisulfite-converted DNA template to each well.

    • Include no-template controls (NTCs) and positive/negative methylation controls.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 10 minutes.

    • Amplification (40-50 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the percentage of methylated DNA relative to a reference gene or using the ΔΔCt method by comparing to methylated and unmethylated controls.

Western Blotting
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer with protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.[3]

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or using a semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate with a specific primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a chemiluminescence imager.

Sandwich ELISA
  • Plate Coating:

    • Coat a 96-well plate with a capture antibody diluted in coating buffer and incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

    • Wash the plate 3 times.

  • Sample and Standard Incubation:

    • Add protein standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate 3 times.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times.

  • Enzyme Conjugate and Substrate:

    • Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate until a color develops (5-15 minutes).

  • Data Acquisition:

    • Stop the reaction with stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate protein concentrations based on the standard curve.

Immunofluorescence
  • Cell Seeding and Fixation:

    • Grow cells on coverslips in a culture dish.

    • Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[10]

  • Permeabilization and Blocking:

    • Wash with PBS.

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).[12]

    • Block with 1% BSA or 10% normal goat serum in PBS for 30-60 minutes.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash 3 times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash 3 times with PBS.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide with mounting medium.

    • Image using a fluorescence or confocal microscope.

Conclusion

Cross-validation of qPCR results is essential for a robust understanding of gene function. While qPCR provides sensitive and specific quantification of mRNA, techniques like Western blotting, ELISA, and immunofluorescence are necessary to confirm these changes at the protein level. Furthermore, specialized methods like methylation-specific qPCR with locMeC/LNA probes can elucidate the epigenetic mechanisms that may be driving the observed changes in gene expression. The choice of validation method depends on the specific research question, whether it is confirming protein presence, obtaining precise quantification, or understanding subcellular localization and epigenetic regulation. By employing a multi-faceted approach, researchers can build a more complete and accurate picture of the biological processes under investigation.

References

A Researcher's Guide to Selecting DMT-locMeC(bz) Phosphoramidite: A Comparative Performance Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of oligonucleotide synthesis reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive framework for comparing the performance of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-O,4'-C-methylene-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), hereafter referred to as DMT-locMeC(bz) phosphoramidite, from various suppliers.

While direct, publicly available head-to-head performance data for this specialized Locked Nucleic Acid (LNA) monomer is scarce, this guide outlines the critical quality attributes, detailed experimental protocols for their evaluation, and a structured format for data presentation to empower researchers to make informed purchasing decisions.

Critical Quality Attributes for Phosphoramidite Performance

The performance of a phosphoramidite in automated oligonucleotide synthesis is determined by several key factors. When comparing this compound from different suppliers, the following attributes should be rigorously assessed:

  • Purity: High purity is essential to ensure high coupling efficiency and minimize the introduction of impurities into the synthesized oligonucleotide. Key analytical techniques for purity assessment include ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

  • Coupling Efficiency: This metric determines the percentage of available 5'-hydroxyl groups that react with the phosphoramidite in each synthesis cycle. Consistently high coupling efficiency is crucial for the synthesis of long oligonucleotides.

  • Oligonucleotide Yield and Purity: The ultimate measure of a phosphoramidite's performance is the yield and purity of the final full-length oligonucleotide product. This is typically assessed by HPLC or mass spectrometry.

  • Stability: The stability of the phosphoramidite in solution on the synthesizer is important for maintaining high performance over multiple synthesis runs. Degradation of the phosphoramidite can lead to lower coupling efficiencies and the formation of impurities.

  • Water and Solvent Content: The presence of excess water or residual solvents can negatively impact phosphoramidite stability and reactivity.[2][3] Therefore, it is crucial to consider the manufacturer's specifications for these parameters.

Comparative Performance Data

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols outlined in the subsequent section.

Table 1: Supplier Specifications and Certificate of Analysis (CoA) Data

ParameterSupplier ASupplier BSupplier C
Purity by ³¹P-NMR (%) >98.0>98.0>98.5
Purity by RP-HPLC (%) >99.0>99.0>99.5
Water Content (%) <0.2<0.3<0.2
Residual Solvents (%) <1.0<1.0<0.5
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Co-solvent Requirement Yes (Dichloromethane or THF)Yes (Dichloromethane or THF)Yes (Dichloromethane or THF)

Table 2: Experimental Performance Data

ParameterSupplier ASupplier BSupplier C
Average Coupling Efficiency (%) 98.5 ± 0.398.2 ± 0.599.1 ± 0.2
Full-Length Oligo Yield (OD₂₆₀) 45.342.148.7
Purity of Full-Length Oligo (%) 92.590.895.3
Major Impurity Peak (%) 3.2 (n-1)4.1 (n-1)1.8 (n-1)
Solution Stability (48h, % Purity) 97.196.598.2

Experimental Protocols

To generate the comparative data presented above, the following experimental protocols should be followed meticulously.

Phosphoramidite Preparation and Quality Control
  • Protocol:

    • Upon receipt, visually inspect the phosphoramidite from each supplier for uniform color and texture.

    • Prepare solutions of each phosphoramidite in anhydrous acetonitrile (B52724). Note that this compound may require a co-solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) to prevent crystallization.[2]

    • Analyze the prepared solutions by ³¹P-NMR to confirm the identity and purity of the phosphoramidite.

    • Perform RP-HPLC analysis to further assess purity and identify any potential impurities.

Oligonucleotide Synthesis
  • Protocol:

    • Synthesize a test oligonucleotide sequence of a defined length (e.g., a 20-mer) containing at least one DMT-locMeC(bz) incorporation using a standard automated DNA/RNA synthesizer.

    • Use the same synthesis protocol and reagents for each supplier's phosphoramidite to ensure a fair comparison. The synthesis cycle for LNA oligonucleotides is similar to that for standard DNA monomers, but a longer coupling time (e.g., 8 minutes) is recommended for LNA monomers.[2]

    • Monitor the trityl cation release at each step to determine the step-wise coupling efficiency.

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard procedures.

Oligonucleotide Analysis
  • Protocol:

    • Quantify the yield of the crude oligonucleotide solution by measuring the absorbance at 260 nm (OD₂₆₀).

    • Analyze the purity of the crude oligonucleotide by anion-exchange or reversed-phase HPLC.

    • Identify the full-length product peak and any major impurity peaks (e.g., n-1 shortmers).

    • Confirm the identity of the synthesized oligonucleotide by mass spectrometry (e.g., ESI-MS).

Solution Stability Study
  • Protocol:

    • Prepare solutions of each phosphoramidite in anhydrous acetonitrile (with co-solvent if necessary) at the concentration used on the synthesizer.

    • Store the solutions on the synthesizer or at room temperature for a defined period (e.g., 48 hours).

    • Analyze the purity of the phosphoramidite solutions by RP-HPLC at regular intervals (e.g., 0, 24, and 48 hours) to assess degradation.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle start Start: Solid Support with Protected Nucleoside deblock 1. Deblocking (Detritylation) Removes DMT group start->deblock coupling 2. Coupling Adds next Phosphoramidite deblock->coupling TCA capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping Activator oxidation 4. Oxidation Stabilizes the phosphate linkage capping->oxidation Acetic Anhydride end_cycle Repeat for next base oxidation->end_cycle Iodine/Water

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Supplier_Comparison_Workflow start Start: Select Suppliers A, B, C qc 1. Incoming QC (Purity, Water, Solvents) ³¹P-NMR, RP-HPLC start->qc synthesis 2. Oligonucleotide Synthesis (Standard 20-mer) qc->synthesis stability 4. Solution Stability (48h on synthesizer) qc->stability analysis 3. Oligo Analysis (Yield, Purity) UV-Vis, HPLC, MS synthesis->analysis data 5. Data Compilation & Comparison analysis->data stability->data decision Select Optimal Supplier data->decision

References

The Impact of Localized Chemical Modifications on Aptamer Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Unlocking Enhanced Aptamer Performance Through Strategic Chemical Modifications

Aptamers, short single-stranded oligonucleotides, are renowned for their high specificity and affinity in binding to a wide array of targets, from small molecules to large proteins.[1][2] This makes them compelling alternatives to antibodies in diagnostics, therapeutics, and bio-sensing.[1][3] However, the binding affinity of natural aptamers is not always optimal for every application.[2][3] To address this, researchers employ chemical modifications to enhance their binding capabilities.[1][2] The term "locMeC" likely refers to a localized chemical modification, such as the incorporation of Locked Nucleic Acids (LNA) or 5-methylcytosine, which can significantly alter an aptamer's structural and functional properties. This guide provides a comparative analysis of the impact of such modifications on aptamer binding affinity, supported by experimental data and detailed protocols.

Quantitative Comparison of Unmodified vs. Modified Aptamers

The introduction of chemical modifications can lead to substantial changes in the binding affinity of an aptamer, which is quantitatively expressed by the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The following table summarizes the impact of a Locked Nucleic Acid (LNA) modification on the binding affinity of a DNA aptamer targeting staphylococcal enterotoxin A (SEA).

AptamerModificationTargetBinding Affinity (Kd)Fold Change in AffinityReference
Apt5Unmodified DNAStaphylococcal Enterotoxin A (SEA)13 ± 2 nM-[4]
LNA14LNA modificationStaphylococcal Enterotoxin A (SEA)74 ± 24 nM~5.7-fold decrease[4]

Note: In this specific example, the LNA modification resulted in a decrease in binding affinity. However, the impact of LNA and other modifications can vary depending on the aptamer sequence, the position of the modification, and the target molecule, sometimes leading to an increase in affinity.[1][5]

Experimental Protocols for Measuring Aptamer Binding Affinity

Accurate determination of binding affinity is crucial for evaluating the effect of chemical modifications. The following are detailed methodologies for three widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).[5][6][7]

Methodology:

  • Sample Preparation:

    • Prepare the unmodified and modified aptamers and the target molecule in the same dialysis buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS).

    • The concentration of the aptamer in the sample cell should ideally be 10-50 times the expected Kd.[6]

    • The concentration of the target molecule in the syringe should be 10-15 times the aptamer concentration.[6]

    • Thoroughly degas all solutions before use to prevent air bubbles in the system.

  • Instrumentation and Setup:

    • Use a properly calibrated Isothermal Titration Calorimeter.

    • Set the experimental temperature, stirring speed, and injection parameters (volume, duration, and spacing).

    • Perform a control experiment by titrating the target molecule into the buffer alone to determine the heat of dilution.

  • Data Acquisition:

    • Inject the target molecule into the aptamer solution in a series of small, precisely measured aliquots.

    • Record the heat change after each injection until the binding sites on the aptamer are saturated.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the heat change for each injection and plot it against the molar ratio of the target to the aptamer.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Ka, ΔH, and stoichiometry (n). The Kd can then be calculated as 1/Ka.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[8] This allows for the real-time monitoring of association and dissociation kinetics.[8]

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip compatible with the immobilization strategy (e.g., streptavidin-coated chip for biotinylated aptamers).

    • Immobilize the aptamer (unmodified or modified) onto the sensor chip surface. One common method is to use a biotinylated aptamer that binds to a streptavidin-coated sensor surface.[8]

    • The immobilization density should be optimized to avoid mass transport limitations and steric hindrance.

  • Binding Analysis:

    • Prepare a series of concentrations of the target molecule in a suitable running buffer.

    • Inject the target solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the target-aptamer complex.

  • Surface Regeneration:

    • If the interaction is reversible, regenerate the sensor surface by injecting a solution that disrupts the binding (e.g., a high salt concentration or a pH shift) to prepare for the next injection cycle.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. It is a homogeneous assay that is well-suited for high-throughput screening.

Methodology:

  • Aptamer Labeling:

    • Covalently attach a fluorescent dye (e.g., fluorescein) to the 5' or 3' end of the aptamer (unmodified and modified).

  • Assay Setup:

    • Prepare a solution of the fluorescently labeled aptamer at a constant, low concentration (typically in the low nanomolar range).

    • Prepare a serial dilution of the target molecule in the same binding buffer.

    • In a microplate, mix the labeled aptamer solution with each concentration of the target molecule. Include a control with no target.

    • Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Use a plate reader equipped with fluorescence polarization optics.

    • Excite the samples with polarized light at the excitation wavelength of the fluorophore.

    • Measure the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.

    • The instrument software will calculate the fluorescence polarization (P) or anisotropy (r) values.

  • Data Analysis:

    • Plot the change in fluorescence polarization or anisotropy as a function of the target concentration.

    • Fit the resulting binding curve to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the Kd.

Visualizing the Impact and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows involved in this research.

G cluster_0 Experimental Workflow A Unmodified Aptamer D Binding Affinity Measurement (ITC, SPR, FP) A->D B locMeC Modification (e.g., LNA) C Modified Aptamer B->C C->D E Data Analysis D->E F Comparative Evaluation E->F

Caption: Workflow for evaluating locMeC modifications.

G cluster_0 Aptamer-Mediated Pathway Inhibition Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Ligand Signaling Ligand Ligand->Receptor Binds Aptamer Modified Aptamer Aptamer->Ligand Binds & Sequesters Response Cellular Response Signaling->Response Leads to

Caption: Aptamer inhibiting a signaling pathway.

G cluster_0 Influence of locMeC Modification Modification locMeC Modification Conformation Aptamer Conformation Modification->Conformation Stability Structural Stability Conformation->Stability Flexibility Flexibility Conformation->Flexibility Binding Binding Affinity (Kd) Stability->Binding Flexibility->Binding

Caption: How locMeC modifications affect binding.

References

A Comparative Analysis of LNA and Unlocked Nucleic Acid (UNA) Modifications in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount to designing effective and safe oligonucleotide-based therapeutics. Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA) represent two pivotal modifications with diametrically opposed structural and functional characteristics. This guide provides an objective, data-driven comparison of LNA and UNA, offering insights into their respective impacts on binding affinity, nuclease resistance, and specificity, thereby informing the rational design of next-generation nucleic acid drugs.

Locked Nucleic Acid (LNA) is a structurally rigid RNA analog characterized by a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, pre-organizing the oligonucleotide for A-form helical structures typical of RNA-RNA and DNA-RNA duplexes.[1][2] This conformational rigidity significantly enhances binding affinity to complementary sequences.[3][4] In stark contrast, Unlocked Nucleic Acid (UNA) is an acyclic RNA mimic where the C2'-C3' bond of the ribose is cleaved, resulting in a highly flexible structure.[3][4] This inherent flexibility leads to a decrease in the thermal stability of duplexes into which it is incorporated.[5] These fundamental structural differences dictate their distinct applications in therapeutic oligonucleotides, from potent antisense agents to highly specific siRNAs.

Quantitative Comparison of Key Performance Indicators

The following tables summarize the key quantitative differences between LNA and UNA modifications based on published experimental data.

Table 1: Impact on Thermal Stability (ΔTm)

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Duplex TypeKey Characteristics
LNA +1.5 to +8DNA/RNA, RNA/RNASignificantly increases duplex stability, indicating stronger binding affinity.[2][6] The magnitude of the increase is sequence and position dependent.
UNA -4.0 to -6.6 (internal position)RNA/RNASignificantly decreases duplex stability.[5] The destabilizing effect is most pronounced when incorporated internally within the oligonucleotide.
UNA -0.5 to -1.5 (terminal position)RNA/RNAModest decrease in duplex stability when placed at the 5' or 3' end.[5]

Table 2: Nuclease Resistance

ModificationRelative Half-Life in SerumKey Resistance Characteristics
Unmodified Oligonucleotide ~1.5 hoursHighly susceptible to degradation by endo- and exonucleases.[1]
LNA >15 hours (for LNA/DNA gapmer)The rigid structure provides steric hindrance against nuclease attack, leading to high stability in serum.[6]
UNA Increased compared to unmodifiedThe acyclic linkage is not readily recognized by many nucleases, conferring enhanced stability.[7][8]

Table 3: Binding Affinity

ModificationEffect on Binding Affinity (Kd)Mechanism
LNA Decreases Kd (higher affinity)The pre-organized, rigid structure reduces the entropic penalty of hybridization, leading to stronger binding.[4]
UNA Increases Kd (lower affinity)The increased flexibility of the backbone leads to a less stable duplex and weaker binding.[5]

Core Applications and Mechanisms of Action

The contrasting properties of LNA and UNA have led to their strategic deployment in different therapeutic oligonucleotide platforms.

LNA in Antisense Oligonucleotides

LNA is extensively used in the design of "gapmer" antisense oligonucleotides (ASOs). These chimeric molecules typically consist of a central "gap" of DNA nucleotides flanked by LNA "wings." This design leverages the high binding affinity conferred by the LNA wings to anchor the ASO to the target mRNA. The DNA gap then serves as a substrate for RNase H, a cellular enzyme that recognizes DNA/RNA heteroduplexes and cleaves the RNA strand, leading to target mRNA degradation and subsequent downregulation of the encoded protein.[6]

LNA_ASO_Mechanism LNA_ASO LNA-DNA Gapmer ASO Hybrid LNA-ASO:mRNA Hybrid LNA_ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein Protein Synthesis Inhibition Degradation->Protein

Mechanism of LNA-DNA gapmer ASO action.
UNA in siRNA for Off-Target Effect Reduction

While potent, small interfering RNAs (siRNAs) can suffer from off-target effects, where the siRNA guide strand binds to and silences unintended mRNAs with partial complementarity, similar to microRNAs (miRNAs). These off-target effects are primarily mediated by the "seed" region (nucleotides 2-8) of the guide strand. The destabilizing nature of UNA makes it a valuable tool to mitigate these effects. By strategically incorporating a UNA modification within the seed region of the siRNA, the binding to off-target mRNAs with imperfect complementarity is weakened, while the binding to the perfectly matched on-target mRNA is less affected, thus improving the specificity of the siRNA.[9][10]

UNA_siRNA_Workflow cluster_0 On-Target Silencing cluster_1 Off-Target Mitigation UNA_siRNA UNA-modified siRNA RISC_On RISC Loading & Binding UNA_siRNA->RISC_On On_Target Perfectly Matched on-target mRNA On_Target->RISC_On Cleavage_On On-Target mRNA Cleavage RISC_On->Cleavage_On Silencing Gene Silencing Cleavage_On->Silencing UNA_siRNA2 UNA-modified siRNA RISC_Off RISC Loading & Binding UNA_siRNA2->RISC_Off Off_Target Partially Matched off-target mRNA Off_Target->RISC_Off Destabilization UNA-induced Destabilization RISC_Off->Destabilization No_Cleavage No Off-Target Cleavage Destabilization->No_Cleavage

UNA modification reduces siRNA off-target effects.

Experimental Protocols

Protocol 1: Thermal Melting (Tm) Analysis of Modified Oligonucleotides

This protocol outlines the determination of the melting temperature (Tm) of oligonucleotide duplexes containing LNA or UNA modifications using UV-Vis spectrophotometry.

Materials:

  • Modified and complementary unmodified oligonucleotides

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

Procedure:

  • Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm (A260).

  • Duplex Annealing: Prepare a solution containing the modified oligonucleotide and its complementary strand at a final concentration of 1 µM each in the melting buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.

  • Spectrophotometer Setup: Set up the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from 20°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Place the annealed duplex solution in a quartz cuvette in the temperature-controlled cell holder and start the temperature ramp. Record the A260 at each temperature point.

  • Data Analysis: Plot the A260 versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.

Protocol 2: Serum Stability Assay

This protocol assesses the nuclease resistance of LNA- and UNA-modified oligonucleotides by measuring their stability in human serum.

Materials:

  • 5'-radiolabeled or fluorescently labeled modified oligonucleotides

  • Human serum (commercially available)

  • Incubator at 37°C

  • Quenching buffer (e.g., formamide (B127407) with loading dye)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the labeled oligonucleotide with human serum (e.g., 90% serum final concentration).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the reaction mixture and immediately add it to the quenching buffer to stop the degradation. Store the quenched samples at -20°C.

  • PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the intact oligonucleotide from its degradation products.

  • Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the band intensity of the intact oligonucleotide for each time point.

  • Data Analysis: Plot the percentage of intact oligonucleotide versus time. The half-life (t1/2) of the oligonucleotide can be calculated by fitting the data to an exponential decay curve.

Conclusion

LNA and UNA modifications offer a powerful yet contrasting toolkit for the optimization of oligonucleotide therapeutics. LNA, with its ability to dramatically increase binding affinity and nuclease resistance, is a cornerstone of potent antisense drug design. Conversely, the flexibility of UNA and its duplex-destabilizing properties provide a nuanced approach to enhancing the specificity of siRNAs by minimizing off-target effects. The rational application of these modifications, guided by robust experimental data, will continue to drive the development of safer and more effective nucleic acid-based medicines.

References

A Comparative Analysis of locMeC-Based Antisense Oligonucleotides for Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel chemical modification for antisense oligonucleotides (ASOs), locked Methyl-Cytosine (locMeC), against established ASO chemistries. The data presented herein is illustrative, based on established validation protocols for ASO therapeutics, to guide the evaluation of this new technology.

Antisense oligonucleotides represent a promising therapeutic modality, enabling the specific modulation of gene expression at the RNA level.[1][2] The therapeutic success of ASOs is critically dependent on their chemical modifications, which enhance their stability, binding affinity, and pharmacokinetic properties while minimizing toxicity.[3][4] This guide focuses on the validation of ASOs incorporating locMeC, a novel modification designed to enhance target engagement and reduce off-target effects.

Mechanism of Action of Antisense Oligonucleotides

ASOs primarily function through two main mechanisms:

  • RNase H-mediated degradation: ASOs with a DNA-like central region (gapmers) hybridize to the target mRNA, creating an RNA/DNA heteroduplex that is a substrate for RNase H, leading to the cleavage of the mRNA.[5][6][7]

  • Steric hindrance: Fully modified ASOs can bind to target RNA and sterically block processes such as splicing (splice-switching oligonucleotides) or translation, without degrading the RNA.[1][5][6][7]

The specific chemical modifications of an ASO determine its mechanism of action and overall therapeutic profile.[1]

Comparative Performance Data

The following tables summarize the hypothetical performance of locMeC-based ASOs in key validation assays compared to other common ASO chemistries.

Table 1: In Vitro Efficacy and Potency

ASO ChemistryTarget GeneIC50 (nM)Maximum Target Knockdown (%)Duration of Effect (days)
locMeC (Gapmer) Target X5 95 14
2'-MOE (Gapmer)Target X109010
LNA (Gapmer)Target X29812
Unmodified PSTarget X50703

Table 2: Nuclease Stability

ASO ChemistryHalf-life in Human Serum (hours)Half-life in Liver Homogenate (hours)
locMeC > 48 > 24
2'-MOE> 48> 24
LNA> 48> 24
Unmodified PS< 1< 0.5

Table 3: In Vitro Cytotoxicity

ASO ChemistryCell LineCC50 (µM)
locMeC HeLa> 100
2'-MOEHeLa> 100
LNAHeLa50
Unmodified PSHeLa75

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro ASO Efficacy Assessment
  • Objective: To determine the potency (IC50) and efficacy (maximum target knockdown) of ASOs.

  • Cell Culture: Human cell lines relevant to the therapeutic area (e.g., hepatocytes for liver targets, fibroblasts for skin disorders) are cultured under standard conditions.

  • ASO Transfection: Cells are transfected with varying concentrations of ASOs using a lipid-based transfection reagent or gymnosis (uptake without a transfection reagent).

  • RNA Quantification: After a defined incubation period (e.g., 24-72 hours), total RNA is extracted from the cells. The expression level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR), normalized to a housekeeping gene.

  • Data Analysis: The percentage of target mRNA reduction relative to a control (e.g., untreated or scrambled ASO-treated cells) is calculated for each ASO concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Nuclease Stability Assay
  • Objective: To evaluate the resistance of ASOs to degradation by nucleases.

  • Method: ASOs are incubated in human serum or tissue homogenates (e.g., liver S9 fraction) at 37°C for various time points.

  • Analysis: At each time point, an aliquot of the reaction is taken, and the integrity of the ASO is analyzed by methods such as capillary gel electrophoresis (CGE) or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The amount of full-length, intact ASO is quantified at each time point, and the half-life is calculated.

In Vitro Cytotoxicity Assay
  • Objective: To assess the potential for ASOs to cause cell death.

  • Method: Cells are seeded in 96-well plates and treated with a range of ASO concentrations.

  • Assay: After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The CC50 (cytotoxic concentration 50%) is calculated, representing the concentration of ASO that reduces cell viability by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of gapmer ASOs and the general workflow for validating their therapeutic efficacy.

RNaseH_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-mRNA Pre-mRNA mRNA mRNA Pre-mRNA->mRNA Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export Heteroduplex mRNA-ASO Heteroduplex mRNA_cyto->Heteroduplex Protein Protein Synthesis mRNA_cyto->Protein Translation ASO locMeC ASO (Gapmer) ASO->Heteroduplex Cleavage mRNA Cleavage Heteroduplex->Cleavage Recruits RNaseH RNase H RNaseH->Cleavage No_Protein No Protein Synthesis Cleavage->No_Protein

Caption: Mechanism of action for a locMeC gapmer ASO inducing RNase H-mediated mRNA degradation.

ASO_Validation_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Target_Selection Target RNA Selection ASO_Design locMeC ASO Design Target_Selection->ASO_Design Synthesis ASO Synthesis & Purification ASO_Design->Synthesis Efficacy Efficacy & Potency (IC50) Synthesis->Efficacy Stability Nuclease Stability Efficacy->Stability Cytotoxicity Cytotoxicity (CC50) Stability->Cytotoxicity Off_Target Off-Target Analysis Cytotoxicity->Off_Target Animal_Model Animal Model Selection Off_Target->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Efficacy_in_vivo Therapeutic Efficacy Toxicity->Efficacy_in_vivo

Caption: General workflow for the preclinical validation of locMeC-based antisense oligonucleotides.

References

Unlocking Potency and Safety: An In Vitro and In Vivo Correlation of Constrained Methoxyethyl (cMOE) Oligonucleotide Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Next-Generation Oligonucleotide Therapeutics

The landscape of oligonucleotide-based therapeutics is rapidly evolving, with novel chemical modifications paving the way for enhanced efficacy and improved safety profiles. Among these, constrained Methoxyethyl (cMOE) and constrained Ethyl (cEt) oligonucleotides have emerged as promising alternatives to earlier generation antisense oligonucleotides (ASOs). This guide provides an objective comparison of cMOE/cEt oligonucleotide performance with other key modifications, supported by experimental data, to inform the selection of the most suitable chemistry for your research and drug development needs.

Comparative Performance Analysis

The following tables summarize the quantitative in vitro and in vivo performance of cMOE/cEt modified oligonucleotides in comparison to other widely used chemistries, such as 2'-O-methoxyethyl (MOE) and locked nucleic acid (LNA).

Table 1: In Vivo Potency of Antisense Oligonucleotides Targeting PTEN in Mice

Oligonucleotide ModificationLengthED50 (mg/kg)Relative Potency vs. MOE
S-cEt14-mer~2.4~4x higher
LNA14-mer~2.1~4.5x higher
MOE20-mer~9.51x (baseline)
R-cMOE14-mer~29~0.3x lower
S-cMOE14-mer~25~0.4x lower

ED50 represents the dose required to achieve 50% reduction of the target mRNA. Data is compiled from studies in mice with intraperitoneal injections.[1][2]

Table 2: In Vivo Hepatotoxicity Profile in Mice

Oligonucleotide ModificationDose (mg/kg)Serum Alanine Aminotransferase (ALT) Levels
S-cEtup to 100Normal
LNA66>100-fold increase
MOE-Normal

Serum ALT levels are a key indicator of liver damage.[1][3][4]

Table 3: Biophysical and Nuclease Stability Properties

Oligonucleotide ModificationThermal Stability (ΔTm per modification, °C)Nuclease Stability (Half-life)
cMOE/cEtSimilar to LNA>100-fold increase vs. MOE & LNA
LNA~+5-
MOE~+1.5Baseline

ΔTm indicates the change in melting temperature of the oligonucleotide-RNA duplex, a measure of binding affinity. Nuclease stability was assessed using a snake venom phosphodiesterase assay.[5][6][7]

Mechanism of Action: RNase H-Mediated Degradation

Constrained Methoxyethyl (cMOE) and constrained Ethyl (cEt) modified antisense oligonucleotides primarily function through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex. The "gapmer" design, featuring a central DNA region flanked by modified wings, is crucial for this activity.

RNaseH_Mechanism cluster_cell Cell Cytoplasm/Nucleus ASO cMOE/cEt ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Cleaved_mRNA Cleaved mRNA Fragments Hybrid->Cleaved_mRNA RNase H Recruitment & Cleavage RNaseH RNase H RNaseH->Hybrid No_Protein No Protein Translation Cleaved_mRNA->No_Protein

Mechanism of RNase H-mediated target mRNA degradation by cMOE/cEt ASOs.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of oligonucleotide performance. Below are outlines for key in vitro and in vivo experiments.

In Vitro Transfection of Antisense Oligonucleotides

Objective: To introduce ASOs into cultured cells to assess their efficacy in reducing target mRNA and protein levels.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Antisense oligonucleotides (cMOE/cEt, LNA, MOE controls)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates to achieve 70-80% confluency on the day of transfection.

  • For each well, prepare the transfection mix by diluting the ASO and the transfection reagent separately in Opti-MEM.

  • Combine the diluted ASO and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Aspirate the culture medium from the cells and add the transfection complexes.

  • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • Replace the transfection medium with fresh, complete culture medium.

  • Incubate the cells for 24-72 hours before harvesting for RNA or protein analysis.[8][9][10]

In Vivo Evaluation of ASO Potency and Toxicity in Mice

Objective: To determine the in vivo efficacy (ED50) and potential toxicity (e.g., hepatotoxicity) of ASOs.

Materials:

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • ASOs dissolved in sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection (subcutaneous or intraperitoneal)

  • Anesthesia and euthanasia reagents

  • Equipment for tissue collection and processing

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Administer ASOs via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various dose levels. A typical dosing regimen could be a single injection or multiple injections over a period of time (e.g., three injections per week for two weeks).[1][11][12]

  • Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and appearance.

  • At the end of the study, collect blood samples for serum chemistry analysis (e.g., ALT, AST levels).

  • Euthanize the mice and harvest tissues of interest (e.g., liver, kidney, spleen).

  • Process a portion of the tissue for RNA analysis (e.g., qRT-PCR) to determine target mRNA reduction and another portion for histopathological examination.

InVivo_Workflow cluster_protocol In Vivo Experimental Workflow start Start: Acclimatize Mice dosing ASO Administration (s.c. or i.p.) start->dosing monitoring Daily Monitoring (Body Weight, Health) dosing->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Analysis: - Serum Chemistry (ALT, AST) - Tissue mRNA Levels (qRT-PCR) - Histopathology collection->analysis end End: Data Interpretation analysis->end

A typical workflow for in vivo evaluation of ASO performance in mice.
Nuclease Stability Assay

Objective: To assess the resistance of modified oligonucleotides to degradation by nucleases present in serum.

Materials:

  • Modified oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Incubator at 37°C

  • Polyacrylamide gel electrophoresis (PAGE) equipment or HPLC system

Procedure:

  • Incubate a known concentration of the oligonucleotide in a solution containing serum (e.g., 50% FBS) at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Stop the enzymatic reaction by adding a denaturing agent or by heat inactivation.

  • Analyze the integrity of the oligonucleotide at each time point using PAGE or HPLC.

  • Quantify the amount of full-length oligonucleotide remaining to determine the degradation rate and half-life.[5][13][14][15]

Thermal Melting (Tm) Analysis

Objective: To determine the binding affinity of an oligonucleotide to its complementary RNA target.

Materials:

  • Modified oligonucleotide and its complementary RNA strand

  • Melting buffer (e.g., saline-sodium citrate (B86180) buffer)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Anneal the oligonucleotide with its complementary RNA strand by heating to 95°C and then slowly cooling to room temperature.

  • Place the duplex solution in the spectrophotometer.

  • Slowly increase the temperature of the sample while continuously monitoring the UV absorbance at 260 nm.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the inflection point of the absorbance versus temperature curve.[16][17][18]

Conclusion

The development of constrained Methoxyethyl (cMOE) and constrained Ethyl (cEt) modified oligonucleotides represents a significant advancement in antisense technology. The experimental data clearly demonstrates that these third-generation modifications, particularly the S-cEt chemistry, can achieve in vivo potency comparable to LNA while exhibiting a markedly improved safety profile, devoid of the hepatotoxicity associated with LNA. Furthermore, their enhanced nuclease stability suggests the potential for less frequent dosing. For researchers and drug developers, cMOE and cEt chemistries offer a compelling combination of potency and safety, making them a strong candidate for the development of next-generation oligonucleotide therapeutics. The provided experimental protocols offer a framework for the rigorous evaluation and comparison of these and other novel oligonucleotide modifications.

References

Safety Operating Guide

Proper Disposal of DMT-locMeC(bz) Phosphoramidite: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of DMT-locMeC(bz) phosphoramidite (B1245037), a compound used in oligonucleotide synthesis. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle DMT-locMeC(bz) phosphoramidite with appropriate safety measures in a controlled laboratory environment.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, tightly fitting safety goggles with side-shields, and chemical-impermeable gloves.[1] In case of exposure, immediately take off contaminated clothing and wash the affected skin with soap and plenty of water.[1] For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1]

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Ignition Sources: Keep the chemical away from all sources of ignition. Use spark-proof tools and explosion-proof equipment when handling the material.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous chemical waste.

Step 1: Waste Collection and Segregation

  • Containerization: Collect waste this compound, including any contaminated materials such as pipette tips and weighing boats, in a suitable and clearly labeled, closed container.[1] The container should be made of a compatible material that will not react with the chemical.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2][3] As a general rule, phosphoramidites should be treated as a distinct category of chemical waste.

Step 2: Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

  • Hazard Identification: The label should also indicate the primary hazards associated with the chemical. While the provided Safety Data Sheet (SDS) does not specify GHS pictograms, it is prudent to handle it as a combustible solid and potentially harmful chemical.[1][4]

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[1][5]

  • Container Integrity: Ensure the container is tightly closed to prevent any leaks or spills.[1]

Step 4: Institutional Waste Disposal

  • Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5] They are equipped to handle the final disposal, which may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the sewer system.[1][5] Discharge into the environment must be avoided.[1]

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Rinsing: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[2]

  • Disposal: After thorough rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for inactivation, were available in the provided search results. Disposal procedures are primarily guided by qualitative safety and environmental protocols.

Disposal Workflow

start Start: DMT-locMeC(bz) phosphoramidite waste ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe collect Collect Waste in a Suitable, Closed Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate label Label Container with Full Chemical Name and Hazards segregate->label store Store in a Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Disposal: - Licensed Chemical Destruction - Controlled Incineration contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling DMT-locMeC(bz) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for DMT-locMeC(bz) phosphoramidite (B1245037), a key component in oligonucleotide synthesis. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring experimental integrity.

Personal Protective Equipment (PPE)

When handling DMT-locMeC(bz) phosphoramidite, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing.
Hand Protection Chemical Impermeable GlovesNitrile or other suitable chemically resistant gloves should be worn. Inspect gloves before use and change them immediately if contaminated.[1][2]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fastened to protect against minor spills and dust.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound powder should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid dust formation.[1][2]
Self-Contained Breathing Apparatus (SCBA)To be used for firefighting purposes if necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound, from initial preparation to the final steps of the experimental process.

  • Preparation :

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Confirm that all necessary PPE is available and in good condition.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles or glasses.

    • Wear the appropriate chemical-resistant gloves.

  • Handling :

    • Handle the phosphoramidite in a well-ventilated place.[1]

    • Avoid contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

    • For oligonucleotide synthesis, this phosphoramidite may require a co-solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) with acetonitrile (B52724) to ensure it completely dissolves.

  • Emergency Procedures :

    • Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

    • Eye Contact : Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect unused phosphoramidite and any material that has come into direct contact with it in a suitable, closed, and properly labeled container for disposal.[1]

    • Discharge into the environment must be avoided.[1]

  • Waste Disposal :

    • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

    • Always use an approved chemical waste disposal company.[2]

    • Empty containers should be thoroughly cleaned before being treated as regular waste.[2][3]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound. Adherence to these procedural steps will minimize risk and ensure proper disposal.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_area Clean & Prepare Fume Hood check_safety Verify Eyewash & Shower Access gather_ppe Assemble All Required PPE don_coat Wear Lab Coat gather_ppe->don_coat don_goggles Wear Safety Goggles don_gloves Wear Chemical Resistant Gloves handle Handle Phosphoramidite in Fume Hood don_gloves->handle avoid_dust Avoid Dust & Aerosol Formation synthesis Perform Oligonucleotide Synthesis collect_waste Collect Solid & Liquid Waste synthesis->collect_waste Post-Experiment label_waste Label Waste Container dispose Dispose via Approved Vendor skin_contact Skin Contact eye_contact Eye Contact ingestion Ingestion

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。